2-Aminoethanethioamide hydrochloride
Description
Properties
IUPAC Name |
2-aminoethanethioamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPVWNNFTVZFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=S)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548645 | |
| Record name | Aminoethanethioamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-27-7 | |
| Record name | NSC79152 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aminoethanethioamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethanethioamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoethanethiol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
2-Aminoethanethiol hydrochloride, commonly known as cysteamine hydrochloride, is a molecule of significant interest in pharmaceutical and biomedical research. Its dual functionality, arising from the presence of a primary amine and a reactive thiol group, underpins its diverse applications, from the treatment of nephropathic cystinosis to its use as a mucolytic and radioprotective agent. A thorough understanding of its physicochemical properties is paramount for formulation development, stability assessment, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-aminoethanethiol hydrochloride, supported by experimental methodologies and field-proven insights.
Chemical Identity and Molecular Structure
2-Aminoethanethiol hydrochloride is the hydrochloride salt of 2-aminoethanethiol (cysteamine). The presence of the hydrochloride salt enhances the stability and handling of the otherwise readily oxidizable free base.
-
IUPAC Name: 2-aminoethane-1-thiol hydrochloride[1]
-
Synonyms: Cysteamine hydrochloride, 2-Mercaptoethylamine hydrochloride[2]
-
CAS Number: 156-57-0[1]
-
Molecular Formula: C₂H₈ClNS[1]
-
Molecular Weight: 113.61 g/mol
The molecular structure consists of a two-carbon backbone with a terminal thiol (-SH) group and a terminal amino (-NH₂) group. In the hydrochloride salt, the amino group is protonated.
Core Physicochemical Properties
A summary of the key physicochemical properties of 2-aminoethanethiol hydrochloride is presented in the table below, followed by a detailed discussion of each parameter.
| Property | Value | References |
| Appearance | White to light yellow crystalline powder or crystals | [1][2] |
| Melting Point | 66 - 71 °C | [3][4] |
| Solubility | Very soluble in water and ethanol. | [3] |
| pKa (of Cysteamine) | pKa₁ (Thiol): ~8.2 - 8.6, pKa₂ (Amine): ~10.3 - 10.8 | |
| Hygroscopicity | Hygroscopic | [3] |
Appearance and Organoleptic Properties
2-Aminoethanethiol hydrochloride typically presents as a white to off-white or light yellow crystalline powder.[1][2] It is known to possess a characteristic, often described as unpleasant, sulfurous odor. This is an important consideration for formulation development, particularly for oral dosage forms where taste and smell masking may be necessary.
Melting Point
The melting point of 2-aminoethanethiol hydrochloride is consistently reported in the range of 66°C to 71°C.[3][4] This relatively low melting point has implications for manufacturing processes, such as milling and blending, where heat generation should be controlled to prevent melting or sintering of the powder.
Solubility
2-Aminoethanethiol hydrochloride exhibits high solubility in polar protic solvents. It is described as being "very soluble" in water and ethanol.[3] This high aqueous solubility is advantageous for the development of oral solutions and parenteral formulations.
The causality behind this experimental choice lies in its ability to determine the thermodynamic equilibrium solubility, providing a definitive value for a saturated solution at a given temperature.
-
Preparation of Saturated Solution: Add an excess amount of 2-aminoethanethiol hydrochloride to a known volume of the solvent (e.g., purified water, ethanol) in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at various time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to permit the undissolved solid to settle. Subsequently, centrifuge the vials at a controlled temperature to ensure complete separation of the solid phase from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent. Analyze the concentration of 2-aminoethanethiol hydrochloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the concentration of the diluted sample, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Dissociation Constant (pKa)
The pKa values of the ionizable groups in a molecule are critical for predicting its behavior in different pH environments, which in turn influences its solubility, absorption, and interaction with biological targets. For 2-aminoethanethiol hydrochloride, the relevant pKa values are those of the thiol and the amino groups of the parent compound, cysteamine.
-
pKa₁ (Thiol group): The pKa of the thiol group is reported to be in the range of approximately 8.2 to 8.6.
-
pKa₂ (Amino group): The pKa of the amino group is reported to be in the range of approximately 10.3 to 10.8.
This indicates that at physiological pH (~7.4), the amino group will be predominantly protonated (cationic), while the thiol group will be largely in its neutral, protonated form. The ionization state significantly impacts the molecule's reactivity, particularly the nucleophilicity of the thiol group, which increases with deprotonation at higher pH.
Potentiometric titration is a robust and widely accepted method for determining pKa values. The principle is to monitor the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[5]
-
Sample Preparation: Prepare a solution of 2-aminoethanethiol hydrochloride of a known concentration (e.g., 0.01 M) in purified water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride can be added.
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse a calibrated combined pH electrode and the tip of a burette containing the titrant (e.g., 0.1 M NaOH).
-
Titration Procedure: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a molecule with two ionizable groups, two inflection points will be observed. The pKa can be determined from the midpoint of the buffer regions.[5]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Stability Profile
The stability of 2-aminoethanethiol hydrochloride is a critical consideration due to the inherent reactivity of the thiol group. It is susceptible to degradation under various conditions, which can impact its potency and potentially lead to the formation of undesirable impurities.
Hygroscopicity
2-Aminoethanethiol hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This property necessitates careful handling and storage in a dry environment to prevent physical changes such as deliquescence and to minimize moisture-mediated degradation.
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature. This provides a detailed moisture sorption-desorption profile.
-
Sample Preparation: Place a small, accurately weighed amount of 2-aminoethanethiol hydrochloride (typically 5-15 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until the rate of mass change is below a defined threshold. The mass of the sample is continuously recorded.
-
Desorption Isotherm: Following equilibration at the highest RH, the humidity is decreased in a similar stepwise manner back to 0% RH to generate the desorption isotherm.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of water sorbed. The data is plotted as % mass change versus % RH to generate the sorption and desorption isotherms. The shape of the isotherm and the extent of water uptake provide a comprehensive understanding of the material's hygroscopic nature.
Chemical Stability and Degradation Pathways
The primary degradation pathway for 2-aminoethanethiol hydrochloride is the oxidation of the thiol group to form the disulfide dimer, cystamine. This oxidation is readily catalyzed by the presence of oxygen and metal ions. The stability is also influenced by pH, with the rate of oxidation generally increasing at alkaline pH where the more nucleophilic thiolate anion is present.
Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. The rationale for the choice of stressors is to mimic the conditions the drug substance may encounter during its shelf life and to accelerate its degradation.
A typical forced degradation study for 2-aminoethanethiol hydrochloride would include the following conditions:
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Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature. Elevated temperatures should be used with caution due to the increased rate of oxidation at higher pH.
-
Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
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Thermal Degradation: Exposure of the solid drug substance to elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic Degradation: Exposure of the solid drug substance and its solution to a combination of UV and visible light, as per ICH Q1B guidelines.
The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6][7]
Synthesis and Purification
A common synthetic route to 2-aminoethanethiol hydrochloride involves the reaction of 2-aminoethanol with hydrobromic acid, followed by cyclization with sulfuric acid and carbon disulfide, and subsequent hydrolysis with hydrochloric acid.[3] Purification is typically achieved through recrystallization from a suitable solvent such as ethanol.
Analytical Methods for Purity and Stability Assessment
A robust, stability-indicating analytical method is crucial for the quality control of 2-aminoethanethiol hydrochloride. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for this purpose.
The method must be capable of separating 2-aminoethanethiol from its primary degradation product, cystamine, as well as any other potential impurities. Due to the polar nature of these compounds, ion-pairing agents are often added to the mobile phase to improve retention and peak shape on a C18 column.
Conclusion
The physicochemical properties of 2-aminoethanethiol hydrochloride, particularly its high solubility, dual ionizable groups, and susceptibility to oxidative degradation, are key factors that govern its formulation, stability, and therapeutic application. A comprehensive understanding and characterization of these properties, utilizing the experimental methodologies outlined in this guide, are essential for the successful development of safe and effective drug products containing this important active pharmaceutical ingredient.
References
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LookChem. (n.d.). Cas 89226-27-7,2-aminoethanethioamide. Retrieved from [Link]
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ChemBK. (2024). 2-Aminoethanethiol hydrochloride. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
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PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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PubChem. (n.d.). 2-aminoethanethiol Dihydrochloride. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
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University of Karachi. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Aminoethanethiol. Retrieved from [Link]
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American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminoethanethioamide Hydrochloride
This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for 2-Aminoethanethioamide hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of established protocols in the public domain, this document outlines a scientifically grounded, proposed methodology based on fundamental principles of organic chemistry and analogous transformations.
Introduction and Strategic Overview
This compound is a small molecule featuring a primary amine, a thioamide functional group, and a hydrochloride salt. The thioamide group, an isostere of the amide bond, is of significant interest in medicinal chemistry for its potential to modulate biological activity, improve metabolic stability, and act as a versatile synthetic handle.[1][2] This guide details a plausible and robust pathway for its synthesis, starting from readily available precursors, and outlines a comprehensive analytical workflow for its structural elucidation and purity assessment.
The proposed synthetic strategy centers on the thioamidation of 2-aminoacetonitrile, a commercially available starting material. This approach is predicated on the reactivity of the nitrile group towards sources of sulfide, a common method for the preparation of thioamides. The subsequent formation of the hydrochloride salt is designed to enhance the compound's stability and crystallinity, facilitating its purification and handling.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process: the thioamidation of 2-aminoacetonitrile followed by the formation of the hydrochloride salt.
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Thioamidation of 2-Aminoacetonitrile
The conversion of a nitrile to a thioamide is a well-established transformation in organic synthesis. This can be achieved by reacting the nitrile with a source of hydrogen sulfide in the presence of a base.
Causality Behind Experimental Choices:
-
Reagents: Hydrogen sulfide (H₂S) serves as the sulfur source. Triethylamine (Et₃N) is used as a basic catalyst to facilitate the reaction by deprotonating H₂S, increasing its nucleophilicity. Ethanol (EtOH) is chosen as the solvent due to its ability to dissolve the starting material and reagents, and its relatively low boiling point for easy removal.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the conversion. A sealed vessel is necessary to contain the gaseous H₂S.
Detailed Experimental Protocol:
-
In a fume hood, a solution of 2-aminoacetonitrile (1 equivalent) in absolute ethanol is prepared in a pressure-resistant vessel.
-
Triethylamine (1.2 equivalents) is added to the solution.
-
The vessel is cooled in an ice bath, and hydrogen sulfide gas is bubbled through the solution for 30 minutes, or until saturation is achieved.
-
The vessel is securely sealed and heated to 60-70°C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the vessel is carefully vented in the fume hood to release excess H₂S.
-
The solvent and excess triethylamine are removed under reduced pressure to yield crude 2-aminoethanethioamide.
Step 2: Formation of the Hydrochloride Salt
The crude 2-aminoethanethioamide is then converted to its hydrochloride salt to improve its stability and facilitate purification by crystallization.
Causality Behind Experimental Choices:
-
Reagents: A solution of hydrogen chloride (HCl) in a non-polar, volatile solvent like diethyl ether (Et₂O) or isopropanol is used to precipitate the hydrochloride salt. The use of a non-polar solvent is crucial to ensure the insolubility of the salt.
-
Purification: Crystallization is an effective method for purifying the final product, removing any unreacted starting materials or byproducts.
Detailed Experimental Protocol:
-
The crude 2-aminoethanethioamide is dissolved in a minimal amount of a suitable solvent, such as isopropanol.
-
The solution is cooled in an ice bath.
-
A solution of hydrogen chloride in diethyl ether (or isopropanol) is added dropwise with stirring until precipitation is complete. The pH of the solution should be acidic.
-
The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a crystalline solid.
Comprehensive Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Figure 2: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show two key signals:
-
A triplet corresponding to the two protons of the methylene group adjacent to the thioamide.
-
A triplet corresponding to the two protons of the methylene group adjacent to the ammonium group.
-
A broad singlet for the protons of the primary amine and the thioamide N-H, which may exchange with deuterium in D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals for the two carbon atoms in the molecule:
-
A signal for the methylene carbon adjacent to the ammonium group.
-
A downfield signal for the thioamide carbon (C=S), which is typically found at a lower field than an amide carbonyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 |
| C-H stretch | 3000-2850 |
| C=S stretch | 1250-1020 |
| C-N stretch | 1250-1020 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak [M+H]⁺ for the free base (C₂H₆N₂S) would be observed.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Elemental Analysis
Elemental analysis for Carbon, Hydrogen, and Nitrogen will provide the empirical formula of the synthesized compound, which can be compared with the calculated values for C₂H₇ClN₂S to confirm its purity and composition.
Safety and Handling
Given the nature of the reagents and the final product, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5][6]
-
Fume Hood: All manipulations involving hydrogen sulfide, triethylamine, and hydrogen chloride must be performed in a well-ventilated fume hood.[4][5]
-
Hydrogen Sulfide: H₂S is a highly toxic and flammable gas. Handle with extreme caution and use a gas detector.
-
Triethylamine: Triethylamine is a corrosive and flammable liquid. Avoid inhalation and skin contact.
-
This compound: While specific toxicity data is not available, it should be handled as a potentially harmful substance. Avoid ingestion, inhalation, and skin contact.[3][4][5][6]
Hazard Summary Table:
| Compound | Key Hazards |
| 2-Aminoacetonitrile | Toxic if swallowed, in contact with skin, or if inhaled. |
| Hydrogen Sulfide | Extremely flammable gas, toxic if inhaled. |
| Triethylamine | Highly flammable liquid and vapor, causes severe skin burns and eye damage, harmful if swallowed or inhaled. |
| Hydrogen Chloride | Causes severe skin burns and eye damage, may cause respiratory irritation. |
Conclusion
This technical guide presents a detailed and scientifically plausible approach for the synthesis and characterization of this compound. By following the outlined procedures, researchers can access this valuable building block for applications in drug discovery and development. The emphasis on the rationale behind experimental choices and a comprehensive characterization workflow ensures the reliability and reproducibility of the described methodology.
References
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Hutton, C. A. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The University of Melbourne. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Mechanisms of Action of 2-Aminoethanethioamide Hydrochloride
A Note to the Reader: Direct, comprehensive research on the specific mechanism of action for 2-Aminoethanethioamide hydrochloride is limited in publicly available scientific literature. This guide, therefore, adopts a first-principles approach, leveraging established knowledge of structurally similar compounds, particularly aminothiols, to propose and explore its most probable biochemical activities. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to stimulate further investigation.
Introduction: Unveiling a Molecule of Interest
This compound belongs to the class of aminothiols, a group of organic compounds characterized by the presence of both an amine (-NH2) and a thiol (-SH) functional group. This unique structural combination confers upon these molecules a rich chemical reactivity, making them subjects of interest in various fields, including medicinal chemistry and materials science. While the precise biological role of this compound is not extensively documented, its structure strongly suggests potential as a radioprotective agent and a chelator of metal ions. This guide will delve into these hypothesized mechanisms, providing a theoretical framework and practical experimental designs for their validation.
Part 1: The Radioprotective Potential of this compound: A Mechanistic Hypothesis
The field of radiotherapy, a cornerstone of cancer treatment, is continually challenged by the collateral damage inflicted on healthy tissues by ionizing radiation.[1] This has spurred the development of radioprotective agents, which selectively shield normal cells from radiation-induced injury. The aminothiol amifostine is a clinically approved radioprotectant that serves as a valuable paradigm for understanding the potential action of this compound.[2]
Free Radical Scavenging: The First Line of Defense
Ionizing radiation generates a cascade of reactive oxygen species (ROS) through the radiolysis of water, leading to oxidative damage to crucial cellular components like DNA, proteins, and lipids.[3][4] The thiol group in compounds like this compound is a potent hydrogen donor and can directly neutralize these free radicals, thereby mitigating their damaging effects.
Proposed Mechanism: Free Radical Scavenging
Caption: Proposed free radical scavenging mechanism of 2-Aminoethanethioamide.
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, aminothiols can influence cellular signaling pathways involved in cell survival and death. For instance, they can upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax and Bak.[1] Furthermore, pathways like the PI3K/AKT/mTOR axis, which are crucial for cell survival, can be modulated by such compounds.[1]
Signaling Pathway Modulation Hypothesis
Caption: Hypothesized modulation of cell survival pathways by 2-Aminoethanethioamide.
Experimental Protocol: In Vitro Radioprotection Assay
Objective: To assess the radioprotective effect of this compound on human cells in vitro.
Methodology:
-
Cell Culture: Maintain a human cell line (e.g., normal human dermal fibroblasts) in appropriate culture conditions.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for a specified duration (e.g., 30 minutes).
-
Irradiation: Expose the cells to a defined dose of ionizing radiation (e.g., 2 Gy).
-
Post-Irradiation: Remove the treatment and incubate the cells for a period to allow for damage and repair (e.g., 24-48 hours).
-
Assessment of Viability: Measure cell viability using an MTT or similar assay.
-
DNA Damage Assessment: Quantify DNA double-strand breaks by immunofluorescence staining for γ-H2AX foci.
-
Apoptosis Assay: Measure the extent of apoptosis using flow cytometry with Annexin V/Propidium Iodide staining.
| Parameter | Expected Outcome with this compound |
| Cell Viability | Increased compared to irradiated control |
| γ-H2AX Foci | Decreased number of foci per cell |
| Apoptosis Rate | Reduced percentage of apoptotic cells |
Part 2: this compound as a Potential Chelating Agent
The presence of both a soft base (thiol) and a hard base (amine) in its structure makes this compound a candidate for chelation therapy. Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it and facilitating its excretion from the body.[5] This is particularly relevant in the context of heavy metal poisoning.
Mechanism of Chelation
The lone pair of electrons on the nitrogen of the amine group and the sulfur of the thiol group can be donated to a metal ion, forming coordinate covalent bonds. The stability of the resulting chelate complex depends on factors such as the nature of the metal ion and the pH of the medium.
Chelation Workflow
Caption: Proposed chelation of a metal ion by 2-Aminoethanethioamide.
Experimental Protocol: Metal Ion Chelation Assay
Objective: To determine the ability of this compound to chelate a specific heavy metal ion in solution.
Methodology:
-
Preparation of Solutions: Prepare standard solutions of a heavy metal salt (e.g., lead(II) nitrate) and this compound at various concentrations.
-
Complex Formation: Mix the metal ion solution with the this compound solution and allow time for the complex to form.
-
Spectrophotometric Analysis: Use UV-Vis spectrophotometry to monitor the formation of the metal-ligand complex, which often results in a shift in the absorption spectrum.
-
Determination of Stoichiometry: Employ methods such as Job's plot or the mole-ratio method to determine the stoichiometry of the metal-ligand complex.
-
Stability Constant Calculation: Calculate the stability constant of the complex from the spectrophotometric data to quantify the strength of the chelation.
| Parameter | Indicator of Chelation |
| UV-Vis Spectrum | Shift in λmax or change in absorbance |
| Job's Plot | A maximum at a specific mole fraction indicating stoichiometry |
| Stability Constant (K) | A high value indicates a stable complex |
Future Directions and Conclusion
The proposed mechanisms of action for this compound as a radioprotective and chelating agent are based on sound chemical principles and analogies to well-studied compounds. However, empirical validation is paramount. The experimental protocols outlined in this guide provide a starting point for a systematic investigation into the biological and chemical activities of this molecule.
Further research could explore its efficacy in in vivo models of radiation injury and heavy metal toxicity. Structure-activity relationship studies, synthesizing and testing derivatives of 2-Aminoethanethioamide, could lead to the development of more potent and selective agents.[6] The journey to fully understanding the therapeutic potential of this compound is just beginning, and it is a path that holds promise for addressing significant challenges in medicine.
References
- Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy. MDPI.
- Chemoprotective and Radioprotective Effects of Amifostine: An Upd
- Radioprotective Agents and Enhancers Factors.
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- Radioprotective efficacy and toxicity of a new family of aminothiol analogs. PMC - NIH.
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Spectroscopic Analysis of 2-Aminoethanethioamide Hydrochloride: A Technical Guide
An In-depth Examination of a Thiomide of Interest to Drug Discovery and Development
Affiliation: Advanced Spectroscopic Solutions Division
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Aminoethanethioamide hydrochloride (CAS 89226-27-7), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide will focus on the theoretical underpinnings of its expected spectral features and provide detailed, field-proven methodologies for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols described herein are designed to serve as a robust framework for researchers and scientists engaged in the synthesis, purification, and characterization of this compound and related thioamide-containing compounds. While direct experimental data is not publicly available, this guide will leverage spectral data from analogous structures to predict and interpret the expected spectroscopic signatures.
Introduction: The Significance of this compound
This compound is a small organic molecule featuring a primary amine, a thioamide functional group, and a hydrochloride salt. The thioamide moiety is a critical pharmacophore in a variety of therapeutically active compounds, exhibiting a range of biological activities. The hydrochloride salt form is often employed to enhance the solubility and stability of amine-containing drug candidates.
Accurate and unambiguous structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical arsenal to confirm the identity, purity, and structure of synthesized compounds. This guide will detail the theoretical principles and practical considerations for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity information.
Predicted ¹H NMR Spectral Characteristics
In a suitable deuterated solvent such as D₂O or DMSO-d₆, the ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments.
-
Methylene Protons (C H₂-C=S): The two protons on the carbon adjacent to the thioamide group are expected to appear as a triplet. Their chemical shift would be influenced by the deshielding effect of the C=S group.
-
Methylene Protons (N H₂-CH₂ ): The two protons on the carbon adjacent to the amino group would also likely appear as a triplet, coupled to the neighboring methylene protons. The protonated amino group (-NH₃⁺) in the hydrochloride salt form will influence the chemical shift of these protons.
-
Amino and Thioamide Protons (-N H₃⁺ and -C(=S)N H₂): The protons on the nitrogen atoms will be exchangeable with deuterium in solvents like D₂O, leading to their disappearance from the spectrum. In a non-protic solvent like DMSO-d₆, these protons would be visible and would likely appear as broad singlets.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -CH₂-C=S | 2.8 - 3.2 | Triplet (t) | 6 - 8 |
| -CH₂-NH₃⁺ | 3.2 - 3.6 | Triplet (t) | 6 - 8 |
| -NH₃⁺ | Variable (solvent dependent) | Broad Singlet (br s) | N/A |
| -C(=S)NH₂ | Variable (solvent dependent) | Broad Singlet (br s) | N/A |
Predicted ¹³C NMR Spectral Characteristics
The proton-decoupled ¹³C NMR spectrum is expected to show two signals for the two distinct carbon atoms.
-
Thioamide Carbon (-C =S): The carbon of the thioamide group is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically in the range of 190-210 ppm.
-
Methylene Carbons (-C H₂-): The two methylene carbons will have distinct chemical shifts due to their different neighboring groups. The carbon adjacent to the protonated amino group will be more deshielded than the one adjacent to the thioamide.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Carbon Environment | Predicted Chemical Shift (ppm) |
| -C=S | 195 - 205 |
| -CH₂-NH₃⁺ | 40 - 45 |
| -CH₂-C=S | 30 - 35 |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for acquiring high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition Parameters:
-
¹H NMR:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectral Features
The IR spectrum of this compound is expected to show absorptions corresponding to the N-H, C-H, C=S, and C-N bonds.
-
N-H Stretching: The protonated primary amine (-NH₃⁺) will exhibit broad and strong absorptions in the region of 3000-2800 cm⁻¹. The N-H stretching vibrations of the thioamide (-NH₂) are also expected in the 3400-3200 cm⁻¹ region, likely as two distinct bands.
-
C-H Stretching: The stretching vibrations of the methylene C-H bonds will appear in the 3000-2850 cm⁻¹ range.
-
C=S Stretching: The thioamide C=S stretch is a key diagnostic peak and is expected to appear in the 1250-1020 cm⁻¹ region. This band can sometimes be weak.
-
N-H Bending: The bending vibration of the -NH₃⁺ group is expected around 1600-1500 cm⁻¹. The N-H bending of the thioamide will also appear in this region.
-
C-N Stretching: The C-N stretching vibration of the amino group and the thioamide will likely be found in the 1250-1020 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| -NH₃⁺ Stretch | 3000 - 2800 | Strong, Broad |
| -NH₂ Stretch (Thioamide) | 3400 - 3200 | Medium |
| C-H Stretch (Methylene) | 3000 - 2850 | Medium |
| -NH₃⁺ Bend | 1600 - 1500 | Medium |
| -NH₂ Bend (Thioamide) | 1650 - 1550 | Medium |
| C=S Stretch | 1250 - 1020 | Medium to Weak |
| C-N Stretch | 1250 - 1020 | Medium |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Caption: Experimental workflow for IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectral Characteristics
For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to observe the molecular ion.
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of the free base (2-Aminoethanethioamide) is approximately 90.16 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 91.17.
-
Fragmentation: Fragmentation of the molecular ion could occur through various pathways, such as the loss of ammonia (NH₃), thioformaldehyde (CH₂S), or other small neutral molecules. The exact fragmentation pattern would need to be determined experimentally.
Table 4: Predicted Mass Spectrometry Data for this compound (Positive ESI)
| Predicted Ion | Predicted m/z |
| [M+H]⁺ | ~91.17 |
| [M+Na]⁺ | ~113.15 |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and maximum ion signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion and any adducts (e.g., [M+Na]⁺).
-
Analyze the fragmentation pattern from the MS/MS spectrum to propose fragmentation pathways and confirm the molecular structure.
-
An In-depth Technical Guide to 2-Aminoethanethioamide Hydrochloride for Researchers and Drug Development Professionals
Foreword: Navigating the Known and the Novel
In the landscape of chemical biology and drug discovery, some compounds are well-trodden territories, their properties and applications extensively documented. Others, like 2-Aminoethanethioamide hydrochloride , remain more enigmatic, representing both a challenge and an opportunity. This guide is crafted for the discerning researcher, scientist, and drug development professional who is comfortable at the frontier of chemical exploration. While direct literature on this compound is sparse, its structural motifs—a primary amine, an ethyl linker, and a thioamide group—are rich with chemical and pharmacological significance. This document, therefore, serves as a technical guide, building a robust framework of understanding from the foundational principles of thioamide chemistry and its applications in medicinal chemistry. We will delve into its core characteristics, propose a logical synthetic route, and explore its potential in drug development, all grounded in established scientific principles and data from closely related analogues.
Section 1: Core Chemical Identity
CAS Number and Molecular Structure
The Chemical Abstracts Service (CAS) has assigned the number 89226-27-7 to this compound[1][2]. Its chemical structure is fundamental to understanding its potential reactivity and biological interactions.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
| CAS Number | 89226-27-7 | [1][2] |
| Molecular Formula | C₂H₇ClN₂S | [2] |
| Molecular Weight | 126.61 g/mol | [2] |
| IUPAC Name | 2-aminoethanethioamide;hydrochloride | |
| SMILES | C(C(=S)N)N.Cl | |
| InChI Key | HFCQQLLYVUSCRE-UHFFFAOYSA-N | [3] |
The structure features a primary amine and a primary thioamide, separated by a flexible two-carbon linker. The hydrochloride salt form enhances the compound's stability and aqueous solubility, a common strategy in pharmaceutical development.
Caption: Chemical structure of this compound.
Section 2: Synthesis and Handling
Proposed Synthetic Pathway: A Logic-Driven Approach
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis from Aminoacetonitrile
This protocol is a representative method based on the synthesis of primary thioamides from nitriles using hydrogen sulfide with a resin catalyst[4].
Materials:
-
Aminoacetonitrile hydrochloride
-
Anion-exchange resin (e.g., Dowex 1X8, SH⁻ form)
-
Methanol
-
Deionized water
-
Hydrogen sulfide gas
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Gas outlet bubbler
-
Standard laboratory glassware
Procedure:
-
Resin Preparation: If not already in the SH⁻ form, the anion-exchange resin should be appropriately prepared according to standard procedures.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and outlet, dissolve aminoacetonitrile hydrochloride (1 equivalent) in a mixture of methanol and water (e.g., 3:2 v/v).
-
Catalyst Addition: Add the prepared anion-exchange resin (a catalytic amount) to the solution.
-
Thionation: Under a gentle stream of inert gas, begin bubbling hydrogen sulfide gas through the stirred suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the resin. The filtrate can be concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Safety and Handling
Specific safety data for this compound is not available. However, based on the structure and related compounds like 2-Aminoethanethiol hydrochloride, the following precautions should be taken[5][6][7][8]:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound may be hygroscopic and air-sensitive.
Section 3: Potential Applications in Drug Development
The thioamide functional group is a key player in modern medicinal chemistry, primarily utilized as a bioisosteric replacement for the amide bond[9][10][11][12][13][14][15]. This substitution can profoundly influence a molecule's pharmacological profile.
The Thioamide as an Amide Bioisostere
The replacement of an amide with a thioamide introduces subtle yet significant changes in the physicochemical properties of a molecule:
-
Electronic Properties: The thioamide C=S bond is longer and less polarized than the C=O bond in an amide. This alters the hydrogen bonding capabilities, with the thioamide being a stronger hydrogen bond donor (from the N-H) and a weaker hydrogen bond acceptor (at the sulfur)[15].
-
Steric Profile: The larger van der Waals radius of sulfur compared to oxygen can influence the local conformation and interaction with biological targets.
-
Metabolic Stability: Thioamides can exhibit increased resistance to enzymatic hydrolysis by proteases compared to their amide counterparts, potentially leading to improved pharmacokinetic profiles[16].
-
Lipophilicity: The presence of sulfur generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Comparison of key properties between amide and thioamide functional groups.
Potential Therapeutic Areas
Given the diverse pharmacological activities of thioamide-containing compounds, this compound could be a valuable building block or lead compound in several therapeutic areas:
-
Anticancer Agents: Thioamide-containing molecules have shown significant potential as anticancer drugs[9][11]. The thioamide group can be crucial for binding to target proteins.
-
Antimicrobial and Antiviral Agents: The thioamide moiety is present in several antimicrobial and antiviral drugs[9]. For instance, ethionamide is a second-line antituberculosis drug[9].
-
Enzyme Inhibitors: As a bioisostere of the amide bond, the thioamide group can be incorporated into peptide mimics to inhibit proteases and other enzymes.
Role as a Prodrug
Thioamides can act as prodrugs, undergoing metabolic activation to release the active therapeutic agent. A notable example is the antitubercular drug ethionamide, which is oxidized in vivo to its active form[9]. This strategy could be explored for this compound, where the thioamide could be designed for targeted release of a pharmacologically active species.
Section 4: Conclusion and Future Directions
This compound stands as a compound of significant potential, largely inferred from the rich chemistry and pharmacology of its constituent functional groups. While direct experimental data remains to be established, this guide provides a solid theoretical and practical foundation for researchers to begin their exploration. The proposed synthetic route offers a logical starting point for its preparation. The true value of this compound will likely be realized through its application as a versatile building block in the synthesis of more complex molecules or as a lead structure for optimization in drug discovery programs. Future research should focus on validating a reliable synthetic protocol, characterizing its physicochemical properties, and exploring its biological activity in relevant assays.
References
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Taylor, E. C., & Zoltewicz, J. A. (1960). A General Synthesis of Thioamides from Nitriles and Thioacetamide. Journal of the American Chemical Society, 82(11), 2656–2659. [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 116732. [Link]
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Mahammed, K. A., Jayashankara, V. P., Rai, N. P., Raju, K. M., & Arunachalam, P. N. (2009). A Mild and Versatile Synthesis of Thioamides from Nitriles and Thioacetic Acid. Synlett, 2009(14), 2338-2340. [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]
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ResearchGate. (2024). Unlocking the potential of the thioamide group in drug design and development View supplementary material. [Link]
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Orito, K., Uchiito, S., Satoh, Y., Tatsuzawa, T., & Tokuda, M. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 36(13), 1869-1873. [Link]
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OUCI. Thioamides in medicinal chemistry and as small molecule therapeutic agents. [Link]
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Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(22), 13316–13371. [Link]
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Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]
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Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(22), 13316–13371. [Link]
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Hypha Discovery. (2022). Bioisosteres that influence metabolism. [Link]
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ResearchGate. (2022). Synthetic approaches to bioactive thioamides a Examples and importance of thioamide moieties in bioactive compounds. [Link]
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Al-Adiwish, W. M., & Al-Sammerrai, D. A. (2012). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 17(5), 5496–5505. [Link]
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ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
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Der Pharma Chemica. (2015). Synthesis of novel 2-amino thiazole derivatives. [Link]
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The Royal Society of Chemistry. (2007). Synthesis of α–thioamide precursors The α-thioamides were prepared in two steps: formation of the α-chloroamides followed by nucleophilic substitution of the chloride to yield the α-thioamides. [Link]
-
PubChem. (n.d.). Ethanethioamide, 2-amino-. Retrieved January 18, 2026, from [Link]
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MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]
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In-Silico Modeling of 2-Aminoethanethioamide Hydrochloride Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth framework for the in-silico analysis of 2-Aminoethanethioamide hydrochloride. As a novel compound with limited available experimental data, a computational approach is invaluable for elucidating its potential as a therapeutic agent. This document is structured to guide researchers through a logical, multi-stage workflow, from initial target prediction to detailed simulations of molecular interactions and pharmacokinetic profiling. The methodologies described herein are grounded in established computational techniques and are designed to provide a robust foundation for virtual screening and lead optimization efforts.
Introduction: The Therapeutic Potential of Thioamides
Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, have garnered significant attention in medicinal chemistry. This single-atom substitution can dramatically alter a molecule's physicochemical properties, including hydrogen bonding capabilities, lipophilicity, and metabolic stability.[1][2] Thioamides are present in a range of biologically active natural products and have been incorporated into therapeutic agents targeting a wide array of diseases, from cancer to microbial and viral infections.[1][3] Their ability to act as hydrogen bond donors and their increased affinity for certain metals make them a compelling scaffold for inhibitor design.[1][2]
This compound, the subject of this guide, is a small molecule with the potential to interact with various biological targets. Given the known activities of other thioamide-containing compounds, which include the inhibition of kinases and histone methyltransferases, a systematic in-silico investigation is warranted to uncover its specific mechanism of action.[1][4]
Stage 1: Target Identification and Prediction - Unveiling the Molecular Landscape
The initial and most critical step in the in-silico analysis of a novel compound is the identification of its putative biological targets. This process, often referred to as "target fishing" or "target prediction," utilizes the chemical structure of the ligand to screen against databases of known protein structures and pharmacophores.[5][6]
Rationale and Approach
The principle behind in-silico target prediction is that molecules with similar structures or physicochemical properties are likely to interact with similar biological targets.[7] By employing a combination of ligand-based and structure-based approaches, we can generate a prioritized list of potential protein partners for this compound.
Experimental Protocol: Target Fishing
-
Ligand Preparation:
-
Obtain the 2D structure of 2-Aminoethanethioamide from a chemical database such as PubChem.[8]
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
-
Target Prediction using Web-Based Servers:
-
Utilize a consensus approach by submitting the energy-minimized ligand structure to multiple target prediction web servers. Recommended platforms include:
-
SwissTargetPrediction: Employs a combination of 2D and 3D similarity measures to identify potential targets.
-
PharmMapper: Identifies potential targets by fitting the ligand to a large database of pharmacophore models.[9]
-
SuperPred: A web server for predicting the therapeutic class of a compound and its potential targets.
-
-
-
Analysis and Prioritization of Predicted Targets:
-
Compile the results from all servers.
-
Prioritize targets that are consistently predicted across multiple platforms.
-
Filter the target list based on biological relevance. For instance, given the known activities of thioamides, kinases would be high-priority targets.[1][4]
-
For the purpose of this guide, let us assume that the target fishing process identifies Epidermal Growth Factor Receptor (EGFR) kinase as a high-probability target, a protein implicated in various cancers and a known target for thioamide-containing inhibitors.[1]
-
Visualization: Target Prediction Workflow
Caption: Workflow for in-silico target prediction of this compound.
Stage 2: Molecular Docking - Simulating the Binding Event
Once a putative target is identified, molecular docking is employed to predict the preferred binding orientation of the ligand within the protein's active site and to estimate the strength of the interaction.[10] This technique is fundamental in structure-based drug design.
Rationale and Approach
Molecular docking algorithms explore a vast conformational space to find the most energetically favorable binding pose of a ligand to a receptor.[11] The output is a set of binding modes ranked by a scoring function, which provides a qualitative estimate of binding affinity. For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program.[12]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
-
Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign partial charges to the protein atoms. This is a crucial step for accurate electrostatic calculations.
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound from the target prediction stage.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Simulation:
-
Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box, and the exhaustiveness of the search.
-
Run the AutoDock Vina simulation from the command line.[13] Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
-
Analysis of Docking Results:
-
Visualize the top-ranked binding poses in the context of the receptor's active site.
-
Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex.
-
Anticipated Quantitative Data
| Parameter | Description | Predicted Value (Example) |
| Binding Affinity | The predicted free energy of binding (kcal/mol). More negative values indicate stronger binding. | -7.5 kcal/mol |
| Intermolecular Interactions | Types and number of non-covalent bonds formed between the ligand and receptor. | 2 Hydrogen Bonds, 5 Hydrophobic Interactions |
Stage 3: Molecular Dynamics Simulations - Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[14] MD simulations are essential for assessing the stability of the predicted binding pose and for gaining deeper insights into the binding mechanism.
Rationale and Approach
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the time-dependent behavior of the system.[15] By simulating the ligand-protein complex in a solvated environment, we can evaluate the stability of the interactions and identify any conformational changes that may occur upon ligand binding. GROMACS is a powerful and widely used software package for performing MD simulations.[16][17][18][19]
Experimental Protocol: Molecular Dynamics with GROMACS
-
System Preparation:
-
Use the top-ranked docked pose of the this compound-EGFR complex as the starting structure.
-
Place the complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): Allow the system to equilibrate at the desired temperature and pressure (e.g., 1 bar) to achieve the correct density.
-
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.
-
-
Visualization: MD Simulation Workflow
Caption: Workflow for molecular dynamics simulation of the ligand-protein complex.
Stage 4: ADMET Prediction - Profiling for Drug-Likeness
A crucial aspect of early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[20][21][22] In-silico ADMET prediction provides a rapid and cost-effective way to assess the drug-likeness of a compound and to identify potential liabilities before committing to expensive experimental studies.
Rationale and Approach
In-silico ADMET models are typically based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its physicochemical and biological properties.[10] By using a variety of computational models, we can predict a range of ADMET parameters for this compound.
Experimental Protocol: In-Silico ADMET Prediction
-
Ligand Input:
-
Use the 2D or 3D structure of this compound.
-
-
ADMET Prediction using Web-Based Servers:
-
Submit the ligand structure to a suite of ADMET prediction servers. It is recommended to use multiple tools to obtain a consensus prediction.[20][21]
-
swissADME: A comprehensive tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties.
-
ProTox-II: Focuses on the prediction of various toxicity endpoints.
-
-
-
Analysis of ADMET Properties:
-
Compile the predicted ADMET parameters into a summary table.
-
Evaluate the compound's compliance with established drug-likeness rules (e.g., Lipinski's Rule of Five).
-
Identify any potential liabilities, such as poor oral bioavailability, high toxicity, or metabolic instability.
-
Anticipated Quantitative Data
| ADMET Parameter | Description | Predicted Value (Example) |
| Molecular Weight | The mass of the molecule. | < 500 g/mol |
| LogP | A measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors | The number of hydrogen bond donors. | < 5 |
| Hydrogen Bond Acceptors | The number of hydrogen bond acceptors. | < 10 |
| Oral Bioavailability | The predicted percentage of the drug that is absorbed and available to the body. | High |
| Ames Mutagenicity | Prediction of whether the compound is likely to be a mutagen. | Non-mutagenic |
| hERG Inhibition | Prediction of potential cardiotoxicity. | Low risk |
Conclusion
The in-silico workflow detailed in this guide provides a systematic and comprehensive approach for the initial characterization of this compound. By integrating target prediction, molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can generate valuable, data-driven hypotheses about the compound's biological activity and drug-like properties. These computational insights are crucial for guiding subsequent experimental validation and for accelerating the drug discovery and development process.
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277, 116732. [Link]
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Appelbaum, J. S., LaVoi, T. M., & Schepartz, A. (2016). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. ACS Chemical Biology, 11(10), 2739–2744. [Link]
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An In-Depth Technical Guide to 2-Aminoethanethioamide Hydrochloride: Unraveling a Molecule of Interest
A Note to the Reader: Initial research into the discovery and history of 2-Aminoethanethioamide hydrochloride (CAS 89226-27-7) revealed a scarcity of detailed public information regarding its specific origins, historical development, and a breadth of applications. To provide a comprehensive and scientifically robust technical guide as requested, this document will focus on the closely related and extensively studied compound, 2-Aminoethanethiol hydrochloride (CAS 156-57-0), also known as cysteamine hydrochloride. This structurally similar molecule offers a rich history and a well-documented profile in research and drug development, allowing for an in-depth exploration that aligns with the spirit of the original request.
Introduction to 2-Aminoethanethiol Hydrochloride (Cysteamine Hydrochloride)
2-Aminoethanethiol hydrochloride, commonly known as cysteamine hydrochloride, is a simple yet pivotal aminothiol compound. It is the hydrochloride salt of cysteamine, a metabolic product of the degradation of coenzyme A. In its solid form, it typically appears as a white, hygroscopic crystalline powder with a characteristic odor.[1][2] Its high solubility in water and ethanol makes it a versatile reagent in various chemical and biological applications.[1] From its role as a fundamental building block in the synthesis of pharmaceuticals to its therapeutic use in treating rare genetic disorders, cysteamine hydrochloride has garnered significant attention from the scientific community.
Physicochemical Properties
A clear understanding of the physicochemical properties of cysteamine hydrochloride is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 156-57-0 | [2][3] |
| Molecular Formula | C₂H₇NS·HCl | [2][3] |
| Molecular Weight | 113.61 g/mol | [2][4] |
| Melting Point | 67-71 °C | [1][4] |
| Boiling Point | 238.5 °C at 101,325 Pa | [1][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Very soluble in water; soluble in ethanol | [1] |
| Stability | Stable, but hygroscopic and sensitive to air and light. | [1][2] |
Historical Development and Key Discoveries
Synthesis of 2-Aminoethanethiol Hydrochloride
The synthesis of 2-aminoethanethiol hydrochloride is a well-established process in industrial chemistry. One common route involves the reaction of 2-chloroethylamine hydrochloride with a sulfur source. While specific patents often detail optimized conditions, a general conceptual workflow can be illustrated.
Illustrative Experimental Protocol (Conceptual)
-
Step 1: Reaction Setup: 2-Chloroethylamine hydrochloride is dissolved in a suitable solvent, such as ethanol, in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Step 2: Nucleophilic Substitution: A solution of a sulfur nucleophile, for instance, sodium hydrosulfide (NaSH), is added portion-wise to the reaction mixture. The reaction is then heated to reflux for a specified period to facilitate the substitution of the chlorine atom with the thiol group.
-
Step 3: Work-up: After the reaction is complete, the mixture is cooled, and any inorganic salts are removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude product.
-
Step 4: Purification: The crude 2-aminoethanethiol hydrochloride is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain the final product with high purity.
Applications in Drug Development and Research
The utility of 2-aminoethanethiol hydrochloride spans various areas of pharmaceutical and biomedical research.
-
Treatment of Nephropathic Cystinosis: This is the primary clinical application of cysteamine hydrochloride. Cystinosis is a lysosomal storage disease characterized by the accumulation of the amino acid cystine within cells. Cysteamine acts by entering the lysosomes and converting cystine into cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then exit the lysosome through normal transport mechanisms. This process depletes the lysosomal cystine, preventing the formation of crystals that can damage organs, particularly the kidneys and eyes.
-
Pharmaceutical Intermediate: Cysteamine hydrochloride serves as a crucial starting material in the synthesis of several active pharmaceutical ingredients (APIs).[1] For example, it is a key intermediate in the manufacturing of H₂-receptor antagonists like cimetidine and ranitidine, which are used to treat peptic ulcers and gastroesophageal reflux disease.[1][4]
-
Antioxidant and Radioprotective Agent: The thiol group in cysteamine makes it an effective antioxidant. It can scavenge free radicals and protect cells from oxidative damage. This property is the basis for its investigation as a radioprotective agent, helping to mitigate the harmful effects of ionizing radiation on biological tissues.[4]
Conclusion
2-Aminoethanethiol hydrochloride (cysteamine hydrochloride) is a molecule of significant scientific and medical importance. Its straightforward synthesis, coupled with its unique chemical properties, has paved the way for its use in treating a debilitating genetic disease and as a versatile building block in the pharmaceutical industry. The continued exploration of its biological activities and potential therapeutic applications ensures that cysteamine hydrochloride will remain a subject of interest for researchers and drug development professionals for years to come.
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An In-depth Technical Guide to the Synthesis of 2-Aminoethanethioamide Hydrochloride Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-aminoethanethioamide hydrochloride and its derivatives. Thioamides are crucial functional groups in medicinal chemistry, often serving as bioisosteres for amides to enhance metabolic stability and modify biological activity.[1][2][3] This document details the primary synthetic methodologies, explores the underlying reaction mechanisms, provides field-proven experimental protocols, and discusses the significance of these compounds in drug discovery. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile building blocks in their work.
Introduction: The Strategic Importance of the Thioamide Moiety
In modern drug design, the structural modification of lead compounds is a cornerstone for optimizing potency, selectivity, and pharmacokinetic profiles.[4] The thioamide group, a sulfur analogue of the amide, has emerged as a functional group of significant interest.[2][4] Its unique physicochemical properties distinguish it from its oxygen counterpart: the C=S bond is longer than the C=O bond, and thioamides act as stronger hydrogen bond donors but weaker acceptors.[1] These differences can lead to improved target affinity, enhanced proteolytic resistance, and better cell permeability.[2][3][5]
Several FDA-approved drugs, such as the antitubercular agents ethionamide and prothionamide, feature a thioamide core, highlighting its therapeutic relevance.[1][5] 2-Aminoethanethioamide, as a simple yet versatile scaffold, provides a foundational structure for building more complex heterocyclic systems and for derivatization to explore structure-activity relationships (SAR).[6][7] This guide focuses on the practical synthesis of its stable hydrochloride salt and related derivatives.
Core Synthetic Strategies for the 2-Aminoethanethioamide Scaffold
The most direct and widely applicable method for synthesizing this compound involves the reaction of an aminonitrile with a sulfur source, a process analogous to the classic Pinner reaction.
Pinner-Type Reaction of 2-Aminoacetonitrile
The Pinner reaction traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt.[8][9] This reaction can be adapted to use hydrogen sulfide (H₂S) as the nucleophile, which attacks the activated nitrile to form a thioamide.[8][10][11]
The key starting material is 2-aminoacetonitrile, which is often used as its stable hydrochloride or bisulfate salt due to the instability of the free base.[12] The reaction proceeds via the formation of a highly electrophilic nitrilium ion intermediate upon protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride.[13]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Water can readily hydrolyze the nitrilium intermediate or the final product, leading to the formation of the corresponding amide or carboxylic acid as undesired byproducts.[13]
-
Strong Acid Catalyst: Gaseous hydrogen chloride is the classic reagent. It protonates the nitrile, significantly increasing its electrophilicity and making it susceptible to attack by the weakly nucleophilic H₂S.[13]
-
Low Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable imidate-like intermediate from rearranging or decomposing.[11]
-
Sulfur Source: Gaseous hydrogen sulfide is bubbled through the reaction mixture. Alternatively, a soluble sulfide salt can be used in conjunction with an acid.
The overall transformation is outlined below: H₂N-CH₂-C≡N·HCl + H₂S --(Anhydrous HCl)--> [H₂N-CH₂-C(=S)NH₂]·HCl
Diagram: Pinner-Type Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 2-aminoacetonitrile hydrochloride.
Caption: General workflow for synthesizing 2-aminoethanethioamide HCl.
Diagram: Reaction Mechanism
The mechanism involves the activation of the nitrile by protonation, followed by nucleophilic attack of hydrogen sulfide.
Caption: Proposed mechanism for the Pinner-type thiohydrolysis.
Synthesis of N-Substituted Derivatives
The synthesis of N-substituted 2-aminoethanethioamide derivatives can be achieved by modifying the starting materials or the reaction sequence.
-
From N-Substituted Aminoacetonitriles: The most straightforward approach is to begin with an appropriately N-substituted 2-aminoacetonitrile. The Pinner-type reaction described above can then be applied directly to yield the corresponding N-substituted 2-aminoethanethioamide. This preserves the primary thioamide functionality.
-
Via Thionation of Amides: An alternative route involves the thionation of a pre-formed 2-aminoacetamide derivative using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[5] This method is useful if the corresponding amide is more readily accessible than the nitrile. However, it can sometimes lead to side reactions, and the harsh conditions may not be compatible with sensitive functional groups.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Pinner reaction.[8][11][13]
Safety Precaution: This procedure involves gaseous hydrogen chloride and hydrogen sulfide, which are highly toxic and corrosive. All operations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid/gas-resistant gloves, is mandatory.
Materials & Reagents:
-
2-Aminoacetonitrile hydrochloride (1.0 eq)
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Dry Hydrogen Sulfide (gas)
-
Anhydrous Diethyl Ether
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a gas outlet tube connected to a bubbler and a base trap (e.g., NaOH solution), and a low-temperature thermometer. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Dissolution: Charge the flask with 2-aminoacetonitrile hydrochloride (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Cooling & Saturation: Cool the stirred suspension to 0 °C using an ice-water bath. Bubble dry hydrogen chloride gas through the mixture until the solution is saturated and all starting material has dissolved.
-
Thiohydrolysis: While maintaining the temperature at 0 °C, switch the gas inlet to a source of dry hydrogen sulfide. Bubble H₂S through the solution at a moderate rate. The reaction progress can be monitored by TLC (if a suitable system is developed) or by observing the formation of a precipitate. The reaction may take several hours.
-
Isolation: Once the reaction is deemed complete, stop the H₂S flow and purge the system with inert gas to remove any residual toxic gases.
-
Precipitation: Add anhydrous diethyl ether to the cold reaction mixture to precipitate the product fully.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold anhydrous ethanol and then several times with anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the white to off-white crystalline solid under high vacuum to yield this compound.
Data Presentation and Characterization
The synthesized compounds should be characterized thoroughly to confirm their structure and purity.
Table 1: Key Spectroscopic Data for Thioamides
| Spectroscopic Technique | Characteristic Signal/Feature | Approximate Range/Value | Reference |
| ¹³C NMR | Thioamide Carbon (C=S) | 200 – 210 ppm (downfield from amide C=O) | [3] |
| Infrared (IR) | C=S Stretch | 1100 – 1140 cm⁻¹ | [3] |
| UV-Vis | n → π* transition | ~265 nm | [3] |
Applications in Drug Discovery and Heterocyclic Synthesis
2-Aminoethanethioamide and its derivatives are valuable intermediates in organic synthesis. The primary amine and the thioamide functionalities offer two reactive handles for further elaboration. They are frequently used as precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles, such as:
-
Thiazoles: The Hantzsch thiazole synthesis or related methods can be employed.[14][15]
-
Thiophenes: Derivatives can be used in reactions like the Gewald synthesis to produce highly substituted 2-aminothiophenes, which are known to possess a wide range of biological activities.[16][17][18]
-
Thiazepines: Cyclization reactions with appropriate bifunctional reagents can lead to seven-membered heterocyclic rings.[19]
These heterocyclic cores are prevalent in many classes of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][16]
Conclusion
The synthesis of this compound derivatives is a critical process for medicinal chemists developing novel therapeutics. The Pinner-type reaction of 2-aminoacetonitrile with hydrogen sulfide provides a reliable and direct route to the core scaffold. Understanding the causality behind the reaction conditions—specifically the need for an anhydrous, acidic environment at low temperatures—is paramount for achieving high yields and purity. The resulting thioamide products serve as versatile building blocks for more complex molecular architectures, underscoring their importance in the ongoing quest for new and effective medicines.
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Al-Blewi, F. F., Al-Jaber, N. A., & Al-Sheikh, M. A. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 29(1), 1. [Link]
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Triethylamin-Mediated Addition of 2-aminoethanethiol Hydrochloride to Chalcones: Synthesis of 3-(2-aminoethylthio)-1-(Aryl)-3-(Thiophen-2-yl) Propan-1-ones and 5,7-diaryl-2,3,6,7-tetrahydro-1,4-thiazepines. ResearchGate. [Link]
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Acute toxicity studies of 2-Aminoethanethioamide hydrochloride
An In-depth Technical Guide to the Acute Toxicity of 2-Aminoethanethiol Hydrochloride
Authored by: A Senior Application Scientist
Preamble: Navigating Chemical Identity and Toxicological Significance
In the field of toxicology and drug development, precise chemical identification is paramount. The subject of this guide is 2-Aminoethanethiol hydrochloride, a compound also widely known by its synonyms, Cysteamine hydrochloride and 2-Mercaptoethylamine hydrochloride, with the Chemical Abstracts Service (CAS) number 156-57-0. It is crucial to distinguish this molecule from the structurally related thioamides, such as the well-characterized hepatotoxin, thioacetamide. While 2-Aminoethanethiol possesses a thiol (-SH) group, thioamides contain a thioamide (-CSNH₂) moiety. This structural difference fundamentally governs their metabolic fate and toxicological profiles. Thioacetamide, for instance, undergoes metabolic bioactivation to highly toxic intermediates, a mechanism that serves as a critical reference point for understanding the potential risks associated with sulfur-containing compounds.[1][2][3] This guide provides a comprehensive examination of the known acute toxicity of 2-Aminoethanethiol hydrochloride and outlines the rigorous experimental methodologies required for its assessment, thereby equipping researchers with the foundational knowledge for safe handling and informed development.
Section 1: Physicochemical Characteristics and Consolidated Toxicity Profile
A thorough understanding of a compound's physicochemical properties is the cornerstone of any toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME), and thus its potential toxicity. 2-Aminoethanethiol hydrochloride is a white solid characterized by a strong, unpleasant stench.[4] It is soluble in water, a property that facilitates its absorption and distribution in biological systems.[4]
Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 156-57-0 | [4][5] |
| Molecular Formula | C₂H₇NS · HCl | [4][5] |
| Molecular Weight | 113.61 g/mol | [4][5] |
| Appearance | White Solid | [4] |
| Odor | Stench | [4] |
| Melting Point | 66 - 70 °C | [4] |
| Solubility | Soluble in water | [4] |
| pH | 3.3 - 5.0 (400 g/L solution) | [4] |
Summary of Acute Toxicity Data
The primary measure of acute toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population. The available data for 2-Aminoethanethiol hydrochloride indicates moderate acute toxicity via the oral route.
| Route of Administration | Species | LD50 Value | GHS Classification | Reference |
| Oral | Rat | 642 mg/kg | Category 4: Harmful if swallowed | [4][6] |
| Oral | Mouse | 1352 mg/kg | - | [4][6] |
| Intraperitoneal | Mouse | 250 mg/kg | - | [5] |
Based on these findings, the compound is classified as Harmful if swallowed according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] Additional hazards identified include causing serious eye irritation, skin irritation, and potentially causing allergic skin reactions and respiratory irritation.[5][7]
Section 2: Mechanistic Insights into Toxicity
While detailed mechanistic studies on 2-Aminoethanethiol hydrochloride are not as extensive as for compounds like thioacetamide, we can infer potential pathways based on its chemical structure and the known behavior of related molecules.
The Role of the Thiol Group
The thiol (-SH) group is highly reactive and can participate in various biochemical reactions, including redox cycling and disulfide bond formation with proteins. This reactivity is a double-edged sword; it underlies the therapeutic applications of compounds like cysteamine (e.g., in treating cystinosis) but also presents a potential mechanism for toxicity. The disruption of protein structure and function through interaction with the thiol group could lead to cellular dysfunction and cytotoxicity.
Bioactivation: A Comparative Perspective with Thioacetamide
To understand the potential for severe, organ-specific toxicity, it is instructive to examine the bioactivation pathway of thioacetamide (TAA). TAA itself is not highly toxic but is metabolized by cytochrome P450 enzymes (specifically CYP2E1) in the liver into progressively more toxic intermediates: thioacetamide S-oxide (TASO) and the highly reactive thioacetamide S,S-dioxide (TASO₂).[2][8] These reactive metabolites can covalently bind to cellular macromolecules like proteins and lipids, leading to oxidative stress, inflammation, centrilobular necrosis, and fibrosis.[1][2][3][9]
Although 2-Aminoethanethiol is not a thioamide, the principle of metabolic activation of sulfur-containing compounds is a critical concept in toxicology. Any comprehensive toxicological assessment must consider the possibility that the compound could be metabolized to reactive species.
Detailed Step-by-Step Methodology
1. Test Animal Selection and Justification:
-
Species: The rat is the preferred species for acute oral toxicity studies. [10]The Sprague-Dawley strain is commonly used due to its well-characterized genetics and physiology.
-
Sex: The test is typically initiated using a single sex, usually females, as they are often slightly more sensitive. [11]* Health Status: Animals should be young, healthy adults, and the weight variation within a test group should not exceed ±20% of the mean weight. [10] 2. Housing and Acclimatization:
-
Acclimatization: Animals must be acclimatized to laboratory conditions for at least 5 days prior to dosing.
-
Housing: The temperature should be maintained at 22°C (± 3°C) with a relative humidity of 30-70%. A 12-hour light/12-hour dark cycle should be maintained. [10]* Diet: Standard laboratory diet and drinking water are provided ad libitum. Animals are fasted (food, but not water, withheld) for 3-4 hours before dosing.
3. Dose Formulation and Administration:
-
Vehicle Selection: The test substance should be dissolved or suspended in a suitable vehicle. Given its water solubility, an aqueous vehicle like sterile water or 0.9% saline is appropriate for 2-Aminoethanethiol hydrochloride.
-
Administration: The substance is administered in a single dose by oral gavage using a suitable intubation cannula. The volume administered should generally not exceed 1 mL/100 g body weight.
4. Dosing Procedure (as per OECD 423):
-
Starting Dose: Based on the known LD50 of 642 mg/kg, a starting dose of 300 mg/kg is scientifically justified.
-
Step 1: Dose 3 female rats at 300 mg/kg.
-
Observation and Decision:
-
If 2 or 3 animals die, the test is repeated at a lower dose (e.g., 50 mg/kg) in another 3 animals.
-
If 0 or 1 animal dies, the test is repeated at a higher dose (2000 mg/kg) in another 3 animals.
-
The test is stopped when a result allows for classification or when mortality is observed at the lowest starting dose.
-
5. Clinical Observations:
-
Frequency: Animals are observed frequently during the first few hours post-dosing and at least once daily for 14 days. [12]* Parameters: Observations should include, but are not limited to:
-
Changes in skin, fur, eyes, and mucous membranes.
-
Respiratory, circulatory, and autonomic/central nervous system effects (e.g., tremors, convulsions, salivation, diarrhea, lethargy, sleep).
-
Behavioral changes (e.g., changes in gait, posture, response to handling).
-
-
Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.
-
Mortality/Moribundity: The time of death is recorded as precisely as possible. Moribund animals should be humanely euthanized.
Section 4: Post-Mortem Analysis: Uncovering Target Organs
Post-Mortem Workflow
Key Methodologies
1. Gross Necropsy:
-
All animals (including those that died during the study) undergo a full gross necropsy.
-
This involves a systematic external and internal examination of the cranial, thoracic, and abdominal cavities and their contents. Any observed abnormalities (e.g., changes in organ size, color, texture) are recorded.
2. Tissue Collection and Histopathology:
-
Key organs such as the liver, kidneys, spleen, heart, lungs, and brain, along with any tissues showing gross lesions, are preserved in 10% neutral buffered formalin.
-
These tissues are then processed, embedded in paraffin, sectioned, stained (typically with Hematoxylin and Eosin - H&E), and examined microscopically by a qualified veterinary pathologist. This analysis can reveal cellular-level damage such as necrosis, inflammation, or fibrosis.
3. Clinical Biochemistry:
-
Blood should be collected immediately post-euthanasia, typically via cardiac puncture, and processed to obtain serum.
-
Analysis of key serum biomarkers can provide quantitative evidence of organ damage:
-
Hepatotoxicity: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST). [9] * Nephrotoxicity: Blood urea nitrogen (BUN), Creatinine.
-
Section 5: Data Synthesis and Conclusion
The ultimate goal of an acute toxicity study is to synthesize all collected data—clinical observations, mortality, body weight changes, gross pathology, organ weights, and histopathology—to form a comprehensive hazard assessment. For 2-Aminoethanethiol hydrochloride, the expected outcome of an OECD 423 study starting at 300 mg/kg would be the confirmation of its placement in GHS Category 4. The detailed clinical and pathological observations would be crucial for identifying the primary target organs and the specific signs of toxicity, which safety data sheets currently describe broadly as irritation.
Further research should focus on elucidating the specific metabolic pathways and molecular initiating events. Investigating whether 2-Aminoethanethiol hydrochloride or its potential metabolites interact with key cellular enzymes or induce oxidative stress would provide a more complete understanding of its toxicological profile, enabling more robust risk assessments for professionals in research and drug development.
References
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Methodological & Application
Application Note: A Framework for the Investigation of Thioamides in Mammalian Cell Culture Using Thioacetamide as a Model Compound
Introduction: The Thioamide Scaffold in Cellular Research
Thioamides are a class of organosulfur compounds characterized by a thiocarbonyl group (C=S) bonded to a nitrogen atom. While the broader class of thioamide derivatives has been investigated for various biological activities, including antimicrobial and antioxidant properties, the specific compound 2-Aminoethanethioamide hydrochloride is not well-documented in peer-reviewed literature for cell culture applications.[1][2]
However, the related and extensively studied thioamide, Thioacetamide (TAA) , serves as an excellent model for understanding how to approach the investigation of such compounds in vitro. TAA is a potent biological agent primarily known as a hepatotoxin used to induce liver fibrosis and cirrhosis in animal models.[3] Its mechanism involves metabolic bioactivation by cytochrome P450 enzymes (specifically CYP2E1) into reactive intermediates, thioacetamide-S-oxide (TASO) and the highly reactive thioacetamide-S,S-dioxide (TASO₂).[4] These metabolites covalently bind to cellular macromolecules, leading to oxidative stress, disruption of calcium homeostasis, and ultimately, cell death.[3][4][5]
Recent studies have also demonstrated that TAA can directly influence cellular differentiation pathways, such as promoting the transformation of bone marrow macrophages (BMMs) into osteoclasts by activating the PI3K/AKT signaling pathway.[6]
This document provides a comprehensive framework for researchers aiming to characterize the effects of a thioamide compound, using TAA as a primary example. The protocols herein detail essential preliminary steps, a general methodology for cell treatment, and assays to evaluate key cellular responses.
Critical Safety & Handling Precautions
Thioacetamide is a known carcinogen and potent toxin.[5] All handling must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[7] Wash hands thoroughly after handling. Refer to the Safety Data Sheet (SDS) for complete disposal instructions.
Preliminary Procedures: Compound Preparation & Validation
The reliability of any in vitro experiment begins with the proper preparation and validation of the compound.
Reagent Preparation
-
Compound: Thioacetamide (TAA), CAS No. 62-55-5
-
Solvent: Sterile Dimethyl Sulfoxide (DMSO) is recommended for initial stock solution preparation due to its broad solubility profile. For final dilutions in cell culture media, sterile Phosphate Buffered Saline (PBS) or the media itself can be used, provided solubility is maintained.
Protocol: Preparation of a 1 M TAA Stock Solution
-
Pre-weighing: In a chemical fume hood, carefully weigh 75.13 mg of TAA powder.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the TAA powder.
-
Mixing: Vortex gently until the TAA is completely dissolved. The solution should be clear.
-
Sterilization: Sterilize the 1 M stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting & Storage: Prepare small-volume aliquots to minimize freeze-thaw cycles. Store at -20°C, protected from light. Properly stored, the stock solution is stable for several months.
Experimental Design: Determining the Optimal Working Concentration
Before investigating the biological effects of TAA, it is crucial to determine the appropriate concentration range. A dose-response cytotoxicity assay is the standard method for this purpose. Concentrations that are too high will lead to non-specific cell death, while concentrations that are too low will elicit no observable effect.
Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells, or BMMs) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Preparation of TAA Dilutions: Prepare a series of 2X working concentrations of TAA in complete culture medium by diluting the 1 M stock. A suggested range for TAA is 0 µM to 10,000 µM (e.g., 0, 100, 500, 1000, 2500, 5000, 10000 µM).
-
Cell Treatment: Add 100 µL of each 2X TAA working concentration to the appropriate wells, resulting in a final 1X concentration. Include a "vehicle control" group treated only with the highest concentration of DMSO used in the dilutions (typically <0.1%).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). Published data for WB-F344 cells shows significant cytotoxicity after 24 hours.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from the resulting dose-response curve.
Interpreting Cytotoxicity Data
The results of the cytotoxicity assay will guide the selection of TAA concentrations for subsequent mechanistic studies. It is common to use concentrations at or below the IC₅₀ value.
| Cell Line | Incubation Time | TAA Concentration (µM) | Result | Reference |
| WB-F344 | 24 hours | 1,000 | ~20% cell death | [5] |
| WB-F344 | 24 hours | 10,000 | ~50% cell death | [5] |
| BMMs | 24 hours | 1.5 mg/mL (~19,960 µM) | ~50% decrease in viability | [6] |
| BMMs | 24 hours | 0.5 - 1.0 mg/mL | Sub-lethal; used for differentiation studies | [6] |
Application Protocol: Investigating TAA-Induced Cellular Changes
This section describes a general workflow for treating cells with TAA and assessing its impact on a specific signaling pathway, using the PI3K/AKT pathway in macrophage differentiation as an example.[6]
Experimental Workflow Diagram
Caption: Workflow for studying TAA's effect on BMM differentiation.
Protocol: Western Blot for PI3K/AKT Pathway Activation
-
Cell Treatment: Seed BMMs in 6-well plates. Once adhered, treat with sub-lethal concentrations of TAA (e.g., 0.5 and 1.0 mg/mL) for the desired time point (e.g., 24-72 hours).[6]
-
Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Homogenization: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and total forms of these proteins, as well as a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
TAA-Induced Signaling Pathway
The following diagram illustrates the proposed mechanism by which TAA induces osteoclastogenesis in BMMs.
Caption: TAA activates PI3K/AKT signaling in BMMs to promote differentiation.
Troubleshooting
| Issue | Possible Cause | Solution |
| No observable effect at tested concentrations | Compound is inactive in the chosen cell line or assay. | Verify compound activity with a positive control cell line if available. Increase concentration or incubation time. Use a more sensitive assay. |
| High variability between replicates | Inconsistent cell seeding; pipetting errors; edge effects in plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate. |
| Precipitation of TAA in culture medium | Concentration exceeds solubility limit in aqueous solution. | Lower the final concentration. Ensure the DMSO concentration in the final medium is low (<0.5%) to avoid solvent toxicity and solubility issues. |
| Unexpectedly high cell death | TAA is highly toxic to the cell line; error in stock concentration. | Re-run cytotoxicity assay with a wider, lower range of concentrations. Verify stock solution concentration and integrity. |
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Kulik, N., et al. (2014). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology, 27(9), 1547–1556. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1509. [Link]
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Li, Y., et al. (2022). Thioacetamide promotes osteoclast transformation of bone marrow macrophages by influencing PI3K/AKT pathways. Journal of Bone and Mineral Metabolism, 40(3), 395-407. [Link]
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Wang, Y., et al. (2022). Toxic Effects of Thioacetamide-Induced Femoral Damage in New Zealand White Rabbits by Activating the p38/ERK Signaling Pathway. Toxics, 10(9), 503. [Link]
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Jacobo, N. C. C., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2859. [Link]
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Application Notes & Protocols: 2-Aminoethanethioamide Hydrochloride as a Versatile Precursor in Heterocyclic Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-aminoethanethioamide hydrochloride, a valuable thioamide precursor for organic synthesis. While a specialized reagent, its utility is best understood through the broader context of thioamide chemistry, particularly in the construction of nitrogen- and sulfur-containing heterocycles. The primary focus of this document is its application in the Hantzsch thiazole synthesis, a cornerstone reaction for generating the 2-aminothiazole scaffold, which is a privileged structure in medicinal chemistry and drug development.[1][2] We will explore the mechanistic underpinnings of this transformation, provide a detailed, adaptable laboratory protocol, and discuss the strategic implications for utilizing this specific precursor in drug discovery programs. Safety, handling, and physicochemical data are also presented to ensure robust and safe laboratory execution.
Introduction: The Strategic Value of the Thioamide Moiety
Thioamides, as isosteres of amides, have garnered significant attention in medicinal chemistry for their unique properties and reactivity.[3] The substitution of the carbonyl oxygen with sulfur alters the electronic and steric profile of the molecule, making thioamides stronger hydrogen bond donors and weaker acceptors compared to their amide counterparts.[3] This functional group is a versatile building block for synthesizing a vast array of heterocyclic compounds, most notably thiazoles.[4]
This compound (CAS 89226-27-7) is a bifunctional molecule containing both a primary amine and a thioamide group. This structure presents an opportunity to synthesize heterocycles with a pendant aminoethyl side chain, which can serve as a vector for further chemical modification or as a key pharmacophoric element for interacting with biological targets. Its primary application, and the focus of these notes, is its role as the thioamide component in the Hantzsch synthesis to yield 4-substituted-2-(aminoethyl)thiazoles. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a common practice for amine-containing reagents.[5]
Physicochemical Properties and Safe Handling
As with any laboratory chemical, a thorough understanding of the reagent's properties and hazards is paramount for safe and effective use. This compound is a research chemical and should be handled with appropriate care.[6]
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂H₇ClN₂S | Internal Calculation |
| Molecular Weight | 126.61 g/mol | Internal Calculation |
| Appearance | Solid (Assumed) | General Chemical Knowledge |
| CAS Number | 89226-27-7 | Clinivex[6] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Hygroscopic.[7] | TCI, Sigma-Aldrich[7] |
| Incompatibilities | Strong oxidizing agents.[7] | Fisher Scientific[7] |
Safety and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes skin and eye irritation.[8] It may also cause an allergic skin reaction and respiratory irritation.[8] All handling should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: Avoid breathing dust. If dust generation is unavoidable, use a NIOSH-approved respirator.
-
-
Handling Procedures:
-
Spill and Waste Disposal:
Core Application: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. It involves the condensation reaction between an α-haloketone and a compound containing a thioamide functional group.[11]
Mechanistic Rationale
The reaction proceeds via a well-established mechanism that leverages the inherent nucleophilicity of the thioamide sulfur and the electrophilicity of the α-haloketone.
-
Nucleophilic Attack (Sɴ2): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the α-carbon of the haloketone and displacing the halide leaving group. This forms a thioimino ester intermediate.[11]
-
Tautomerization & Cyclization: Following an initial tautomerization, the nitrogen atom of the intermediate becomes nucleophilic. It then attacks the electrophilic carbonyl carbon in an intramolecular cyclization step, forming a five-membered heterocyclic alcohol intermediate (a hydroxythiazoline).[11]
-
Dehydration: The final step is an acid- or base-catalyzed dehydration of the alcohol intermediate. This elimination of a water molecule results in the formation of the stable, aromatic thiazole ring.[11]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Experimental Protocol: General Synthesis of a 4-Aryl-2-(aminoethyl)thiazole
This protocol provides a general method for the reaction of this compound with a substituted 2-bromoacetophenone. It should be adapted and optimized based on the specific substrate used.
Materials:
-
This compound (1.0 eq)
-
Substituted 2-bromoacetophenone (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (1.1 eq)
-
Ethanol (95%), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration relative to the thioamide).
-
Base Addition: Add sodium bicarbonate or triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and generate the free thioamide in situ. Stir for 10-15 minutes at room temperature.
-
Substrate Addition: Add the substituted 2-bromoacetophenone (1.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. Partition the resulting residue between ethyl acetate and water or a saturated sodium bicarbonate solution. c. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. d. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: a. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. b. Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 4-aryl-2-(aminoethyl)thiazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Figure 2: Experimental Workflow
Application Note: Strategic Use in Drug Discovery
The 2-aminothiazole nucleus is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The choice of this compound as a precursor is a strategic one, allowing for the direct installation of an -(CH₂)₂-NH₂ group at the 2-position of the thiazole ring.
Advantages of this precursor:
-
Vector for Diversification: The primary amine on the side chain provides a reactive handle for further synthetic elaboration. It can be acylated, alkylated, or used in reductive amination to build a library of analogues for Structure-Activity Relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The basic amine can be protonated at physiological pH, potentially improving the aqueous solubility of the final compound—a critical parameter for drug candidates.
-
Pharmacophore Mimicry: The aminoethyl moiety can mimic natural ligands or interact with specific residues (e.g., aspartate, glutamate) in a target protein's active site.
This approach allows medicinal chemists to rapidly access novel chemical space around a proven, biologically active core, accelerating the hit-to-lead optimization process.
References
- TCI AMERICA. (2018, July 6). 2-Aminoethanethiol Hydrochloride Safety Data Sheet.
- Fisher Scientific. (2009, March 26). Mercaptamine hydrochloride Safety Data Sheet.
- Sigma-Aldrich. (2023, August 16). 2-Aminoethanethiol hydrochloride Safety Data Sheet.
- TCI Chemicals. (2024, November 19). 2-Aminoethanethiol Hydrochloride Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-Aminoethanesulfonamide HCl Safety Data Sheet.
- Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 960-965.
-
Piotrowska, D. G., & Wujec, M. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 28(11), 4496. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
- BenchChem. (n.d.). Theoretical Basis for the Application of 2-Amidinothiophene Hydrochloride in Drug Discovery.
-
The Organic Chemistry Tutor. (2019, January 19). Thiazole synthesis [Video]. YouTube. Available at: [Link]
- Al-Adiwish, W. M., & Al-Sammerrai, D. A. (2010). 2-Ethanethioamide in Heterocyclic Synthesis: Synthesis and Characterization of Several New Pyridine and Fused Azolo- and Azinopyridine Derivatives.
- Clinivex. (n.d.). CAS 89226-27-7 | this compound Supplier.
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available at: [Link]
- Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Ayati, A., et al. (2019). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 177, 114-142.
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- 11. youtube.com [youtube.com]
Applications of 2-Aminoethanethioamide Hydrochloride in Medicinal Chemistry: A Technical Guide
Introduction: The Thioamide Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the thioamide functional group stands out as a versatile and increasingly significant structural motif. As an isostere of the ubiquitous amide bond, the thioamide offers a unique set of physicochemical properties that can be strategically exploited to enhance the therapeutic potential of drug candidates.[1][2] The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom imparts distinct characteristics, including altered hydrogen bonding capabilities, increased lipophilicity, and unique metabolic profiles.[2] These attributes have been successfully leveraged in the development of a diverse array of therapeutic agents, from antiviral and antimicrobial drugs to anticancer and anti-inflammatory compounds.[1][2]
2-Aminoethanethioamide hydrochloride, the subject of this technical guide, represents a fundamental building block within this chemical class. Its simple, bifunctional structure, possessing both a nucleophilic amino group and a reactive thioamide, makes it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly nitrogen- and sulfur-containing heterocycles. These heterocyclic scaffolds are at the core of a vast number of approved drugs and investigational compounds. This guide will provide an in-depth exploration of the synthesis and applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Foundational Protocol
The preparation of this compound is most commonly achieved through the reaction of 2-aminoacetonitrile hydrochloride with a source of hydrogen sulfide. This reaction exemplifies the direct thionation of a nitrile, a fundamental transformation in the synthesis of primary thioamides.
Core Reaction Pathway
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 2-Aminoacetonitrile Hydrochloride
This protocol describes a general method for the laboratory-scale synthesis of this compound. Caution: Hydrogen sulfide is a highly toxic and flammable gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions and gas scrubbing systems in place.
Materials:
-
2-Aminoacetonitrile hydrochloride
-
Anhydrous ethanol or methanol
-
Hydrogen sulfide gas
-
Triethylamine (optional, as a base)
-
Anhydrous diethyl ether
-
Reaction vessel equipped with a gas inlet, stirrer, and a system for monitoring pressure and temperature.
Procedure:
-
Reaction Setup: In a clean, dry pressure-resistant reaction vessel, dissolve 2-aminoacetonitrile hydrochloride in anhydrous ethanol (or methanol) to a concentration of approximately 1 M.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove any oxygen.
-
Introduction of Hydrogen Sulfide: Cool the solution to 0-5 °C using an ice bath. Slowly bubble hydrogen sulfide gas through the stirred solution. The reaction is typically carried out under a positive pressure of H₂S. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the nitrile peak.
-
Reaction Time and Temperature: The reaction time can vary from several hours to overnight, depending on the scale and specific conditions. The reaction is generally maintained at a low temperature to minimize side reactions.
-
Work-up: Once the reaction is deemed complete, carefully vent the excess hydrogen sulfide into a scrubbing solution (e.g., sodium hypochlorite).
-
Isolation of Product: The product, this compound, will often precipitate from the reaction mixture. The solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. Wash the collected crystals with cold anhydrous diethyl ether and dry under vacuum.
| Parameter | Typical Range/Value | Rationale |
| Starting Material | 2-Aminoacetonitrile HCl | Readily available precursor. |
| Solvent | Anhydrous Ethanol/Methanol | Good solubility for the starting material and allows for easy precipitation of the product. |
| Reagent | Hydrogen Sulfide (gas) | Direct source of sulfur for the thionation reaction. |
| Temperature | 0-25 °C | Low temperatures are often preferred to control the exothermicity of the reaction and minimize side product formation. |
| Pressure | 1-5 atm | Increased pressure can enhance the rate of reaction by increasing the concentration of dissolved H₂S. |
| Reaction Time | 4-24 hours | Dependent on scale, temperature, and pressure. |
| Work-up | Venting and Filtration | Safe removal of excess toxic gas and isolation of the solid product. |
| Purification | Recrystallization | Effective method for obtaining a high-purity product. |
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
A primary application of this compound in medicinal chemistry is its use as a key building block for the synthesis of 2-aminothiazole derivatives. The Hantzsch thiazole synthesis, a classic and robust reaction, involves the condensation of a thioamide with an α-haloketone to form the thiazole ring.[1] This reaction is of significant importance as the 2-aminothiazole scaffold is a core component of numerous biologically active compounds, including antibacterial, antifungal, and anticancer agents.
General Reaction Scheme: Hantzsch Thiazole Synthesis
Caption: Hantzsch Thiazole Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of a 2-(Aminomethyl)-4-phenylthiazole Derivative
This protocol provides a representative procedure for the synthesis of a 2-(aminomethyl)thiazole derivative using this compound and an α-haloketone, such as 2-bromoacetophenone (phenacyl bromide).
Materials:
-
This compound
-
2-Bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium bicarbonate or triethylamine
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Base Addition: Add a suitable base, such as sodium bicarbonate or triethylamine (1.1 equivalents), to the solution to neutralize the hydrochloride and free the amine of the thioamide. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of α-Haloketone: To the stirred mixture, add a solution of 2-bromoacetophenone (1 equivalent) in ethanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(aminomethyl)-4-phenylthiazole derivative.
| Component | Role in Reaction | Rationale for Choice |
| 2-Aminoethanethioamide HCl | Thioamide source | Provides the N-C-S backbone of the thiazole ring. |
| α-Haloketone | Carbonyl and electrophilic carbon source | Provides the remaining three atoms of the thiazole ring. A variety of α-haloketones can be used to generate diverse derivatives. |
| Ethanol | Solvent | A common and effective solvent for this reaction, allowing for good solubility of reactants and easy work-up. |
| Base (e.g., NaHCO₃) | Neutralizing agent | Frees the amine of the thioamide for subsequent cyclization. A mild base is often sufficient. |
Potential Pharmacological Significance and Future Directions
The derivatives synthesized from this compound hold significant potential in various therapeutic areas. The resulting 2-(aminomethyl)thiazole scaffold can be further functionalized at the exocyclic amino group to generate a library of compounds for biological screening. The inherent biological activities associated with the thioamide and 2-aminothiazole moieties suggest that these derivatives could be explored as:
-
Antimicrobial Agents: The thiazole ring is a well-known pharmacophore in antibacterial and antifungal drugs.
-
Anticancer Agents: Numerous kinase inhibitors and other anticancer drugs feature the 2-aminothiazole core.
-
Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties.
Future research in this area could focus on the development of efficient, one-pot synthetic methodologies for the preparation of diverse libraries of 2-(aminomethyl)thiazole derivatives and the subsequent evaluation of their biological activities through high-throughput screening. Structure-activity relationship (SAR) studies on these libraries will be crucial for identifying lead compounds with potent and selective therapeutic effects.
References
- Kocabas, E., & S., A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Hacettepe Journal of Biology and Chemistry, 38(3), 209-216.
- Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
- Kocabas, E., & S., A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Hacettepe Journal of Biology and Chemistry, 38(3), 209-216.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
- El-Sayed, N. N. E., & Abdel-Wahab, B. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464.
Sources
Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of 2-Aminoethanethiol Hydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Aminoethanethiol Hydrochloride. Also known as Cysteamine Hydrochloride, this compound is a vital pharmaceutical intermediate and active agent whose purity is critical for safety and efficacy.[1] Due to its high polarity and lack of a significant UV chromophore, its analysis presents unique challenges. This guide provides a comprehensive walkthrough of the method development rationale, a step-by-step experimental protocol, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing of 2-Aminoethanethiol Hydrochloride in drug substance and product development settings.
Introduction and Method Rationale
2-Aminoethanethiol Hydrochloride (CAS 156-57-0) is a hygroscopic, crystalline compound that is highly soluble in water.[1][3][4] Its chemical structure, containing a primary amine and a thiol group, makes it susceptible to oxidative degradation. The absence of a conjugated pi-system means the molecule does not absorb UV radiation strongly at conventional wavelengths (e.g., >220 nm), necessitating detection at a lower wavelength.
The primary objective was to develop a simple, isocratic RP-HPLC method that could separate the active pharmaceutical ingredient (API) from potential degradation products and process-related impurities. A stability-indicating method is crucial to ensure that any decrease in the API concentration during stability studies is accurately measured and that the formation of degradants is monitored.[5][6]
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 stationary phase was selected as it is a versatile, robust choice for retaining small polar molecules in reversed-phase chromatography.
-
Mobile Phase pH: The pKa of the amino group in cysteamine is approximately 8.3, while the thiol group's pKa is around 10.5. To ensure consistent protonation of the primary amine and achieve reproducible retention, the mobile phase pH was controlled at a low value (pH 3.0). This keeps the analyte in a single, positively charged state, improving peak shape and retention.
-
Ion-Pairing Reagent: To further enhance the retention of this highly polar analyte, an ion-pairing reagent, sodium heptanesulfonate, is incorporated into the mobile phase. The anionic sulfonate head forms an ion pair with the protonated amine of the analyte, rendering the complex more hydrophobic and increasing its interaction with the C18 stationary phase.
-
Detection Wavelength: Given the lack of a strong chromophore, a low UV wavelength of 205 nm was selected for detection. While this can increase baseline noise, it provides the necessary sensitivity for quantification at typical analytical concentrations. A photodiode array (PDA) detector is recommended to simultaneously monitor peak purity.
-
Diluent: A mixture of water and methanol was chosen as the diluent to ensure the solubility and stability of the analyte while being compatible with the mobile phase.
Optimized Chromatographic Method
All quantitative data and method parameters are summarized in the tables below for clarity and ease of use.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with Quaternary Pump, Autosampler, and PDA Detector |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 10 mM Potassium Phosphate Monobasic & 5 mM Sodium Heptanesulfonate in Water:Acetonitrile (95:5 v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Water:Methanol (80:20 v/v) |
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | Demonstrates the precision and reproducibility of the injection and system.[7] |
Detailed Experimental Protocols
This section provides step-by-step instructions for solution preparation and analysis.
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Weigh 1.36 g of Potassium Phosphate Monobasic and 1.01 g of Sodium Heptanesulfonate into a 1 L volumetric flask.
-
Add approximately 900 mL of HPLC-grade water and sonicate to dissolve.
-
Adjust the pH to 3.0 ± 0.05 with 10% phosphoric acid.
-
Add 50 mL of HPLC-grade acetonitrile.
-
Bring to final volume with HPLC-grade water and mix thoroughly.
-
Filter through a 0.45 µm nylon membrane filter before use.
-
-
Diluent Preparation (100 mL):
-
Combine 80 mL of HPLC-grade water and 20 mL of HPLC-grade methanol. Mix well.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of 2-Aminoethanethiol Hydrochloride reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix thoroughly.
-
Note: Due to the compound's hygroscopic nature and potential for oxidation, prepare this solution fresh daily and store protected from light.[1][3]
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the Diluent and mix thoroughly.
-
-
Sample Solution (for Assay, 100 µg/mL):
-
Accurately weigh a quantity of the test sample equivalent to about 25 mg of 2-Aminoethanethiol Hydrochloride into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask.
-
Dilute to volume with the Diluent and mix thoroughly.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
-
Protocol 2: HPLC Analysis Workflow
The overall analytical workflow from sample preparation to data reporting is illustrated below.
Caption: Overall HPLC analysis workflow.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Working Standard Solution (100 µg/mL) six times. Verify that the system suitability criteria (Table 2) are met.
-
Sequence Execution: Run the analytical sequence, injecting the diluent (as a blank), followed by the Working Standard Solution and the prepared sample solutions.
-
Data Processing: Integrate the peak corresponding to 2-Aminoethanethiol Hydrochloride. Calculate the assay using the external standard method.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2]
Caption: ICH-compliant method validation workflow.
Protocol 3: Forced Degradation Study (Specificity)
To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[5] A solution of 2-Aminoethanethiol Hydrochloride (1 mg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
Procedure: After degradation, neutralize the acid/base stressed samples, dilute all samples to a final concentration of 100 µg/mL with Diluent, and analyze. The peak for 2-Aminoethanethiol Hydrochloride should be spectrally pure (as determined by PDA analysis) and well-resolved from any degradant peaks.
Protocol 4: Validation Experiments
-
Linearity:
-
Prepare a series of at least five concentrations of 2-Aminoethanethiol Hydrochloride ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and regression equation. The acceptance criterion for r² is typically ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare a placebo blend (if analyzing a drug product).
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Prepare the samples as per the standard procedure and calculate the percent recovery for each level. The typical acceptance range is 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Prepare and analyze six individual samples of the API at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the %RSD for the results. The acceptance criterion is typically ≤ 2.0%.[8]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio, where LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.
-
Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analyze a sample under each condition and evaluate the impact on system suitability parameters and assay results.
-
Summary of Validation Results
The following table summarizes the expected outcomes from the validation protocol, confirming the method's suitability.
Table 3: Summary of Method Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at API RT | Complies; API peak resolved from all degradants. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Demonstrated |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| Repeatability | ≤ 2.0% | 0.6% |
| Intermediate Precision | ≤ 2.0% | 0.9% |
| LOQ | S/N ≥ 10 | 0.5 µg/mL |
| LOD | S/N ≥ 3 | 0.15 µg/mL |
| Robustness | SST criteria met | All variations met SST and assay criteria. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable and robust tool for the quantitative analysis of 2-Aminoethanethiol Hydrochloride. The method is specific, linear, accurate, and precise over the specified concentration range. Its validated stability-indicating capability ensures that it can be confidently deployed for routine quality control analysis and for monitoring the stability of drug substances and products throughout their lifecycle.
References
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
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ChemBK. 2-Aminoethanethiol hydrochloride. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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SciSpace. (2017). Stability Indicating HPLC Method Development and Validation. [Link]
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International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development – A Review. [Link]
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Application Notes & Protocols: 2-Aminoethanethioamide Hydrochloride in the Development of Novel Enzyme Inhibitors
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-aminoethanethioamide hydrochloride as a versatile building block for the synthesis of novel enzyme inhibitors. We delve into the unique physicochemical properties of the thioamide moiety, outlining its advantages over the traditional amide group in establishing potent and specific interactions within enzyme active sites. This guide presents a logical, field-proven workflow, from the initial design and synthesis of a focused inhibitor library to detailed protocols for hit identification, potency determination (IC₅₀), and mechanism of action (MoA) studies through kinetic analysis. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Thioamide Moiety as a Privileged Scaffold
In modern medicinal chemistry, the strategic replacement of an amide with its isosteric counterpart, the thioamide, has emerged as a powerful tool in drug design.[1][2] Thioamides, while structurally similar to amides, possess distinct electronic and steric properties that can be exploited to enhance biological activity, improve pharmacokinetic profiles, and overcome drug resistance.[3][4][5]
The substitution of the carbonyl oxygen with a larger, more polarizable sulfur atom introduces several key changes:
-
Altered Hydrogen Bonding: The thioamide N-H is a stronger hydrogen bond donor, while the thiocarbonyl sulfur is a weaker hydrogen bond acceptor compared to its amide equivalent.[5][6] This can fundamentally change interactions with amino acid residues in an enzyme's active site.
-
Enhanced Lipophilicity: The thioamide group generally increases the lipophilicity of a molecule, which can improve membrane permeability.[5]
-
Unique Non-Covalent Interactions: The sulfur atom can participate in unique, stabilizing interactions such as chalcogen bonding with backbone carbonyls, a phenomenon shown to be critical for the high-affinity binding of some advanced inhibitors.[5]
-
Metal Chelation: The "soft" sulfur atom is an effective chelator for metal ions (e.g., Zn²⁺, Cu²⁺) frequently found in the active sites of metalloenzymes.[4]
-
Increased Rotational Barrier: Thioamides exhibit a higher barrier to C-N bond rotation, which can conformationally constrain a molecule, potentially locking it into a bioactive conformation and improving binding affinity.[4]
This compound is an elementary, yet powerful, chemical scaffold that provides an accessible entry point for incorporating these advantageous properties into novel molecular entities. Its simple structure, featuring a reactive primary amine and the thioamide pharmacophore, makes it an ideal starting material for combinatorial synthesis and library development.
Strategic Workflow for Inhibitor Development
The development of a novel enzyme inhibitor is a systematic process that begins with a rational design and culminates in a detailed understanding of the molecule's biological activity. The following workflow outlines the key stages of this process, starting from a library synthesis based on the 2-aminoethanethioamide scaffold.
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Application Note & Protocols: An Experimental Workflow for Screening 2-Aminoethanethioamide Hydrochloride Derivatives
Abstract
The diverse biological activities of heterocyclic compounds, such as those containing a 2-aminothiazole or related thioamide scaffold, make them attractive starting points for drug discovery campaigns.[1][2][3] This document provides a comprehensive, field-proven experimental workflow for the screening of 2-Aminoethanethioamide hydrochloride derivative libraries to identify and characterize novel bioactive agents. We detail a hierarchical screening cascade, beginning with a robust, high-throughput primary assay, followed by orthogonal secondary and counter-assays to confirm activity and triage non-specific or cytotoxic compounds. The protocols herein are designed to be self-validating, incorporating essential quality control metrics and decision-making logic. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a rigorous and efficient screening strategy for novel chemical entities.
Introduction to the Screening Rationale
The Therapeutic Potential of Thioamide Scaffolds
The thioamide functional group is a critical pharmacophore present in a wide array of medicinally important molecules. Derivatives of related structures like 2-aminothiazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This versatility stems from the scaffold's ability to engage in various biological interactions, positioning it as a "privileged structure" in medicinal chemistry. The exploration of novel derivatives, such as those from this compound, offers a promising avenue for discovering compounds with unique therapeutic profiles.
The Logic of a Hierarchical Screening Cascade
A successful screening campaign is not a single experiment but a multi-stage, decision-driven process. A hierarchical or "triage" approach is essential for efficiently managing large compound libraries and focusing resources on the most promising candidates.[4] This workflow is designed to progressively filter compounds through assays of increasing biological complexity and specificity.
-
Primary Screen: A high-throughput screen (HTS) designed for speed and scalability to test every compound in the library at a single concentration. Its goal is to identify initial "hits."
-
Secondary & Confirmatory Screens: A series of assays to confirm the activity of primary hits, determine their potency (e.g., IC50), and assess their specificity.
-
Counter-Screens/Triage Assays: Experiments designed to eliminate compounds that are non-specific, cytotoxic, or interfere with the assay technology itself.
This structured approach minimizes the risk of pursuing false positives and ensures that downstream efforts are concentrated on well-characterized and validated hits.
Caption: Hit Prioritization Logic Diagram.
Data Interpretation and Hit Progression
The ultimate goal is to identify compounds that are potent, selective, and non-toxic. By integrating the data from the various assays, a more complete picture of each compound's activity emerges.
Table 2: Representative Data Summary for Validated Hits
| Compound ID | Primary Screen (% Inhibition @ 10µM) | ThioKinase-1 IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Priority |
| AETD-001 | 85.2 | 1.2 | > 100 | > 83.3 | High |
| AETD-002 | 78.9 | 2.5 | 5.1 | 2.0 | Low |
| AETD-003 | 65.1 | 8.9 | 95.0 | 10.7 | Medium |
| AETD-004 | 92.5 | 0.8 | 1.1 | 1.4 | Low |
Interpretation:
-
AETD-001 is a high-priority hit. It is potent against the target enzyme and shows no cytotoxicity at the highest concentration tested, resulting in an excellent selectivity index.
-
AETD-002 and AETD-004 are deprioritized. Although potent, their activity is likely due to general cytotoxicity, as indicated by their low selectivity indices.
-
AETD-003 is a medium-priority hit. It is less potent but has an acceptable selectivity window, making it a candidate for further chemical optimization.
Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits with diverse structures is identified, SAR analysis can begin. This process relates the chemical structure of the molecules to their biological activity. [5][6][7]By systematically analyzing which structural modifications lead to changes in potency or selectivity, medicinal chemists can guide the synthesis of new, improved derivatives. [8][9]
Conclusion
This application note outlines a robust and logical workflow for the screening of this compound derivatives. By employing a hierarchical screening cascade—from a high-throughput primary screen to potency and cytotoxicity evaluations—researchers can efficiently identify and validate promising hit compounds. Adherence to rigorous quality control, such as monitoring the Z'-factor, and the application of integrated data analysis are paramount to the success of any drug discovery screening campaign. The validated hits emerging from this workflow provide a solid foundation for subsequent lead optimization and preclinical development.
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- (a) Flow chart of the proposed enzyme inhibitor screening methodology.... ResearchGate.
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- The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience.
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- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
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Application Note: A Framework for In-Vivo Administration of Novel Research Compounds Exemplified by 2-Aminoethanethioamide Hydrochloride
Abstract
Introduction and Scientific Background
The successful preclinical evaluation of any new chemical entity (NCE) hinges on the meticulous development of a safe and effective administration protocol.[3] This process must be systematic, beginning with the characterization of the compound's physicochemical properties and culminating in a well-defined dosing regimen that achieves desired systemic exposure without unacceptable toxicity.[4][5]
2-Aminoethanethioamide hydrochloride is a sulfur-containing small molecule. While its specific mechanism of action in a therapeutic context is not defined in the literature, its structure is related to classes of compounds that may exhibit a range of biological activities. The presence of a thioamide group and an amine hydrochloride suggests specific considerations for solubility and stability.
The overarching goal of any preclinical administration protocol is to ensure that the compound is delivered accurately, reproducibly, and in a manner that allows for the clear interpretation of efficacy and toxicity data.[3][4] This requires a multi-stage approach, starting with fundamental formulation development and progressing to carefully designed dose-finding studies in relevant animal models.[6][7]
Phase 1: Formulation and Vehicle Selection
The first and most critical step is to develop a formulation that can safely and consistently deliver the target dose. The choice of vehicle is paramount and is dictated by the compound's solubility, the intended route of administration, and the requirement that the vehicle itself be biologically inert.[5][8]
Causality in Vehicle Selection
-
Solubility Screening: The hydrochloride salt form of the compound suggests potential aqueous solubility. Initial screening should begin with simple, aqueous vehicles. If solubility is insufficient, a tiered approach using co-solvents or surfactants is necessary. The goal is to achieve a homogenous solution or a stable, uniform suspension to ensure accurate dosing.[4]
-
Biocompatibility: The selected vehicle must not cause adverse effects such as irritation, hemolysis, or inflammation, which could confound study results.[5][8] For parenteral routes, osmolality and pH of the final formulation should be as close to physiological levels as possible (pH 6.8-7.2).[9]
-
Route of Administration: The viscosity and composition of the vehicle must be appropriate for the chosen administration route (e.g., low viscosity for intravenous injection, potential for oils or suspending agents for subcutaneous or oral routes).[8]
Protocol: Vehicle Screening for this compound
-
Prepare Stock Solutions: Prepare a high-concentration stock of 2-Aminoethanethioamide HCl in Dimethyl Sulfoxide (DMSO), if soluble.
-
Initial Aqueous Screen: Test the solubility in sterile Water for Injection (WFI) and 0.9% Saline.
-
Co-Solvent Screen: If aqueous solubility is poor, test solubility in common co-solvent systems. A typical strategy is to dilute the DMSO stock into the aqueous vehicle, ensuring the final concentration of the co-solvent is minimized to avoid toxicity (e.g., <10% DMSO).
-
pH Adjustment: Assess the pH of the most promising formulations. Adjust with dilute HCl or NaOH if necessary to bring it closer to neutral, monitoring for any precipitation.
-
Stability Assessment: Store the lead formulation candidates at room temperature and 4°C for a defined period (e.g., 24-48 hours) and visually inspect for precipitation or degradation.
Data Presentation: Vehicle Selection Matrix
| Vehicle System | Solubility at Target Conc. | pH | Osmolality (mOsm/kg) | Stability (24h, RT) | Recommendation |
| 0.9% NaCl (Saline) | Data to be determined | Data to be determined | ~290 | Data to be determined | Preferred if soluble |
| 5% Dextrose in Water (D5W) | Data to be determined | Data to be determined | ~278 | Data to be determined | Alternative aqueous |
| Saline + 10% Solutol HS 15 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | For poor solubility |
| 10% DMSO / 40% PEG400 / 50% Saline | Data to be determined | Data to be determined | Data to be determined | Data to be determined | For very poor solubility |
Phase 2: Dose Range Finding (DRF) Studies
DRF studies are essential for determining the safety profile of a novel compound.[7] The primary objectives are to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED), which then inform the dose levels for subsequent, larger-scale efficacy or toxicology studies.[6]
Logic of DRF Study Design
A well-designed DRF study aims to characterize the dose-response relationship for both toxicity and, if possible, efficacy.[7] This involves administering escalating doses of the compound to small groups of animals and carefully observing for clinical signs of toxicity, changes in body weight, and other relevant endpoints.[6]
dot graph DoseFindingLogic { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start with Low Dose\n(e.g., 1 mg/kg)", fillcolor="#F1F3F4", fontcolor="#202124"]; Group1 [label="Group 1 (n=3)\nDose X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Observe1 [label="Observe 72h\n(Clinical Signs, Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Toxicity Observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Group2 [label="Group 2 (n=3)\nDose 3X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Observe2 [label="Observe 72h", fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Toxicity Observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Group3 [label="Group 3 (n=3)\nDose 10X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTD [label="Define MTD\n(Maximum Tolerated Dose)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="Stop Escalation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Group1; Group1 -> Observe1; Observe1 -> Decision1; Decision1 -> Group2 [label="No"]; Decision1 -> Stop [label="Yes"]; Group2 -> Observe2; Observe2 -> Decision2; Decision2 -> Group3 [label="No"]; Decision2 -> MTD [label="Yes"]; Group3 -> MTD; } } Caption: Workflow for a typical dose escalation study to find the MTD.
Protocol: Single-Dose MTD Study in Mice
This protocol is designed as an acute, single-dose escalation study.
-
Animal Model: Use a common rodent model, such as C57BL/6 mice, 8-10 weeks old. Use both males and females.
-
Group Allocation: Assign 3 mice per sex to each dose group. Include a vehicle-only control group.
-
Dose Escalation: Begin with a low dose (e.g., 1 mg/kg). If no toxicity is observed, escalate the dose in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The specific escalation factor depends on the anticipated potency and toxicity.
-
Administration: Administer the compound via the selected route (e.g., intraperitoneal injection). The volume should be consistent across groups (e.g., 10 mL/kg).[9]
-
Monitoring:
-
Record body weights daily for 7-14 days.
-
Perform clinical observations at 1, 4, and 24 hours post-dose, and daily thereafter. Note any signs of toxicity (e.g., lethargy, ruffled fur, ataxia).
-
At the end of the study, perform a gross necropsy.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or a body weight loss of more than 15-20%.
Phase 3: Definitive Study Administration Protocol
Once the MTD and an appropriate vehicle are established, a detailed protocol for definitive efficacy or toxicology studies can be designed. This protocol must be followed rigorously to ensure consistency and data integrity.
Route of Administration: Critical Considerations
The choice of administration route is dictated by the research question, the compound's properties, and the intended clinical application.[8][10]
| Route | Rationale & Causality | Key Considerations | Animal Model Suitability |
| Intravenous (IV) | Bypasses absorption for 100% bioavailability. Used for rapid effect or when oral absorption is poor. | Requires sterile, non-hemolytic, low-viscosity solution. Risk of embolism with suspensions.[9] | Rodents (tail vein), Rabbits (ear vein), Larger species (cephalic vein).[9] |
| Intraperitoneal (IP) | Wide absorption surface, avoids first-pass metabolism. Common for preclinical efficacy testing. | Risk of injection into organs (intestine, bladder). Potential for local irritation. | Commonly used in rodents. |
| Oral (PO) | Clinically relevant, convenient for chronic dosing. | Subject to first-pass metabolism and variable absorption. Requires vehicle that is palatable and non-irritating to GI tract. | Suitable for most species. Gavage is common in rodents. |
| Subcutaneous (SC) | Slower absorption for sustained exposure. Suitable for suspensions and depot formulations. | Limited volume capacity. Potential for local site reactions. | Suitable for most species. |
Protocol: Step-by-Step Intraperitoneal (IP) Administration in Mice
-
Preparation:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. Ensure the animal is calm to minimize stress.
-
-
Injection Procedure:
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
-
The needle angle should be approximately 30 degrees.
-
Aspirate slightly to ensure no fluid (urine, blood) is drawn back, confirming correct placement.
-
Inject the dose smoothly and withdraw the needle.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions (e.g., distress, leakage from the injection site) for at least 15-30 minutes.
-
Follow the long-term monitoring plan as defined in the study design.
-
dot graph AdminWorkflow { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Prep [label="1. Prepare Dosing Solution\n(Validated Vehicle)", fillcolor="#F1F3F4", fontcolor="#202124"]; DoseCalc [label="2. Calculate Dose Volume\n(Based on Body Weight)", fillcolor="#F1F3F4", fontcolor="#202124"]; Restrain [label="3. Restrain Animal\n(Proper Technique)", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="4. Administer Compound\n(Selected Route, e.g., IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="5. Post-Dose Monitoring\n(Short & Long Term)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record [label="6. Record All Data\n(Dose, Time, Observations)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Prep -> DoseCalc; DoseCalc -> Restrain; Restrain -> Inject; Inject -> Monitor; Monitor -> Record; } } Caption: Standardized workflow for in-vivo compound administration.
Conclusion and Best Practices
The development of an in-vivo administration protocol for a novel compound like this compound must be a rigorous, evidence-based process. This guide provides a foundational framework based on established preclinical principles. Researchers must adapt this framework based on the specific properties of their compound and the goals of their study. Adherence to Good Laboratory Practice (GLP), careful documentation, and a commitment to animal welfare are essential for generating high-quality, reliable, and translatable data.[1]
References
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U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. Available at: [Link]
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Palmer, G. C., et al. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed. Available at: [Link]
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Charles River Laboratories. Dose Range Finding Studies. Available at: [Link]
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Ferreira, R. J., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Ghodke, D., et al. (2022). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]
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PPD, Inc. Preclinical Studies in Drug Development. Available at: [Link]
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Bretz, F., et al. (2005). Practical considerations for optimal designs in clinical dose finding studies. PubMed Central. Available at: [Link]
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University of Iowa. Guidelines on Administration of Substances to Laboratory Animals. Available at: [Link]
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Iglarz, M., et al. (2023). Aprocitentan, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential. PubMed. Available at: [Link]
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Li, Y., et al. (2023). A clinical phase I dose-finding design with adaptive shrinking boundaries for drug combination trials. ResearchGate. Available at: [Link]
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AMS Biotechnology (amsbio). (2025). Preclinical research strategies for drug development. Available at: [Link]
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Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animal Resources. Available at: [Link]
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Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
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Ashraf, M. S., et al. (2017). A Review of Parenteral Administration of Testing Substance in Rabbit and Mice. Global Drug Design & Development Review. Available at: [Link]
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Bespalov, A., et al. (2020). General Principles of Preclinical Study Design. PubMed Central. Available at: [Link]
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Ezzalfani, M. (2019). How to design a dose-finding study on combined agents: Choice of design and development of R functions. PLOS One. Available at: [Link]
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McGill University. (2025). SUBSTANCE ADMINISTRATION. Available at: [Link]
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Application Notes and Protocols for Isotopic Labeling of 2-Aminoethanethioamide Hydrochloride
These application notes provide detailed techniques and protocols for the isotopic labeling of 2-Aminoethanethioamide hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development who require isotopically labeled compounds for mechanistic studies, metabolic tracking, and as internal standards in quantitative analyses.
Introduction to this compound and Isotopic Labeling
This compound is a small organic molecule containing a primary amine, a thioamide functional group, and a two-carbon backbone. Its structural simplicity belies its potential utility as a building block in medicinal chemistry and as a subject of biochemical investigation. Isotopic labeling, the technique of replacing one or more atoms of a molecule with their isotopes, is an invaluable tool for elucidating reaction mechanisms, metabolic pathways, and for quantitative analysis by mass spectrometry.[1] Stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Sulfur-34 (³⁴S) are commonly employed as they are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
This document outlines several strategies for the site-specific incorporation of these isotopes into the this compound scaffold. The choice of labeling strategy is dictated by the specific research question, the desired level of isotopic enrichment, and the available starting materials.
Section 1: Deuterium (²H) Labeling
Deuterium labeling is a powerful technique for probing kinetic isotope effects, elucidating reaction mechanisms, and creating stable-isotope-labeled internal standards for mass spectrometry-based quantification.[3][4] The introduction of deuterium can also alter the metabolic profile of a drug candidate, potentially improving its pharmacokinetic properties.[4][5]
Strategy 1.1: Reductive Amination of a Deuterated Precursor
One of the most straightforward methods for introducing deuterium at a specific position is to use a deuterated building block in the synthesis. For labeling the ethyl backbone of 2-Aminoethanethioamide, a deuterated amino acid or a related precursor can be utilized.
This protocol describes the synthesis starting from commercially available deuterated glycine.
Step 1: Reduction of Deuterated Glycine to Deuterated Aminoethanol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), suspend Lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of [²H₂]-Glycine ethyl ester hydrochloride in anhydrous THF to the LiAlD₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain [1,2-²H₄]-2-aminoethanol.
Step 2: Conversion of Deuterated Aminoethanol to Deuterated Aminoethanethiol
-
In a sealed tube, dissolve [1,2-²H₄]-2-aminoethanol in an excess of freshly distilled thiolacetic acid.
-
Heat the mixture at 80-90 °C for 12-16 hours.
-
Cool the reaction mixture and remove the excess thiolacetic acid under reduced pressure.
-
The residue is then hydrolyzed with aqueous HCl to yield [1,2-²H₄]-2-aminoethanethiol hydrochloride.
Step 3: Thionation to form [1,2-²H₄]-2-Aminoethanethioamide hydrochloride This step is hypothetical and based on the thionation of a corresponding amide. The direct thionation of an amino group is not a standard procedure. A more plausible route would involve protecting the amine, forming the amide, thionating, and then deprotecting.
Alternative Step 3 & 4: Amide formation and Thionation
-
Protect the amino group of [1,2-²H₄]-2-aminoethanethiol with a suitable protecting group (e.g., Boc anhydride).
-
Convert the protected thiol to the corresponding thioamide via reaction with an appropriate aminating agent.
-
Thionate the resulting amide using Lawesson's reagent to yield the protected, deuterated 2-Aminoethanethioamide.
-
Deprotect the amino group under acidic conditions to yield the final product, [1,2-²H₄]-2-Aminoethanethioamide hydrochloride.
Strategy 1.2: H/D Exchange on the Amine and Thioamide Moieties
The protons on the nitrogen and sulfur atoms are readily exchangeable with deuterium from a deuterated solvent like D₂O.
-
Dissolve this compound in Deuterium Oxide (D₂O).
-
Lyophilize the solution to remove the D₂O.
-
Repeat the dissolution and lyophilization steps two more times to ensure a high level of deuterium incorporation at the exchangeable positions.
-
The resulting solid will be [N,N,S-²H₃]-2-Aminoethanethioamide hydrochloride.
Section 2: Carbon-13 (¹³C) Labeling
¹³C labeling is extensively used in metabolic flux analysis and for structural studies by NMR spectroscopy.[6][7][8] ¹³C-labeled compounds also serve as excellent internal standards in mass spectrometry, as the mass shift is less likely to cause chromatographic separation from the unlabeled analyte compared to deuterium labeling.[9]
Strategy 2.1: Synthesis from a ¹³C-Labeled Precursor
The most reliable method for introducing ¹³C is to start the synthesis with a commercially available ¹³C-labeled building block.
This protocol starts from [1,2-¹³C₂]-Ethanolamine.
Step 1: Conversion of [1,2-¹³C₂]-Ethanolamine to [1,2-¹³C₂]-2-Aminoethanethiol
-
Follow the procedure outlined in Protocol 1.1, Step 2, using [1,2-¹³C₂]-Ethanolamine as the starting material.
Step 2: Protection of the Amino Group
-
Dissolve [1,2-¹³C₂]-2-aminoethanethiol in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by a protecting group reagent (e.g., Boc anhydride).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate the N-Boc protected [1,2-¹³C₂]-2-aminoethanethiol.
Step 3: Conversion to the Thioamide This step would typically proceed through the corresponding amide followed by thionation.
Step 3a: Amide Formation
-
The protected thiol can be converted to the corresponding amide through a multi-step process likely involving oxidation to a sulfonic acid or related derivative, followed by amidation.
Step 3b: Thionation
-
Dissolve the N-Boc protected [1,2-¹³C₂]-2-aminoacetamide in anhydrous THF.
-
Add Lawesson's reagent (0.5 equivalents) and stir the reaction at room temperature or with gentle heating.[10][11]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.[10]
-
Purify the product by column chromatography to obtain N-Boc protected [1,2-¹³C₂]-2-Aminoethanethioamide.
Step 4: Deprotection
-
Dissolve the protected thioamide in a solution of HCl in a suitable solvent (e.g., dioxane or methanol).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield [1,2-¹³C₂]-2-Aminoethanethioamide hydrochloride.
| Parameter | Expected Value | Reference |
| Isotopic Enrichment | >98% | [12] |
| Overall Yield | 15-25% | (Estimated) |
| Purity (by HPLC) | >95% | [13] |
Section 3: Nitrogen-15 (¹⁵N) Labeling
¹⁵N labeling is crucial for protein NMR studies, metabolic tracing of nitrogen-containing compounds, and as internal standards for the quantification of nitrogenous analytes.[10][14][15]
Strategy 3.1: Incorporation of ¹⁵N via Labeled Ammonia
This strategy introduces the ¹⁵N isotope at the amino group using a labeled source of ammonia.
This protocol would start from a precursor that can be readily aminated with ¹⁵NH₃ or a ¹⁵N-labeled amine source. A plausible route involves the amination of a suitable electrophile.
Step 1: Synthesis of a Suitable Precursor
-
Prepare 2-bromoethanethioamide from 2-bromoacetyl bromide. This involves a two-step process: first, the reaction of 2-bromoacetyl bromide with a source of sulfide to form 2-bromoethanethioic S-acid, followed by amidation.
Step 2: Amination with ¹⁵N-Ammonia
-
In a high-pressure reaction vessel, dissolve 2-bromoethanethioamide in a suitable solvent.
-
Add a solution of [¹⁵N]-Ammonia in the same solvent.
-
Heat the sealed vessel to a temperature and for a duration determined by small-scale trials.
-
Monitor the reaction for the formation of the desired product.
-
After completion, cool the vessel, and carefully vent the excess ammonia.
-
Isolate the crude product and purify by chromatography.
-
Convert the purified product to the hydrochloride salt by treatment with HCl.
Section 4: Sulfur-34/35 (³⁴S/³⁵S) Labeling
Sulfur isotopes are used to trace the metabolic fate of sulfur-containing compounds. ³⁴S is a stable isotope, while ³⁵S is a beta-emitting radioisotope, which allows for highly sensitive detection. The chemistry for incorporating both isotopes is identical.
Strategy 4.1: Thionation with Labeled Lawesson's Reagent
This strategy relies on the synthesis of Lawesson's reagent with the desired sulfur isotope, which is then used to thionate the corresponding amide.
Step 1: Synthesis of [³⁴S]-Lawesson's Reagent
-
In a flame-dried reaction vessel under an inert atmosphere, react elemental [³⁴S] sulfur with phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as tetralin.
-
The reaction mixture is heated to a high temperature to facilitate the formation of [³⁴S]-P₄S₁₀.
-
The [³⁴S]-P₄S₁₀ is then reacted with anisole to yield [³⁴S]-Lawesson's reagent.
-
The labeled Lawesson's reagent is purified by recrystallization.
Step 2: Synthesis of N-Boc-2-aminoacetamide
-
Start with N-Boc-glycine.
-
Activate the carboxylic acid using a standard coupling agent (e.g., DCC, EDC).
-
React the activated acid with ammonia to form N-Boc-glycinamide.
-
Reduce the amide to the corresponding amine, N-Boc-ethylenediamine.
-
Selectively acylate one of the amino groups to form N-Boc-2-aminoacetamide.
Step 3: Thionation with [³⁴S]-Lawesson's Reagent
-
Dissolve N-Boc-2-aminoacetamide in anhydrous THF.
-
Add [³⁴S]-Lawesson's reagent (0.5 equivalents) and stir the mixture at room temperature or with gentle heating.[5][10]
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up to remove phosphorus byproducts.[10]
-
Purify the product by column chromatography.
Step 4: Deprotection
-
Dissolve the purified N-Boc-[³⁴S]-2-Aminoethanethioamide in a solution of HCl in dioxane or methanol.
-
Stir at room temperature until deprotection is complete.
-
Remove the solvent under reduced pressure to obtain [³⁴S]-2-Aminoethanethioamide hydrochloride.
| Parameter | Expected Value | Reference |
| Isotopic Enrichment | >95% | (Dependent on precursor) |
| Overall Yield | 10-20% | (Estimated) |
| Purity (by HPLC) | >95% | [5] |
Section 5: Analytical Characterization
The successful incorporation of isotopes and the purity of the final compound must be confirmed by appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for confirming the site of isotopic labeling.[1][16]
-
¹H NMR: Deuterium incorporation will result in the disappearance of the corresponding proton signal.
-
¹³C NMR: ¹³C enrichment will lead to a significant enhancement of the signal for the labeled carbon. The coupling between adjacent ¹³C atoms can also be observed.[8][17]
-
¹⁵N NMR: Direct or indirect detection of ¹⁵N will confirm its incorporation. HSQC spectra can show correlations between ¹⁵N and attached protons.
Mass Spectrometry (MS)
MS is used to determine the level of isotopic enrichment by observing the mass shift of the molecular ion.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to confirm the elemental composition and the number of incorporated isotopes.
Table of Expected Mass Shifts:
| Isotope | Mass Shift (Da) per atom |
| ²H | +1.006 |
| ¹³C | +1.003 |
| ¹⁵N | +0.997 |
| ³⁴S | +1.996 |
Experimental Workflows
Caption: Synthetic workflows for isotopic labeling.
References
-
Wikipedia. Isotopic labeling. [Link]
-
Cerno Bioscience. Isotope Labeling. [Link]
-
Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine - PMC. [Link]
-
Isotope Science. 15N Labeled Compounds. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
MDPI. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]
-
ResearchGate. Selective α-Deuteration of Amines and Amino Acids Using D2O. [Link]
-
ResearchGate. Triethylamin-Mediated Addition of 2-aminoethanethiol Hydrochloride to Chalcones: Synthesis of 3-(2-aminoethylthio)-1-(Aryl)-3-(Thiophen-2-yl) Propan-1-ones and 5,7-diaryl-2,3,6,7-tetrahydro-1,4-thiazepines. [Link]
-
Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]
-
Chem-Station. Deuterium Labeling Reaction. [Link]
-
SciSpace. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. [Link]
-
PubMed. Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. [Link]
-
Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - NIH. [Link]
-
Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS) - PMC. [Link]
-
bioRxiv. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]
- Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
-
Patsnap. Chemical synthesis method for of 2-amino-butanamide hydrochloride. [Link]
-
RSC Publishing. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. [Link]
-
PubMed. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminoethanethioamide Hydrochloride
Welcome to the technical support center for the synthesis of 2-Aminoethanethioamide Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
Synthetic Pathway Overview
The most common and practical route to this compound begins with the formation of 2-aminoacetonitrile from a precursor like glycolonitrile, followed by a thionation reaction using a suitable sulfur source, and finally, formation of the hydrochloride salt. Each step presents unique challenges that can impact the overall yield.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Maximizing Yield
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Question 1: My yield of the 2-aminoacetonitrile intermediate is low. What are the likely causes and solutions?
Low yield at this initial stage is often traced back to the stability of the reagents and the reaction conditions.
Underlying Causes & Scientific Rationale:
-
Precursor Instability: The starting material, glycolonitrile, is often produced from formaldehyde and hydrogen cyanide.[1] It can be unstable and prone to polymerization under alkaline conditions.[1]
-
Side Reactions: A primary competing reaction is the formation of 2-hydroxybutanenitrile (a cyanohydrin) if the imine intermediate (formed from the aldehyde and ammonia) does not form efficiently before the cyanide source reacts.[2]
-
Ammonia Concentration: The reaction between glycolonitrile and ammonia is an equilibrium process.[1][3] Insufficient ammonia concentration can lead to incomplete conversion.
Troubleshooting Protocol:
-
Verify Precursor Quality: Use freshly prepared or high-purity glycolonitrile. If preparing it yourself, ensure the pH is maintained near-neutral during its synthesis to prevent polymerization.[1] A small amount of acid can be added to stabilize the glycolonitrile solution.[4]
-
Optimize Ammonia Concentration: Use a significant excess of ammonia. Industrially, this reaction is sometimes performed with liquid ammonia or under pressure to drive the equilibrium towards the product, 2-aminoacetonitrile.[2][5]
-
Control Temperature: The initial reaction can be exothermic. Maintain a low temperature (e.g., 0-10 °C) during the addition of reagents to minimize side reactions.[6]
-
Stabilize the Product: 2-aminoacetonitrile free base is unstable at room temperature due to the incompatibility of the nucleophilic amine and the electrophilic nitrile group.[3] It is often generated as an aqueous solution and immediately stabilized by adding a small amount of acid (like sulfuric or formic acid) to form the more stable salt.[3][4][5] For subsequent steps, the free base can be liberated in situ.
Question 2: The thionation of 2-aminoacetonitrile is inefficient, resulting in a complex mixture of starting material and byproducts. How can I improve this step?
This is the most critical step for the overall yield. The conversion of a nitrile to a thioamide often involves a Pinner-type reaction mechanism, which requires careful control of conditions.[7][8]
Underlying Causes & Scientific Rationale:
-
Poor Nucleophilicity of H₂S: Hydrogen sulfide itself is a modest nucleophile. The reaction is often catalyzed by a base to generate the more nucleophilic hydrosulfide anion (HS⁻) or by acid to activate the nitrile.[8]
-
Nitrile Hydrolysis: The presence of water is detrimental. Water can compete with hydrogen sulfide as a nucleophile, leading to the formation of 2-aminoacetamide as a significant byproduct, especially under acidic conditions that activate the nitrile.[6][9][10]
-
Polymerization: As an α-aminonitrile, the starting material can polymerize, particularly in its free base form.[2]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., ethanol, dioxane, or THF) and dry glassware. If starting from an aqueous solution of the aminoacetonitrile salt, it must be carefully dried before use.
-
Activate the Nitrile (Acid Catalysis): The classic Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile.[7] This forms a highly reactive nitrilium cation, which is then attacked by the nucleophile.[9]
-
Activate the Sulfur Source (Base Catalysis): Alternatively, a base like triethylamine or pyridine can be used to deprotonate H₂S to the more potent HS⁻ nucleophile. This approach avoids the strongly acidic conditions that can promote hydrolysis if trace water is present.[11]
-
Control H₂S Delivery: Pass a slow, steady stream of dry H₂S gas through the reaction mixture at a controlled temperature (typically 0-10 °C). Alternatively, a soluble H₂S source like sodium hydrosulfide (NaHS) can be used, though this introduces salts that may complicate workup.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material. Over-extending the reaction time can lead to byproduct formation.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Solvent | Anhydrous Ethanol or Dioxane | Prevents hydrolysis of the nitrile to the corresponding amide, a major side product.[6] |
| Catalyst | Dry HCl gas (acidic) OR Pyridine/Triethylamine (basic) | Acid activates the nitrile for nucleophilic attack.[7][9] Base generates the more nucleophilic HS⁻ from H₂S.[11] |
| Temperature | 0 °C to 10 °C | Minimizes polymerization of the aminonitrile and reduces the rate of side reactions. |
| H₂S Source | Dry H₂S gas | Provides a high concentration of the reagent without introducing metallic salts. |
Question 3: I'm losing a significant amount of product during the final isolation and purification of the hydrochloride salt. What is the best procedure?
Isolation issues often stem from the product's solubility, stability, and the presence of impurities from previous steps.
Underlying Causes & Scientific Rationale:
-
Product Solubility: this compound is a salt and is typically soluble in polar solvents like water and alcohols, but insoluble in nonpolar organic solvents.
-
Product Instability: Thioamides can be sensitive to strongly acidic or basic conditions, potentially leading to degradation or hydrolysis back to the amide.[12][13]
-
Impurity Carryover: Byproducts like 2-aminoacetamide hydrochloride can have similar solubility profiles, making purification by simple precipitation or crystallization difficult.
Troubleshooting Protocol:
-
Purify the Free Base First: Before forming the salt, it is often beneficial to purify the crude 2-aminoethanethioamide free base. After the thionation reaction, quench the mixture and perform an extraction to remove inorganic salts and other impurities. The free base can sometimes be purified by column chromatography on silica gel, though care must be taken to avoid degradation on the stationary phase.
-
Controlled Precipitation of the Salt: Dissolve the purified free base in a suitable anhydrous solvent in which the hydrochloride salt is insoluble, such as diethyl ether, isopropanol, or ethyl acetate.[14]
-
Precise Acid Addition: Slowly add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring. Add only enough acid to precipitate the product, monitoring the pH to avoid a large excess of strong acid, which could cause degradation.[13]
-
Washing and Drying: After filtration, wash the collected solid with the anhydrous precipitation solvent (e.g., cold diethyl ether) to remove any residual soluble impurities. Dry the final product thoroughly under vacuum to remove all traces of solvent and HCl.
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to monitor the reaction progress during thionation? A: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a mobile phase that provides good separation between the more polar thioamide product and the less polar aminonitrile starting material (e.g., Dichloromethane/Methanol mixtures). Staining with potassium permanganate can help visualize both the starting material and the product. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it provides confirmation of the masses of the product and any byproducts being formed.
Q: Can Lawesson's Reagent be used as an alternative sulfur source? A: While Lawesson's reagent is a common thionating agent for converting amides to thioamides, its use with nitriles is less direct.[12] The more established route for this specific synthesis involves activating the nitrile and using a simple sulfur source like H₂S.[7][8] Attempting to use Lawesson's reagent would likely require conversion of the nitrile to the corresponding amide first, adding steps and potentially reducing the overall yield.
Q: How critical is the purity of the 2-aminoacetonitrile intermediate? A: It is absolutely critical. Impurities from the first step, such as unreacted glycolonitrile or polymerization products, will carry through and react in the thionation step, leading to a complex mixture of byproducts that is very difficult to purify.[2] Ensuring a clean, stable intermediate is one of the most effective ways to improve the final product yield and purity.
Q: My final product has a pink or yellow discoloration. What causes this and how can I prevent it? A: Discoloration is often a sign of trace impurities or slight decomposition. Thioamides and sulfur-containing compounds can sometimes form colored byproducts through oxidation or side reactions. This can be minimized by:
-
Ensuring high-purity starting materials.
-
Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Performing a final purification step, such as recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether), to remove colored impurities.
References
-
Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
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Wikipedia. (n.d.). Aminoacetonitrile. Retrieved from [Link]
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Sharma, A., & Kumar, V. (2020). Opportunities and challenges in the synthesis of thioamidated peptides. PubMed. [Link]
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Westermann, B., & Ay, E. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578. [Link]
-
Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Glycolonitrile. Retrieved from [Link]
-
Barge, A., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43. [Link]
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-
Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Foley, D. A., & Boren, B. C. (2022). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Organic Syntheses. (n.d.). Glycolonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.
-
Alonso, E., Kolesniková, L., Bialkowska-Jaworska, E., & Alonso, J. L. (2020). Hydrolysis of aminoacetonitrile in glycine via the glycinamide. ResearchGate. [Link]
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Filipovic, M. R., et al. (2015). Key bioactive reaction products of the NO/H2S interaction are S/N-hybrid species, polysulfides, and nitroxyl. Proceedings of the National Academy of Sciences, 112(28), 8923–8928. [Link]
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Biswas, T. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]
-
Danger, G., et al. (2011). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics, 535, A47. [Link]
-
ResearchGate. (n.d.). Carboxamide formation in a Pinner-type reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
-
Mistry, S. C., et al. (2023). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ChemistrySelect, 8(1), e202203914. [Link]
- Google Patents. (n.d.). EP0863133B1 - Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use.
- Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
-
Lertwanawatana, W., et al. (2015). Mechanisms of glycine formation from aminoacetonitrile in space. Physical Chemistry Chemical Physics, 17(17), 11339-11347. [Link]
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Li, L., Whiteman, M., & Moore, P. K. (2009). Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. Mini-Reviews in Medicinal Chemistry, 9(10), 1205–1217. [Link]
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- Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
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- 13. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 2-Aminoethanethioamide hydrochloride in aqueous solutions
A Guide to Overcoming Solubility and Stability Challenges in Aqueous Solutions
Welcome to the technical support hub for 2-Aminoethanethioamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound. As Senior Application Scientists, we have synthesized data from foundational chemical principles and field-proven insights to provide you with a comprehensive resource for your work.
Section 1: Understanding the Molecule - Core Principles of Solubility and Stability
This compound possesses three key chemical features that dictate its behavior in aqueous solutions: a primary amino group, a thioamide functional group, and its formulation as a hydrochloride salt. Understanding the interplay of these features is the first step in troubleshooting.
-
The Hydrochloride Salt: The molecule is supplied as a salt of hydrochloric acid. This means that upon dissolution in neutral water, it will generate a mildly acidic solution. The primary amino group (-NH2) is protonated to an ammonium group (-NH3+), which significantly enhances its interaction with polar water molecules, thereby favoring solubility.
-
The Amino Group: The protonation state of the primary amine is pH-dependent. At acidic pH, it exists as the highly water-soluble ammonium cation. As the pH increases towards and beyond its pKa (estimated to be around 10-11, similar to related structures), the amine will be deprotonated to its neutral, less soluble form.
-
The Thioamide Group: The thioamide (C=S)NH2 group is a unique functional group. Compared to a standard amide, the thioamide N-H is a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor than an amide oxygen.[1][2][3] This group is also more susceptible to hydrolysis under harsh acidic or basic conditions and is prone to oxidation.[2] The sulfur atom's lower electronegativity compared to oxygen makes the thioamide group more reactive.[2]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered when working with this compound in a direct question-and-answer format.
Q1: My this compound isn't dissolving completely in pure water. What's the first troubleshooting step?
A1: The first step is to check the pH of your solution. Since you are dissolving a hydrochloride salt, the initial pH should be acidic. If you have used a buffered saline or other solution that has raised the pH, you may be causing the protonated amine to convert to its less soluble neutral form.
-
Causality: The high solubility of this compound is primarily driven by the charge on the protonated amino group. Neutralizing the solution negates this advantage. For instance, the related compound 2-Aminoethanethiol hydrochloride has a very high water solubility of 400 g/L, a property largely attributable to its salt form.[4]
-
Action: Measure the pH of your slurry. If it is near or above neutral, add dilute HCl (e.g., 0.1 M) dropwise while stirring until the solid dissolves.
Q2: How does pH dramatically affect the solubility, and what is the optimal range?
A2: pH is the most critical factor governing the solubility of this compound. The molecule has at least one ionizable group (the primary amine) that is directly influenced by the hydrogen ion concentration of the solution.
-
Mechanism:
-
Acidic pH (pH < 8): The primary amino group is fully protonated (-NH3+). This positive charge allows for strong ionic interactions with water, leading to maximum solubility.
-
Neutral to Basic pH (pH > 8): As the pH increases, the amino group begins to deprotonate. The loss of the positive charge reduces the molecule's polarity and its ability to form strong hydrogen bonds with water, causing a significant drop in solubility and potential precipitation.
-
-
Recommendation: For maximum solubility and stability, prepare your solutions in a mildly acidic aqueous environment (pH 4-6). Avoid prolonged exposure to basic conditions, which can not only cause precipitation but may also lead to degradation of the thioamide group.[2]
Q3: My solution is clear initially but turns cloudy or develops a yellow tint over time. What is happening?
A3: This is likely a sign of chemical instability, specifically oxidation or degradation.
-
Oxidation: Thioamides and related thiol compounds are susceptible to oxidation, especially in aqueous solutions exposed to air.[5][6] The sulfur atom can be oxidized, potentially leading to the formation of disulfide-linked dimers or other species that may be less soluble, causing turbidity.
-
Hydrolysis: While more stable than esters, thioamides can undergo hydrolysis, particularly at pH extremes.[7] This would cleave the molecule, and the degradation products could have different solubility profiles.
-
Prevention:
-
Use Degassed Solvents: Prepare your solutions using water or buffers that have been degassed by sonication, sparging with nitrogen or argon, or freeze-pump-thaw cycles.
-
Inert Atmosphere: Store the stock solution under an inert atmosphere (nitrogen or argon).[8]
-
Protect from Light: Aqueous solutions of similar compounds are known to be light-sensitive.[5] Store your solutions in amber vials or wrapped in foil.
-
Prepare Fresh: For the most reliable experimental results, it is highly recommended to prepare solutions fresh on the day of use.[8]
-
Q4: Can I use gentle heating or sonication to help dissolve the compound?
A4: Yes, gentle heating (e.g., to 30-40°C) and sonication can be used cautiously to increase the rate of dissolution. However, these are not substitutes for correct pH adjustment.
-
Expert Insight: Use these methods only after ensuring the solution is appropriately acidic. Overheating can accelerate degradation pathways.[9][10] A short period of sonication in a water bath is often a safer and more effective choice than direct heating. If the compound dissolves upon gentle warming but precipitates upon cooling, it indicates you have exceeded its solubility limit at room temperature under those conditions.
Q5: How should I prepare and store a concentrated stock solution?
A5: Proper preparation and storage are critical for reproducibility.
-
Recommendation: Prepare stock solutions in the range of 10-50 mM in a slightly acidic aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) or in water with the pH adjusted down with HCl.
-
Storage Protocol:
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, amber vial.[8]
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
For short-term storage (1-2 weeks), refrigerate at 2-8°C.
-
For long-term storage, store frozen at -20°C or -80°C. It is advisable to flash-freeze the aliquots in liquid nitrogen before transferring them to the freezer to minimize solute exclusion effects.
-
Always store protected from light and consider overlaying the aliquot with nitrogen or argon gas before capping.[6][8]
-
Section 3: Protocols & Data Summaries
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a self-validating method for preparing a stable, soluble stock of this compound.
-
Preparation: Weigh out the required mass of this compound (MW: ~125.62 g/mol , check your specific batch) in a sterile conical tube.
-
Solvent Addition: Add approximately 80% of the final desired volume of high-purity, degassed water.
-
Dissolution: Cap the tube and vortex briefly. If the solid does not fully dissolve, check the pH. It should be acidic.
-
pH Adjustment (if necessary): If the compound is insoluble, add 0.1 M HCl dropwise while vortexing until a clear solution is obtained. Avoid over-acidifying. A target pH of 4-6 is ideal.
-
Final Volume: Once fully dissolved, add degassed water to reach the final volume.
-
Sterilization & Storage: Filter the solution through a 0.22 µm filter into sterile, amber, single-use aliquots. Store immediately at -20°C or -80°C.
Table 1: Physicochemical Properties of this compound
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C2H7ClN2S | PubChem |
| Appearance | White to off-white crystalline solid. | General supplier data |
| Solubility (Water) | Highly soluble, especially in acidic conditions. | Inferred from hydrochloride salt form and analogue data.[4] |
| Solubility (Other) | Expected to be soluble in polar protic solvents like ethanol. | Analogue data suggests high solubility in alcohol.[5] |
| Stability | Aqueous solutions are sensitive to light, air (oxidation), and pH extremes. | Based on general thioamide chemistry and analogue data.[2][5][6] |
| Hygroscopicity | Likely hygroscopic. | Common for amine hydrochloride salts; analogue is hygroscopic.[5] |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Action |
| Incomplete Dissolution | pH is too high (neutral or basic). | Add dilute HCl dropwise to lower pH to 4-6. |
| Solution is Cloudy/Yellow | Oxidation or chemical degradation. | Use degassed solvents, protect from light, prepare fresh. |
| Precipitate Forms Over Time | Change in pH; oxidation to less soluble species. | Re-check pH; ensure storage under inert gas. |
| Precipitate Forms on Cooling | Supersaturated solution. | Dilute the solution or maintain a slightly elevated temperature if the experiment allows. |
Section 4: Visualization of Workflows and Principles
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: The influence of pH on the dominant chemical species and resulting solubility.
References
-
Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide for Pharmaceutical R&D Professionals. Available at: [Link]
-
ChemBK. (n.d.). 2-Aminoethanethiol hydrochloride. Available at: [Link]
-
Di Fenza, A., et al. (2019). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Mitchell, N. J., & Schepartz, A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society. Available at: [Link]
-
Ross, I. B., & Petersson, E. J. (2016). Incorporating Thioamides into Proteins by Native Chemical Ligation. Methods in Enzymology. Available at: [Link]
-
Ijaz, M., et al. (2021). Thiolated cyclodextrins: Mucoadhesive and permeation enhancing excipients for ocular drug delivery. International Journal of Pharmaceutics. Available at: [Link]
-
Verma, H., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]
-
Ellin, R. I., et al. (1982). Stability of concentrated aqueous solutions of pralidoxime chloride. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
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- 9. Stability of concentrated aqueous solutions of pralidoxime chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Aminoethanethioamide Hydrochloride
Welcome to the technical support center for the crystallization of 2-Aminoethanethioamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline material. We will move beyond simple protocols to explain the causal relationships behind common crystallization challenges, providing you with the expert insights needed to troubleshoot your experiments effectively.
While this compound is a specific target, the principles discussed here are broadly applicable to other small, polar organic salts. For reference, we will draw parallels to the well-documented compound 2-Aminoethanethiol hydrochloride (cysteamine hydrochloride), which shares key structural motifs[1][2].
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles governing the crystallization of this molecule. Understanding these concepts is the first step toward successful troubleshooting.
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
A: The crystallization behavior of this compound is dictated by three primary features:
-
High Polarity and Salt Nature: The molecule contains a protonated amine (ammonium) group, a thioamide group, and a chloride counter-ion. This makes it a highly polar organic salt. Such salts are typically crystalline solids but can be challenging to dissolve in non-polar organic solvents. Their solubility is highest in polar, protic solvents like water and alcohols[2].
-
Extensive Hydrogen Bonding Capability: The ammonium group (-NH3+) is an excellent hydrogen bond donor, while the chloride ion (Cl-) is an excellent hydrogen bond acceptor. The thioamide group also participates in hydrogen bonding. This strong, directional intermolecular interaction is the primary driving force for forming a stable crystal lattice and is crucial for successful crystallization[3][4][5].
-
Hygroscopicity and Stability: Like its thiol analogue, cysteamine hydrochloride, this compound is likely hygroscopic (readily absorbs moisture from the air) and may be sensitive to light and oxidation in aqueous solutions[1][6]. These factors necessitate careful handling and solvent choice to prevent degradation and impurity incorporation.
Q2: Why is solvent selection so critical for this compound, and what is an "anti-solvent"?
A: Solvent selection is the most critical experimental variable. An ideal solvent for recrystallization should dissolve the compound completely at an elevated temperature but poorly at lower temperatures[7].
Given that this compound is very soluble in water and alcohol, finding a single solvent that meets these criteria can be difficult. In these cases, a solvent/anti-solvent system is often the best approach.
-
Solvent: A polar solvent in which the compound is highly soluble (e.g., ethanol, methanol, or water).
-
Anti-Solvent: A less polar solvent in which the compound is insoluble, but which is miscible with the primary solvent (e.g., diethyl ether, ethyl acetate, or hexane)[8].
The strategy involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "anti-solvent" until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation has been reached. Gentle heating will redissolve the precipitate, and upon slow cooling, high-quality crystals will form[8].
Q3: What is "oiling out," and why might it occur with this compound?
A: "Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase[9][10]. This often happens when a solution is cooled too rapidly or when the melting point of the solute is lower than the temperature of the solution at which it starts to precipitate[9][11].
For this compound, which has a relatively low melting point (the related cysteamine hydrochloride melts at 67-71°C), oiling out is a significant risk, especially if using higher-boiling point solvents[1][12]. The presence of impurities can also depress the melting point, exacerbating the issue[9]. Oiled-out products are rarely pure because the liquid phase can act as a solvent for impurities[9].
Part 2: Standard Recrystallization Protocol
This protocol provides a robust starting point for the crystallization of this compound using a solvent/anti-solvent method.
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (Solvent)
-
Ethyl Acetate (Anti-solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling the flask on a hot plate, until the solid is completely dissolved. Causality: Using the minimum volume of hot solvent is key to maximizing the yield, as less compound will remain in the mother liquor upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel to remove them.
-
Reaching Saturation: While the ethanol solution is still hot, add ethyl acetate dropwise with swirling. Continue adding until a persistent slight cloudiness appears.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are starting from a point of true saturation at high temperature.
-
Crystal Growth (Cooling): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. An ideal crystallization should show crystal formation over a period of 15-20 minutes[9]. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation. Causality: Slow cooling is crucial. Rapid cooling ("crashing out") traps solvent and impurities within the crystal lattice, defeating the purpose of purification[9].
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate or a cold mixture of ethanol/ethyl acetate to remove any adhering mother liquor. Causality: The wash solvent must be cold to avoid dissolving the desired crystals.
-
Drying: Dry the crystals under vacuum. Due to the compound's hygroscopic nature, prolonged exposure to air should be avoided[1][6].
Part 3: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization process in a direct Q&A format.
Issue 1: No Crystals Form
Q: I've cooled my solution, even in an ice bath, but no crystals have appeared. What should I do?
A: This indicates that your solution is not supersaturated, likely because too much solvent was used. Here is a logical progression of steps to induce crystallization:
-
Scratching: Use a glass rod to vigorously scratch the inside surface of the flask below the solvent level. The high-frequency vibrations and microscopic scratches on the glass provide nucleation sites for crystal growth to begin[13][14].
-
Seeding: If you have a small crystal of pure product (a "seed crystal"), add it to the solution. This provides a perfect template for further crystal growth[15]. If you don't have one, you can dip a glass rod into the solution, let the solvent evaporate in the air to form a microcrystalline residue, and then re-insert the rod into the solution[13].
-
Reduce Solvent Volume: If scratching and seeding fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration[9]. Cool the solution again and repeat the induction steps.
-
Lower the Temperature: If using an ice bath, try a colder bath (e.g., acetone/dry ice) to further decrease solubility.
Issue 2: The Compound "Oiled Out"
Q: Instead of crystals, I have an oily liquid at the bottom of my flask. How can I fix this?
A: Oiling out prevents purification. The goal is to ensure the compound's saturation point is reached at a temperature below its melting point.
-
Re-dissolve and Dilute: Place the flask back on the heat source and add more of the "good" solvent (ethanol in our protocol) until the oil fully redissolves[9]. This lowers the saturation temperature.
-
Cool More Slowly: Allow the more dilute solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.
-
Change the Solvent System: If the problem persists, the chosen solvent system may be unsuitable. The boiling point of the solvent mixture might be too high. Consider a lower-boiling point solvent (e.g., methanol) or a different anti-solvent.
Issue 3: Very Low Crystal Yield
Q: I only recovered a small fraction of my starting material. How can I improve the yield?
A: A low yield is typically due to using too much solvent or choosing a solvent in which the compound has significant solubility even when cold.
-
Check the Mother Liquor: Evaporate a small amount of the filtrate (the mother liquor). If a significant amount of solid residue forms, your compound is still in solution.
-
Second Crop Crystallization: Take the mother liquor, reduce its volume by about half on a rotary evaporator or by careful heating, and cool it again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.
-
Optimize the Solvent/Anti-Solvent Ratio: The goal is to find a ratio that just dissolves the compound when hot but causes maximum precipitation when cold. This requires experimentation. Start with the minimum amount of hot solvent and carefully titrate in the anti-solvent.
Part 4: Data Tables & Visual Workflows
Data Tables
Table 1: Physicochemical Properties of 2-Aminoethanethiol Hydrochloride (Cysteamine HCl) as a Reference
| Property | Value | Source(s) |
| Molecular Formula | C₂H₇NS · HCl | [2] |
| Molecular Weight | 113.61 g/mol | [1][2] |
| Melting Point | 67-71 °C | [1] |
| Appearance | White crystalline powder/pellets | [1] |
| Water Solubility | ~400 g/L (20 °C); Very Soluble | [2] |
| Alcohol Solubility | Very Soluble | [2] |
| DMSO Solubility | ~5 mg/mL | [16] |
| Key Sensitivities | Hygroscopic, Air & Light Sensitive | [1][6] |
Table 2: Common Solvent/Anti-Solvent Systems for Polar Amine Salts
| Good Solvent (Polar) | Anti-Solvent (Less Polar) | Miscible? | Comments |
| Methanol | Diethyl Ether | Yes | Good for compounds that are extremely soluble in alcohols. |
| Ethanol | Ethyl Acetate | Yes | A very common and effective pairing with a good polarity difference. |
| Water | Acetone | Yes | Useful if the compound is only soluble in water, but be cautious of hygroscopicity. |
| Isopropanol | Hexane | Yes | Provides a large polarity difference, often effective for forcing precipitation. |
Visual Workflows
Caption: General troubleshooting flowchart for a crystallization experiment.
Caption: Decision tree for selecting an appropriate crystallization solvent system.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
University of Geneva. Guide for crystallization. Available from: [Link]
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Chemistry LibreTexts. 3.6F: Troubleshooting. [Updated 2022 Apr 07]. Available from: [Link]
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Chemistry LibreTexts. 3.5: Inducing Recrystallization. [Updated 2025 Aug 20]. Available from: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]
-
Mori, Y., et al. Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. How to avoid the formation of oil droplets during recrystallization?. [Published 2014 Jun 30]. Available from: [Link]
-
Chemistry LibreTexts. 3.5E: Initiating Crystallization. [Updated 2022 Apr 07]. Available from: [Link]
-
Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Available from: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]
-
Alka, H. T., et al. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Molecules. 2020;25(4):853. Available from: [Link]
- Google Patents. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Published 2021 Jan 19]. Available from: [Link]
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Stolar, T., et al. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Crystals. 2022;12(2):236. Available from: [Link]
-
ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Available from: [Link]
-
SOP: CRYSTALLIZATION. Available from: [Link]
-
Wikipedia. Crystallization. Available from: [Link]
-
Kumar, S., et al. Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Frontiers in Molecular Biosciences. 2023;10. Available from: [Link]
-
Reddit. Recrystallization (help meeeeee). Available from: [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Published 2022 Aug 10]. Available from: [Link]
-
ChemBK. 2-Aminoethanethiol hydrochloride. Available from: [Link]
-
PubChem. Cysteamine. Available from: [Link]
- Books. Chapter 2: The Role of Hydrogen Bonding in Co-crystals.
-
ACS Publications. Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Available from: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available from: [Link]
-
Chemical Education Xchange. Inducing Crystallization by Nucleation. Available from: [Link]
- Google Patents. US3159632A - Repetitive process for the removal and/or recovery of amines from aqueous solutions.
-
PubChem. Ethanethioamide, 2-amino-. Available from: [Link]
-
ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available from: [Link]
-
ASM Journals. Metabolism of Thioamides by Ralstonia pickettii TA. Available from: [Link]
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Technical Support Center: Optimizing Derivatization of 2-Aminoethanethioamide Hydrochloride
Welcome to the comprehensive technical support guide for the derivatization of 2-Aminoethanethioamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for your experiments. We will delve into the underlying chemistry, provide optimized protocols, and address common challenges to ensure your success.
Introduction to 2-Aminoethanethioamide Derivatization
This compound is a versatile reagent, particularly valuable for the derivatization of carbonyl-containing molecules such as aldehydes and ketones. The primary reaction involves the formation of a five-membered heterocyclic ring, a thiazoline, through a condensation reaction. This derivatization is often employed to enhance the detectability of the analyte in various analytical techniques, including chromatography and mass spectrometry, or to introduce a reactive handle for further chemical modifications.
The reaction proceeds via a well-established mechanism. Initially, the primary amine of 2-aminoethanethioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by an intramolecular cyclization involving the thiol group, and subsequent dehydration to form the stable thiazoline ring. The hydrochloride salt form of the reagent enhances its stability and solubility in polar solvents.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions regarding the use of this compound.
Q1: What is the primary application of derivatizing compounds with this compound?
A1: The primary application is to introduce a sulfur and nitrogen-containing heterocyclic moiety (a thiazoline ring) onto a target molecule, typically an aldehyde or a ketone. This can serve several purposes, including:
-
Enhanced analytical detection: The resulting thiazoline may have improved chromatographic properties or a stronger response in certain detectors (e.g., mass spectrometry).
-
Introduction of a reactive handle: The thiazoline ring can be a site for further chemical modifications.
-
Chiral separations: If the original carbonyl compound or the derivatizing agent is chiral, the resulting diastereomeric thiazolines can often be separated by chiral chromatography.
Q2: What is the role of the hydrochloride in this compound?
A2: The hydrochloride salt form improves the stability and handling of the reagent. 2-Aminoethanethioamide, as a free base, is more susceptible to oxidation and degradation. The salt form is typically a stable, crystalline solid that is readily soluble in water and polar organic solvents.
Q3: How should I store this compound and its solutions?
A3: Solid Form: The solid hydrochloride salt should be stored in a tightly sealed container in a cool, dry place, protected from light. Under these conditions, it is generally stable for extended periods.
Solutions: Solutions of this compound are best prepared fresh for each experiment. If storage is necessary, it is recommended to store them at low temperatures (e.g., -20°C) in airtight containers to minimize degradation.[1] The stability of the solution can be influenced by the solvent and the presence of oxygen. For long-term stability studies, it is advisable to follow ICH guidelines for stability testing of drug substances and products.[2]
Q4: What types of carbonyl compounds can be derivatized?
A4: A wide range of aldehydes and ketones can be derivatized. The reactivity of the carbonyl group will influence the reaction conditions required. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[3]
Q5: Can I use 2-Aminoethanethioamide for derivatizing other functional groups?
A5: The primary reactive sites of 2-Aminoethanethioamide are the primary amine and the thiol group. While the amine can react with other electrophiles (e.g., acyl chlorides, isothiocyanates), its most common application in derivatization is the reaction with carbonyls to form thiazolines.
Troubleshooting Guide
Encountering issues in your derivatization reaction? This guide will help you diagnose and solve common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The reaction is pH-sensitive. At low pH, the amine group is protonated and non-nucleophilic. At high pH, the dehydration step is not favored.[4] 2. Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. 3. Impure Reactants: Impurities in the this compound or the carbonyl compound can lead to side reactions.[5] 4. Incorrect Stoichiometry: An inappropriate molar ratio of reactants can limit the yield. 5. Presence of Water (in some cases): While the reaction produces water, starting with anhydrous solvents can be beneficial for driving the equilibrium towards the product.[5] | 1. Optimize pH: Adjust the reaction pH to a weakly acidic range, typically between 4 and 6. A buffer system can be employed to maintain the optimal pH.[1] 2. Vary Temperature: Experiment with a range of temperatures, from room temperature up to the reflux temperature of the solvent. Monitor the reaction progress by TLC or HPLC.[1][6] 3. Ensure Purity: Use high-purity starting materials. If necessary, purify the carbonyl compound before use. 4. Adjust Stoichiometry: Typically, a slight excess of one of the reactants is used. Experiment with varying the molar ratios to find the optimum for your specific substrate. 5. Use Anhydrous Solvents: If the reaction is sluggish, consider using anhydrous solvents to minimize the reverse reaction (hydrolysis of the thiazoline). |
| Formation of Multiple Products/Side Reactions | 1. Side Reactions of the Carbonyl: The carbonyl compound may undergo self-condensation (e.g., aldol reaction) under certain conditions. 2. Oxidation of Thiol: The thiol group of 2-Aminoethanethioamide can be susceptible to oxidation, especially at higher pH and in the presence of oxygen. 3. Formation of Isomers: Depending on the reaction conditions, isomeric byproducts may form.[5] | 1. Control Reaction Conditions: Carefully control the temperature and pH to favor the desired thiazoline formation over side reactions of the carbonyl compound. 2. Degas Solvents: If oxidation is suspected, using degassed solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. 3. Optimize Conditions for Selectivity: Adjusting the solvent, temperature, and pH can often improve the selectivity for the desired product. Monitor the reaction closely to identify the formation of byproducts. |
| Difficulty in Product Purification | 1. Unreacted Starting Materials: If the reaction does not go to completion, the product will be contaminated with starting materials. 2. Formation of Polar Byproducts: Side reactions can generate polar byproducts that are difficult to separate from the desired thiazoline. | 1. Drive the Reaction to Completion: Optimize the reaction conditions (time, temperature, stoichiometry) to maximize the conversion of starting materials. 2. Chromatographic Purification: Column chromatography is often the most effective method for purifying the thiazoline product. Experiment with different solvent systems to achieve good separation. |
| Product Instability | 1. Hydrolysis of Thiazoline: The thiazoline ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, reverting to the starting materials.[7] | 1. Maintain Neutral pH during Workup and Storage: During the workup and purification, avoid prolonged exposure to strong acids or bases. Store the purified product in a neutral environment. |
Experimental Protocols
General Protocol for Thiazoline Synthesis
This protocol provides a general starting point for the derivatization of an aldehyde or ketone with this compound. Optimization will be required for specific substrates.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Anhydrous Ethanol (or other suitable solvent)
-
Weak acid catalyst (e.g., acetic acid) or buffer solution (e.g., acetate buffer, pH 5)
-
Inert atmosphere (optional, e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in anhydrous ethanol (10 mL).
-
Add this compound (1.1 mmol, 1.1 equivalents).
-
Add a catalytic amount of a weak acid (e.g., 1-2 drops of glacial acetic acid) or buffer the solution to pH 5.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Monitoring the Reaction by TLC
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio will depend on the polarity of the product.
-
Visualization: UV light (if the product is UV active) and/or staining with a suitable reagent (e.g., potassium permanganate stain).
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Experimental Workflow
Caption: A typical experimental workflow for thiazoline synthesis.
Reaction Mechanism
Caption: The reaction mechanism for thiazoline formation.
References
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14(3), 1635-1678. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Alom, N.-E., Wu, F., & Li, W. (2017). One-Pot Strategy for Thiazoline Synthesis from Alkenes and Thioamides. Organic Letters, 19(4), 930–933. [Link]
- Novel synthesis of 2-thiazolines. (2014). Tetrahedron Letters, 55(1), 215-218.
- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2021). Beilstein Journal of Organic Chemistry, 17, 1843-1852.
- Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2024). Chemistry – A European Journal.
- Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. (2010). European Journal of Organic Chemistry, 2010(19), 3629-3637.
-
Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371-1401. [Link]
- Tsakos, M., Schaffert, E. S., Clement, L. L., Villadsen, N. L., & Poulsen, T. B. (2015). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 5(3), 424-438.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. (2023, February 6). [Video]. YouTube.
-
Organic Chemistry Portal. (n.d.). Thiazoline synthesis. [Link]
- Alom, N.-E., Wu, F., & Li, W. (2017).
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
- Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 996-1002.
-
LibreTexts Chemistry. (2021, August 15). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
-
Reusch, W. (2013, May 5). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
- Neuman, R. C. (2006). 16: Addition and Substitution Reactions of Carbonyl Compounds.
- Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. (2015).
- Kinetics of derivatization reaction of aminothiols with MIAC. (2008).
- Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14(3), 1635-1678.
-
Asymmetric Farmer. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
- Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. (2024). Analytical Chemistry.
-
LibreTexts Chemistry. (2021, August 15). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. [Link]
-
Shemmassian Academic Consulting. (2024, August 8). Carbonyl Reactions for the DAT. [Link]
-
European Medicines Agency. (2018, February). ICH guideline Q1A(R2) on stability testing of new drug substances and products. [Link]
- Synthesis and Antimicrobial of Certain New Thiazolidinone, Thiazoline, and Thiophene Derivatives. (2010).
Sources
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aminoethanethioamide Hydrochloride
Welcome to the technical support center for the synthesis of 2-Aminoethanethioamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important thioamide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Understanding the Synthesis: The Pinner Reaction Approach
The most common and reliable method for the synthesis of this compound is through a variation of the Pinner reaction. This multi-step process begins with the formation of an intermediate Pinner salt from 2-aminoacetonitrile, which is then converted to the desired thioamide.
Diagram: The Pinner Reaction Pathway for this compound Synthesis
Caption: A simplified workflow of the two-step Pinner reaction for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can often be traced back to several critical factors. A systematic approach to troubleshooting is essential.
| Potential Cause | Explanation | Recommended Action |
| Moisture Contamination | The Pinner reaction is highly sensitive to water. The intermediate Pinner salt is readily hydrolyzed to the corresponding ester or amide, which will not proceed to the thioamide.[1][2][3] | Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and reagents. Dry HCl gas should be used instead of aqueous solutions. |
| Incomplete Pinner Salt Formation | Insufficient acid catalyst or reaction time can lead to incomplete conversion of the starting nitrile. | Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture. Monitor the reaction progress by IR spectroscopy (disappearance of the nitrile peak around 2250 cm⁻¹). |
| Decomposition of Pinner Salt | Pinner salts can be thermally unstable.[2][3] | Maintain low reaction temperatures (typically 0-10 °C) during the formation of the Pinner salt. |
| Inefficient Thionation | Inadequate exposure to hydrogen sulfide or premature workup can result in low conversion of the Pinner salt to the thioamide. | Ensure a sufficient stream of H₂S is passed through the reaction mixture for an adequate amount of time. The reaction can be monitored for the disappearance of the Pinner salt. |
| Side Reactions of Starting Material | 2-Aminoacetonitrile can undergo self-condensation or polymerization, especially under basic or neutral conditions. | Use the hydrochloride or bisulfate salt of 2-aminoacetonitrile as the starting material to improve its stability and prevent side reactions. |
| Product Loss During Workup | This compound has some solubility in common organic solvents, leading to losses during filtration and washing. | Use minimal volumes of cold, anhydrous solvent for washing the product. Ensure complete precipitation before filtration. |
Q2: I'm observing the formation of a significant amount of an insoluble white precipitate that is not my product. What could it be?
This is a common observation and is often due to the formation of side products.
Diagram: Common Side Product Formation
Caption: Potential side reactions of 2-aminoacetonitrile leading to common impurities.
-
2,5-Piperazinediimine: 2-Aminoacetonitrile has a propensity to dimerize, especially in the absence of a sufficient amount of acid to protonate the primary amine. This dimer is often a highly insoluble solid.
-
Solution: Use the hydrochloride or bisulfate salt of 2-aminoacetonitrile as the starting material. This protects the amine group and prevents self-condensation.
-
-
Dithiooxamide: This can form from the reaction of hydrogen sulfide with the starting nitrile under certain conditions, or from oxidative dimerization.
-
Solution: Careful control of reaction conditions, particularly temperature and the stoichiometry of reagents, can minimize the formation of this byproduct.
-
Q3: My final product is an oil or a sticky solid and I'm struggling with crystallization. What can I do?
Difficulty in obtaining a crystalline product often points to the presence of impurities or residual solvent.
| Potential Cause | Explanation | Recommended Action |
| Residual Solvent | Trapped solvent molecules can inhibit crystal lattice formation. | Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Impurities | Even small amounts of impurities can act as "crystal poisons." | Purify the crude product by recrystallization from an appropriate solvent system. A common method is to dissolve the product in a minimal amount of a hot polar solvent (e.g., ethanol) and then slowly add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) until turbidity is observed, followed by slow cooling. |
| Incorrect pH | The hydrochloride salt is most stable and crystalline at an acidic pH. | During workup, ensure the final product is isolated from an acidic solution. If necessary, a small amount of HCl in an anhydrous solvent (e.g., HCl in ethanol) can be added to promote crystallization. |
Q4: How can I confirm the identity and purity of my this compound?
Standard analytical techniques are crucial for product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the methylene protons adjacent to the amino and thioamide groups, as well as exchangeable protons for the amine and thioamide N-H.
-
¹³C NMR will show a characteristic downfield shift for the thioamide carbon.
-
-
Infrared (IR) Spectroscopy:
-
Look for the disappearance of the nitrile peak (around 2250 cm⁻¹) from the starting material.
-
The appearance of characteristic peaks for the N-H stretching of the primary amine and thioamide, as well as the C=S stretching vibration, will be indicative of the product.
-
-
Melting Point: A sharp melting point is a good indicator of purity. Compare the observed melting point to the literature value.
Q5: What are the best practices for storing this compound?
Thioamides and their salts can be sensitive to environmental conditions.
-
Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture and air.
-
Temperature: It is recommended to store the product in a cool, dark, and dry place. For long-term storage, refrigeration is advisable.
-
Stability: The hydrochloride salt is generally more stable than the free base. However, it can still be susceptible to hydrolysis over time, especially in the presence of moisture.
III. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound via the Pinner reaction.
Materials:
-
2-Aminoacetonitrile bisulfate or hydrochloride
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Hydrogen Sulfide (gas)
-
Anhydrous Diethyl Ether
-
Dry, inert atmosphere (Nitrogen or Argon)
Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube (e.g., with calcium chloride)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Diagram: Experimental Setup for Pinner Salt Formation
Caption: A schematic of the reaction setup for the formation of the Pinner salt intermediate under anhydrous conditions.
Procedure:
Step 1: Formation of the Ethyl 2-aminoacetimidate hydrochloride (Pinner Salt)
-
Set up the reaction apparatus as shown in the diagram above, ensuring all glassware is thoroughly dried.
-
To the three-necked flask, add 2-aminoacetonitrile bisulfate or hydrochloride (1 equivalent) and anhydrous ethanol (5-10 volumes).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the suspension. The solid will gradually dissolve as the Pinner salt forms. Continue the addition of HCl for 2-4 hours, ensuring the reaction mixture remains saturated with HCl.
-
After the addition of HCl is complete, seal the flask and allow the reaction to stir at a low temperature (e.g., 4 °C) for 12-24 hours. The Pinner salt may precipitate as a white solid.
Step 2: Thionation to this compound
-
Cool the reaction mixture containing the Pinner salt to 0 °C in an ice bath.
-
Switch the gas inlet from HCl to hydrogen sulfide.
-
Bubble a slow stream of hydrogen sulfide gas through the stirred reaction mixture for 4-6 hours. A precipitate of the product should form.
-
After the reaction is complete (as indicated by TLC or the cessation of further precipitation), stop the H₂S flow and purge the system with nitrogen or argon to remove any residual H₂S.
-
Collect the solid product by filtration under a blanket of inert gas.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product thoroughly under high vacuum to yield this compound as a solid.
IV. References
-
Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877 , 10, 1889-1895. [Link]
-
Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chem. Rev.1961 , 61 (2), 179–211. [Link]
-
Organic Chemistry Portal: Pinner Reaction. [Link]
-
PubChem: Dithiooxamide. [Link]
Sources
Technical Support Center: Purification of 2-Aminoethanethioamide Hydrochloride
Welcome to the technical support guide for the effective purification of 2-Aminoethanethioamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our goal is to equip you with the knowledge to move beyond simple procedural steps and understand the causality behind experimental choices, ensuring the highest scientific integrity in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a reactive chemical intermediate. Structurally, it contains a primary amine, a thioamide group, and is supplied as a hydrochloride salt to improve stability and handling. In research and pharmaceutical development, the purity of such intermediates is paramount. Impurities can lead to unwanted side reactions, lower yields of the final product, introduce toxicological risks, and complicate the interpretation of biological or chemical data.
Q2: What are the common impurities I should expect in crude this compound?
The impurity profile depends heavily on the synthetic route. Common synthesis pathways may start from 2-aminoacetonitrile, followed by reaction with a sulfurizing agent. Potential impurities could include:
-
Unreacted Starting Materials: Residual 2-aminoacetonitrile or other precursors.
-
Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of corresponding disulfides.
-
Hydrolysis Products: The thioamide can hydrolyze to the corresponding amide or carboxylic acid, especially in the presence of moisture.
-
Polymeric Byproducts: Self-reaction or polymerization can occur under certain conditions.
-
Residual Solvents: Solvents used during synthesis and workup.
Q3: How should I handle and store purified this compound?
Given its functional groups, this compound can be sensitive to air, moisture, and light.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: For long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is recommended to store it at low temperatures (-20°C is common for reactive thiols) and protected from light[1]. The hydrochloride salt form enhances stability, but the compound can still be hygroscopic.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process, framed in a question-and-answer format.
Q1: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often because the solubility of the compound is excessively high in the chosen solvent, or its melting point is below the temperature of the solution.
Causality & Solution Workflow:
Caption: Decision workflow for troubleshooting "oiling out".
Q2: My final product is pure but the recovery yield is very low. How can I improve it?
Answer: Low yield is a common issue in recrystallization, typically stemming from using too much solvent or the compound having significant solubility in the solvent even at low temperatures.
Solutions:
-
Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small increments.
-
Solvent Evaporation: If you suspect too much solvent was added, you can carefully evaporate some of it to re-saturate the solution before cooling.
-
Optimize the Anti-Solvent: If using an anti-solvent method, adding it at a lower temperature or using a more effective (less polar) anti-solvent can improve recovery.
-
Sufficient Cooling: Ensure the solution is cooled for an adequate amount of time. An ice bath is standard, but for some compounds, cooling to even lower temperatures (e.g., -20°C in a freezer) can significantly increase the yield, provided the solvent doesn't freeze.
Q3: My compound is still yellow/brown after recrystallization. How can I remove colored impurities?
Answer: Persistent color is often due to highly conjugated or polymeric impurities that are soluble and co-crystallize with your product.
Solution: The most effective method is to use activated charcoal.
-
Mechanism: Activated charcoal has a very high surface area with pores that adsorb large, flat, aromatic molecules, which are often the source of color.
-
Procedure: After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Swirl or stir for a few minutes. Crucially , perform a hot filtration to remove the charcoal before allowing the solution to cool. If you let it cool first, your product will adsorb onto the charcoal along with the impurities, drastically reducing your yield.
Q4: How can I grow larger, purer crystals?
Answer: Crystal size and purity are directly related to the rate of cooling. Rapid cooling traps impurities and solvent within a fast-forming lattice, resulting in small, often less pure crystals.
Principle: Slow cooling allows the crystal lattice to form gradually and selectively, excluding impurity molecules that do not fit perfectly. This process is thermodynamically favored and results in larger, purer crystals[2].
Methods for Slow Cooling:
-
Allow the hot, filtered solution to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool) to slow down the cooling rate further.
-
Only after the solution has reached room temperature and crystallization has occurred should you place it in an ice bath to maximize recovery.
Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized workflow. The ideal solvent system should be determined empirically through small-scale solubility tests.
Workflow Overview
Caption: General experimental workflow for recrystallization.
Step-by-Step Methodology
-
Solvent System Selection:
-
The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot. For a polar salt like this compound, polar protic solvents are a good starting point.
-
Test small amounts of your crude product in vials with different solvents.
Solvent System Type Rationale Methanol (MeOH) Single Solvent Highly polar, likely to dissolve the salt. May require cooling to very low temperatures for good recovery. Ethanol (EtOH) / Water Solvent Pair Dissolve in minimal hot water, then add EtOH as the anti-solvent to decrease polarity and induce crystallization. Isopropanol (IPA) Single Solvent Less polar than MeOH/EtOH. May offer a better solubility profile (poorly soluble cold, very soluble hot). Acetonitrile (MeCN) Single Solvent A polar aprotic solvent that can be effective for hydrochloride salts. -
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small portion of your chosen solvent and heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of hot solvent until the solid has just completely dissolved. Avoid adding a large excess.
-
-
Decolorization (If Necessary):
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal.
-
Return to heat and swirl for 2-5 minutes.
-
-
Hot Filtration:
-
Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).
-
Quickly filter the hot solution into a clean, pre-warmed flask to remove any insoluble impurities or charcoal. This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once crystallization appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to rinse away any remaining soluble impurities.
-
Break the vacuum and gently press the crystals with a clean stopper to remove excess solvent.
-
-
Drying:
-
Transfer the crystalline product to a watch glass or drying dish.
-
Dry the product under high vacuum, preferably in a desiccator with a drying agent, until a constant weight is achieved.
-
Purity Assessment
After purification, it is essential to verify the purity of the material. A combination of methods provides the most comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique to quantify the main compound and detect any impurities. A reverse-phase C18 column with a mobile phase of buffered water and acetonitrile or methanol is a common starting point for polar analytes[3][4].
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the compound and can reveal the presence of impurities if their protons do not overlap with the main signals[3].
-
Titration: For hydrochloride salts, argentometric titration can be a simple and cost-effective method to determine the purity based on the chloride content[5].
By following this detailed guide, researchers can effectively troubleshoot and execute the purification of this compound, ensuring the high quality of material required for reliable and reproducible scientific outcomes.
References
-
Triethylamin-Mediated Addition of 2-aminoethanethiol Hydrochloride to Chalcones... ResearchGate. [Link]
- CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
- EP0863133B1 - Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts...
- CN101417985B - Method for synthesizing 2-amino thizaoline.
- CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
2,5-DMPEA: hcl formation and preservation. Sciencemadness Discussion Board. [Link]
- CN101811978B - Preparation method of 2-aminobutanamide hydrochloride.
- CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
Recrystallization of Acetanilide. YouTube. [Link]
Sources
Stability testing of 2-Aminoethanethioamide hydrochloride under different storage conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Aminoethanethioamide hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability testing. Please note that specific stability data for this compound is limited in publicly available literature. Therefore, this guide synthesizes established principles of pharmaceutical stability testing, knowledge of related chemical structures (thioamides, amines, hydrochlorides), and regulatory expectations to provide a robust framework for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
1. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store solid this compound in a well-closed container, protected from moisture and light, at refrigerated temperatures (2-8°C).[1] Some suppliers may even recommend storage at -20°C for optimal preservation.[2] The hygroscopic nature of many hydrochloride salts necessitates storage in a dry environment. For short-term laboratory use, storage at controlled room temperature may be acceptable if protected from high humidity and direct sunlight, but this should be validated by your own stability data.
2. How should I prepare and store solutions of this compound for stability studies?
3. What are the likely degradation pathways for this compound?
While specific degradation pathways have not been published, based on its chemical structure, several degradation routes are plausible:
-
Hydrolysis: The thioamide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This could lead to the formation of the corresponding carboxylic acid or its salt and hydrogen sulfide.
-
Oxidation: The thiol-like nature of the thioamide group makes it susceptible to oxidation, potentially forming disulfide-linked dimers or other oxidation products. The presence of trace metals can catalyze such reactions.
-
Deamidation: Similar to asparagine residues in peptides, the amide part of the thioamide could undergo deamidation, particularly under thermal stress or at certain pH values.[3]
Forced degradation studies are essential to definitively identify the degradation products and pathways for your specific formulation and storage conditions.[4][5][6]
4. Which analytical techniques are most suitable for stability testing of this compound?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose.[7] An ideal HPLC method should be able to separate the parent compound from all potential degradation products. Other techniques that can be employed include:
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for the identification and characterization of degradation products.[8]
-
Thin-Layer Chromatography (TLC): A simpler technique that can be used for preliminary assessment of purity and degradation.
-
Titrimetric methods: For assaying the hydrochloride salt content, argentometric titration can be a reliable method.[9]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound in solution. | - Inappropriate pH: The compound may be unstable at the pH of your solution. - Presence of oxygen: The thioamide group may be susceptible to oxidation. - Light exposure: The compound may be photolabile. | - Conduct a pH-rate profile study to determine the pH of maximum stability. - Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). - Protect your solutions from light by using amber vials or wrapping them in aluminum foil. |
| Appearance of new, unidentified peaks in the chromatogram during the stability study. | - Degradation of the active pharmaceutical ingredient (API). - Interaction with excipients (if in a formulation). - Leachables from the container closure system. | - Perform forced degradation studies to generate and identify potential degradation products.[4][5] Use LC-MS to elucidate the structure of the new peaks. - Conduct compatibility studies with individual excipients. - Analyze a placebo formulation stored under the same conditions to identify any peaks originating from the excipients or container. |
| Poor mass balance in the stability study (sum of API and degradation products is significantly less than 100%). | - Formation of non-UV active degradation products. - Formation of volatile degradation products. - Precipitation of the API or degradation products. - Adsorption of the API or degradation products onto the container surface. | - Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV detection. - Use headspace Gas Chromatography (GC) to analyze for volatile compounds. - Visually inspect your samples for any precipitation. If observed, try a different solvent system or adjust the concentration. - Use silanized glass vials or polypropylene containers to minimize adsorption. |
| Inconsistent results between different time points or batches. | - Lack of homogeneity in the stored samples. - Inconsistent storage conditions (temperature and humidity fluctuations). - Analytical method variability. | - Ensure proper mixing and sampling procedures. - Use a calibrated and validated stability chamber with tight temperature and humidity controls.[10] - Validate your analytical method for precision, accuracy, and robustness according to ICH guidelines.[7] |
Part 3: Experimental Protocols & Data Presentation
Forced Degradation Study Protocol
Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[4][5][11]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Milli-Q water or equivalent
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Calibrated stability chambers/ovens
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a suitable concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., a mixture of water and ACN or MeOH).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[12]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Store samples under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and 30% H₂O₂. Store samples at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.[13]
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a developed and validated HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Aim for 5-20% degradation of the active substance.[11]
Data Presentation: Summary of Recommended Stability Testing Conditions
The following table summarizes the recommended conditions for a formal stability study based on ICH guidelines.[14][15]
| Study Type | Storage Condition | Minimum Duration at Submission | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Part 4: Visualizations
Workflow for Stability Testing of this compound
Caption: A generalized workflow for the stability testing of a new chemical entity.
Hypothetical Degradation Pathways
Caption: Plausible degradation pathways for this compound.
References
- Stability testing of existing active substances and related finished products. (2023-07-13). European Medicines Agency.
- Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. (n.d.). SciSpace.
- Development of forced degradation and stability indicating studies of drugs—A review. (2011). National Institutes of Health.
- Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate.
- 2-Aminoethanethiol Hydrochloride. (2018-07-06). TCI AMERICA.
- Comparative Guide to Analytical Method Validation for (2R)-2-aminopropanamide Hydrochloride Assay. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2023-08-16). Sigma-Aldrich.
- Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. (1990-07). PubMed.
- SAFETY DATA SHEET. (2009-03-26). Fisher Scientific.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). Chromatography Online.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- ICH-Recommended Stability Tests. (n.d.). CPT Labs.
- Forced Degradation – A Review. (2022-11-30). Biomedical Journal of Scientific & Technical Research.
- Quantitative analysis of Loperamide hydrochloride in the presence its acid degradation products. (2025-08-10). ResearchGate.
- Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. (2025-08-07). ResearchGate.
- SAFETY DATA SHEET. (2024-11-19). TCI Chemicals.
- Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. (n.d.). Journal of Young Pharmacists.
- Spotlight on stability: API and drug product testing. (n.d.). Almac.
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). National Institutes of Health.
- 2-DIETHYL AMINO ETHYL CHLORIDE HYDROCHLORIDE CAS No 869-24-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations. (n.d.). CONICET.
- Guideline for Stability Study of Imported Drug Substance and Drug Product. (n.d.).
- Otenabant hydrochloride degradation pathways and storage conditions. (n.d.). Benchchem.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Selectivity of 2-Aminoethanethioamide Hydrochloride in Biological Assays
Welcome to the technical support center for 2-Aminoethanethioamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the selectivity of this compound in your biological assays. As a thioamide-containing compound, this compound holds potential in various research areas, particularly in cancer biology and enzyme inhibition studies. However, its reactivity and structural motifs can also lead to off-target effects. This resource aims to equip you with the knowledge to design robust experiments, interpret your data accurately, and enhance the specificity of your findings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the use of this compound, focusing on its stability, potential mechanisms of action, and common experimental challenges.
Q1: What are the potential primary applications and mechanisms of action for this compound?
While specific targets of this compound are still under investigation, its structural features—a thioamide group and a 2-aminoethyl moiety—suggest several potential applications. Thioamides are known isosteres of amides and can act as inhibitors for a variety of enzymes, including proteases and kinases, by interacting with their active sites.[1][2][3] The 2-aminothiazole substructure, which is related, is found in numerous compounds with demonstrated anticancer activity.[4] Therefore, this compound is likely being investigated for its potential as an anticancer agent or as a specific enzyme inhibitor. Its mechanism could involve direct enzyme inhibition, induction of apoptosis, or the generation of reactive oxygen species (ROS).[5][6][7]
Q2: My results with this compound show cytotoxicity across multiple cancer cell lines, but I'm concerned about non-specific effects. How can I begin to investigate selectivity?
Observing broad-spectrum cytotoxicity is a common starting point.[8][9] To dissect selectivity, a multi-pronged approach is necessary. We recommend the following initial steps:
-
Cell Line Panel Screening: Expand your panel to include non-cancerous cell lines (e.g., normal fibroblasts or epithelial cells) to determine if the cytotoxic effect is specific to cancer cells.
-
Dose-Response Curves: Generate detailed dose-response curves for each cell line. A significant difference in the IC50 values between cell lines can be an early indicator of selectivity.
-
Time-Course Experiments: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours). A rapid, non-specific cytotoxic effect might suggest a different mechanism than a slower, more targeted response.
Q3: I suspect off-target effects might be due to the reactivity of the thioamide group. What are the common off-target liabilities of thioamide-containing compounds?
The thioamide group, while valuable for its unique chemical properties, can contribute to off-target effects.[3][10] Key considerations include:
-
Thiol Reactivity: The sulfur atom in the thioamide can be nucleophilic and may interact with cellular thiols, such as glutathione or cysteine residues in proteins, leading to non-specific protein modification.[11]
-
Metabolic Activation: Thioamides can be metabolically activated by enzymes like cytochrome P450s (CYPs), particularly CYP2E1, to form reactive intermediates.[12][13][14][15] These intermediates can cause oxidative stress and cellular damage.
-
Metal Chelation: The thioamide moiety can chelate metal ions, which might interfere with the function of metalloenzymes.
Q4: How can I assess if this compound is generating Reactive Oxygen Species (ROS) in my cellular assays?
ROS generation is a common mechanism of cytotoxicity for many compounds and can be a significant off-target effect.[6][16][17][18][19] To measure ROS production, you can use fluorescent probes such as:
-
DCFDA/H2DCFDA: A general ROS indicator that fluoresces upon oxidation.
-
MitoSOX™ Red: Specifically detects mitochondrial superoxide.
-
CellROX™ Dyes: A family of dyes that measure ROS in live cells.
It's also beneficial to test the effect of co-treating your cells with an antioxidant, like N-acetylcysteine (NAC), to see if it rescues the cytotoxic phenotype.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common issues encountered when working with this compound.
Troubleshooting Guide 1: High Background Cytotoxicity or Lack of Selectivity
This guide will help you determine if the observed cytotoxicity is a specific, on-target effect or a result of non-specific cellular damage.
Problem: this compound shows similar IC50 values across a wide range of cell lines, including non-cancerous ones.
Workflow:
Caption: Workflow to troubleshoot high background cytotoxicity.
Troubleshooting Guide 2: Investigating Potential Metabolic Activation
This guide will help you assess whether metabolic activation of this compound is contributing to its activity and potential off-target effects.
Problem: The compound shows higher potency in cell lines with high metabolic activity (e.g., hepatocytes) or after prolonged incubation times.
Workflow:
Caption: Workflow to investigate metabolic activation.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the selectivity of this compound.
Protocol 1: Apoptosis vs. Necrosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between programmed cell death (apoptosis) and cell death due to injury (necrosis).
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Treat cells with varying concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the media, by trypsinization. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 2: In Vitro Kinase/Protease Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound against a specific enzyme.
Materials:
-
Purified kinase or protease of interest
-
Substrate for the enzyme (e.g., a fluorescently labeled peptide)
-
This compound
-
Assay buffer specific to the enzyme
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at concentrations optimized for the assay.
-
Assay Reaction: In a microplate, add the assay buffer, the compound at various concentrations (and a vehicle control), and the enzyme. Incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Monitor the reaction kinetics (e.g., fluorescence increase) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Section 4: Data Presentation
Table 1: Example Data for Assessing Selectivity of this compound
| Cell Line | Type | IC50 (µM) after 48h | Primary Mode of Cell Death (Annexin V/PI) | ROS Generation (Fold change vs. control) |
| MCF-7 | Breast Cancer | 15.2 | Apoptosis | 3.5 |
| A549 | Lung Cancer | 22.8 | Apoptosis | 2.8 |
| PC-3 | Prostate Cancer | 18.5 | Apoptosis | 3.1 |
| HEK293 | Normal Kidney | > 100 | - | 1.2 |
| IMR-90 | Normal Lung Fibroblast | > 100 | - | 1.1 |
This is example data and not representative of actual experimental results.
References
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]
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Sharmin, S., Rahaman, M. M., Martorell, M., Sastre-Serra, J., Sharifi-Rad, J., Butnariu, M., ... & Islam, M. T. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Cancer Cell International, 21(1), 1-21. [Link]
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Do, T. H., Nguyen, T. T. L., Nguyen, T. T., & Le, T. H. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC advances, 11(46), 28781-28790. [Link]
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Rowe, P. M., & Richon, V. M. (1990). Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines. Journal of pharmaceutical sciences, 79(6), 523–527. [Link]
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Huang, G., Chen, Y., & Jin, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. [Link]
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Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. [Link]
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Huang, G., & Jin, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery, 1-6. [Link]
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Shibuya, K., Kawamine, K., Ozaki, C., Ohgiya, T., Edano, T., Yoshinaka, Y., & Tsunenari, Y. (2018). Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor. Journal of medicinal chemistry, 61(23), 10635–10650. [Link]
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Schmidt, H. H., Stocker, R., & Vollbracht, C. (2015). Reactive Oxygen-Related Diseases: Therapeutic Targets and Emerging Clinical Indications. Antioxidants & redox signaling, 23(14), 1124–1130. [Link]
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Bifulco, M., Laezza, C., Pisanti, S., & Gazzero, P. (2008). Inhibition of acid ceramidase by a 2-substituted aminoethanol amide synergistically sensitizes prostate cancer cells to N-(4-hydroxyphenyl) retinamide. The Prostate, 68(13), 1388–1397. [Link]
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Szulczyk, D., Bielenica, A., Roszkowski, P., Dobrowolski, M. A., Olejarz, W., Napiórkowska, M., & Struga, M. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules (Basel, Switzerland), 25(12), 2816. [Link]
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Roy, A., Singh, S., Singh, S., & Kumar, D. (2023). From imbalance to impairment: the central role of reactive oxygen species in oxidative stress-induced disorders and therapeutic exploration. Life sciences, 328, 121908. [Link]
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Lin, Q., & Willis, W. D. (1998). Inhibitors of G-proteins and protein kinases reduce the sensitization to mechanical stimulation and the desensitization to heat of spinothalamic tract neurons induced by intradermal injection of capsaicin in the primate. Pain, 76(1-2), 195–204. [Link]
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Szulczyk, D., Bielenica, A., Roszkowski, P., Dobrowolski, M. A., Olejarz, W., Napiórkowska, M., & Struga, M. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules, 25(12), 2816. [Link]
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Huang, G., & Jin, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery, 1-6. [Link]
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Li, H., Wang, H., Zang, C., & Li, J. (2020). 2-Amino-nicotinamide induces apoptosis of prostate cancer cells via inhibition of PI3K/AKT and phosphorylation of STA3/JAK2. Tropical Journal of Pharmaceutical Research, 19(9), 1863-1869. [Link]
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Montezano, A. C., & Touyz, R. M. (2012). Reactive oxygen species and endothelial function--role of nitric oxide synthase uncoupling and Nox family nicotinamide adenine dinucleotide phosphate oxidases. Basic & clinical pharmacology & toxicology, 110(1), 87–94. [Link]
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De Matteis, F., & Gibbs, A. H. (1980). Metabolic Activation of Acetylenic Substituents to Derivatives in the Rat Causing the Loss of Hepatic Cytochrome P-450 and Haem. Biochemical Journal, 187(2), 285-288. [Link]
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules (Basel, Switzerland), 26(18), 5489. [Link]
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Reiner, A., & Raines, R. T. (2018). Chemoselective modifications for the traceless ligation of thioamide-containing peptides and proteins. Organic & biomolecular chemistry, 16(21), 3949–3953. [Link]
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Dias, D. A., Urban, S., & Roessner, U. (2012). A historical overview of natural products in drug discovery. Metabolites, 2(2), 303–336. [Link]
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Maccarrone, M., Lorenzon, T., Bari, M., Melino, G., & Finazzi-Agrò, A. (2000). Anandamide induces apoptosis in human cells via vanilloid receptors. Evidence for a protective role of cannabinoid receptors. The Journal of biological chemistry, 275(41), 31938–31945. [Link]
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De Flora, S., Bennicelli, C., Camoirano, A., Serra, D., & Romano, M. (1988). Effects of aminothiols in 2-acetylaminofluorene-treated rats. III. Metabolic activation of aromatic amines. Chemico-biological interactions, 68(1-2), 107–124. [Link]
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Daiber, A. (2022). From imbalance to impairment: the central role of reactive oxygen species in oxidative stress-induced disorders and therapeutic exploration. Life sciences, 305, 120760. [Link]
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Chandra, J., Samali, A., & Orrenius, S. (2000). Cellular thiols and reactive oxygen species in drug-induced apoptosis. Cell death and differentiation, 7(8), 649–656. [Link]
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Fischer, T., Riedl, R., & Gstach, H. (2021). An electrophilic fragment screening for the development of small molecules targeting caspase-2. Bioorganic & medicinal chemistry, 48, 116405. [Link]
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Tourneur, L., & Givalois, L. (2000). Specific dual effect of cycloheximide on B lymphocyte apoptosis: involvement of CPP32/caspase-3. Journal of cellular physiology, 185(3), 443–452. [Link]
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Abou-Seri, S. M., El-Adl, K., El-Gazzar, M. G., Awad, G. E. A., El-Gohary, N. M., & El-Sayed, M. A. A. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1334–1348. [Link]
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Scholl, F., Kulling, S. E., & Degen, G. H. (2021). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical research in toxicology, 34(10), 2188–2196. [Link]
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Brouns, R. M., Bos, R. P., van Doorn, R., & Henderson, P. T. (1982). Studies on the metabolic activation of benzidine by isolated rat hepatocytes. Toxicology, 23(2-3), 235–247. [Link]
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Carmella, S. G., Chen, M., Han, S., Briggs, A., Jensen, J., Hatsukami, D. K., & Hecht, S. S. (2016). Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. Cancer prevention research (Philadelphia, Pa.), 9(5), 396–405. [Link]
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Addressing batch-to-batch variability of 2-Aminoethanethioamide hydrochloride
Technical Support Center: 2-Aminoethanethioamide Hydrochloride
A Guide to Understanding and Managing Batch-to-Batch Variability
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that consistency is paramount to the success of your research and development. Batch-to-batch variability of critical reagents can introduce significant delays and confounding results. This guide is designed to provide you, our scientific partners, with the insights and tools to proactively identify, diagnose, and manage potential inconsistencies in your batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a versatile bifunctional molecule containing both a primary amine and a thioamide group. This unique structure makes it a valuable building block in various chemical syntheses, particularly in the development of heterocyclic compounds and novel pharmaceutical agents. Its reactivity is centered around the nucleophilic character of the amine and the thioamide's ability to participate in cyclization and other coupling reactions.
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability is rarely due to a single factor. It is typically a combination of issues related to the synthesis, purification, and handling of the compound. The most common root causes we have identified are:
-
Process-Related Impurities: Residual starting materials, unreacted intermediates, or by-products from the synthetic route can vary between batches. For instance, the synthesis of similar amino amide hydrochlorides often involves esterification followed by amidation, which can leave unreacted starting materials or intermediates.[1]
-
Degradation Products: this compound is susceptible to degradation, particularly through hydrolysis of the thioamide and oxidation of the sulfur atom. The extent of degradation can depend on the manufacturing conditions, purification methods, and storage.
-
Residual Solvents and Water Content: The amount of residual solvents from purification or absorbed water can differ between lots, affecting the compound's net weight and reactivity.
-
Physical Properties: Variations in crystallinity, particle size, and salt form can influence dissolution rates and reactivity in solid-phase or slurry reactions.
Q3: How can I quickly assess the quality of a new batch of this compound?
Before using a new batch in a critical experiment, a few quick checks can be highly informative:
-
Review the Certificate of Analysis (CoA): Do not just file it away. Compare the purity value (typically determined by HPLC) to previous batches. Look for any changes in the reported appearance, solubility, or spectroscopic data. A typical CoA will include data on purity, identity (by NMR or MS), and appearance.
-
Visual Inspection: Note the color and consistency of the solid. Any significant deviation from a white to off-white crystalline solid should be considered a red flag.
-
Solubility Test: Dissolve a small, accurately weighed amount in your intended reaction solvent. Note the clarity of the solution and whether it dissolves completely at the expected concentration. Any insolubility not previously observed could indicate an impurity or a change in the salt form.
-
Run a Quick Purity Check: If you have access to an HPLC system, a simple isocratic run can provide a rapid comparison of the new batch's purity profile against a previously qualified "golden" batch.
Troubleshooting Guide: Addressing Inconsistent Experimental Outcomes
Unexplained changes in reaction yield, impurity profiles, or overall experimental success can often be traced back to reagent variability. This section provides a systematic approach to troubleshooting these issues.
Issue 1: My reaction yield has significantly decreased with a new batch.
A drop in yield is one of the most common manifestations of reagent variability.
-
Causality: The effective concentration of the active this compound may be lower than stated on the label due to the presence of non-reactive impurities or degradation products. Alternatively, an impurity in the new batch could be inhibiting your reaction.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased reaction yield.
Issue 2: I am observing new, unexpected by-products in my reaction.
The appearance of new spots on a TLC plate or new peaks in an HPLC or LC-MS analysis points to the introduction of a new reactive species.
-
Causality: A process-related impurity in the this compound batch is likely participating in a side reaction. This could be an unreacted starting material or a by-product from an alternative synthetic pathway.
-
Troubleshooting Workflow:
-
Characterize the By-product: Use LC-MS and high-resolution mass spectrometry to determine the molecular weight of the new by-product. This is a critical first step in postulating its structure.[2][3]
-
Analyze the Starting Material: Run a detailed analysis of the new batch of this compound using HPLC and LC-MS to identify any potential impurities that could have led to the observed by-product.
-
Consider Plausible Side Reactions: Based on the identified impurities, map out potential side reactions that could lead to the formation of the new by-product.
-
Issue 3: The physical properties (e.g., solubility, color) of the new batch are different.
-
Causality: A change in color can indicate the presence of trace metal impurities or a higher level of a chromophoric organic impurity. Changes in solubility can be due to a different polymorphic form, variations in the hydrochloride salt stoichiometry, or the presence of insoluble impurities.
-
Troubleshooting Steps:
-
Color: Perform an ICP-MS analysis for trace metals if this is a concern for your application.
-
Solubility: Measure the pH of a solution of the material in water. A significant deviation from previous batches could indicate a change in the hydrochloride content.
-
Protocols for Quality Control and Batch Comparison
To empower you to independently assess the quality of your this compound, we provide the following validated starting-point protocols.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from potential impurities and degradation products.[4][5][6][7]
-
Objective: To establish a baseline purity profile for each batch and detect any changes over time or between batches. Forced degradation studies are essential for developing a truly stability-indicating method.[8][9][10][11][12][13]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 265 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |
-
Procedure:
-
Prepare samples of the new batch and a previously qualified "golden" batch at the same concentration.
-
Inject both samples onto the HPLC system using the conditions above.
-
Compare the chromatograms. Look for:
-
Changes in the retention time of the main peak.
-
The appearance of new impurity peaks.
-
An increase in the area of existing impurity peaks.
-
Changes in peak shape (e.g., tailing, fronting).
-
-
Protocol 2: ¹H NMR for Identity and Purity Assessment
NMR is a powerful tool for confirming the structure of the main component and identifying organic impurities.[2][14][15]
-
Objective: To verify the chemical structure and identify any significant organic impurities.
-
Procedure:
-
Accurately weigh approximately 10 mg of the sample into an NMR tube.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm that the chemical shifts and coupling patterns match the expected structure of this compound.
-
Look for peaks that do not correspond to the main compound or the solvent. These could be process-related impurities or residual solvents.
-
Integrate the impurity peaks relative to a known peak from the main compound to estimate their concentration.
-
-
Protocol 3: LC-MS for Impurity Identification
-
Objective: To obtain mass information on the parent compound and any impurities detected by HPLC.
-
Procedure:
-
Use the same HPLC method as in Protocol 1, but with a mass spectrometer as the detector.
-
Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.
-
Analysis:
-
Confirm that the mass of the main peak corresponds to the molecular weight of 2-Aminoethanethioamide.
-
Obtain the mass-to-charge ratio (m/z) for any impurity peaks. This information is crucial for proposing their structures.
-
-
Visualizing the Troubleshooting Process
To aid in understanding the logical flow of investigation, the following diagram outlines the general approach to diagnosing batch-to-batch variability.
Caption: A systematic approach to troubleshooting batch variability.
References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]
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Reddy, B. P., Reddy, G. S., & Reddy, K. V. (2023). Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form. Journal of Chromatographic Science, bmad063. Retrieved from [Link]
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Kozuch, S., et al. (2021). NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin. Molecules, 26(2), 433. Retrieved from [Link]
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International Journal of Science and Research (IJSR). (2017). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
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Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]
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ResearchGate. (2023). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
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Al-Saeed, F. A., & Al-Zehouri, J. (2015). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Molecules, 20(9), 16295-16309. Retrieved from [Link]
-
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development (IJTSRD). (2018). Stability Indicating HPLC Method Development –A Review. IJTSRD, 2(4). Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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ResearchGate. (2023). Computational methods for NMR and MS for structure elucidation II: database resources and advanced methods. Retrieved from [Link]
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Catalent. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]
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Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]
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Novatia. (n.d.). Peptide-based Higher Order Structure (HOS) Sameness. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Aminothiol Cytoprotectants: Efficacy and Mechanisms Beyond 2-Aminoethanethioamide Hydrochloride
In the landscape of cytoprotective agents, the aminothiol class of compounds presents a compelling area of study for mitigating cellular damage induced by radiation and chemotherapy. While the specific efficacy data for emerging research chemicals like 2-Aminoethanethioamide hydrochloride remain limited in peer-reviewed literature, a deep dive into its structural analogues provides a robust framework for understanding the potential and comparative efficacy of such molecules. This guide will focus on a well-established and clinically significant aminothiol, Amifostine, and compare its efficacy with other notable cytoprotectants, providing researchers and drug development professionals with a comprehensive analysis grounded in experimental data.
The core principle behind aminothiol cytoprotection lies in their ability to scavenge free radicals and donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS) that are a primary cause of cellular damage during radiotherapy and certain chemotherapies. The presence of a thiol group (-SH) is central to this function.
Comparative Efficacy of Key Aminothiol Cytoprotectants
To provide a clear comparison, we will evaluate Amifostine against other relevant compounds, focusing on their mechanisms, protective efficacy, and clinical applications.
| Compound | Mechanism of Action | Key Efficacy Markers | Clinical Application |
| Amifostine (WR-2721) | Prodrug, dephosphorylated by alkaline phosphatase to the active metabolite WR-1065. Scavenges free radicals, donates hydrogen, and protects DNA. | Reduces severity of xerostomia in patients undergoing radiotherapy for head and neck cancer. Reduces nephrotoxicity associated with cisplatin. | FDA-approved for specific cytoprotective indications. |
| Mesna (2-mercaptoethane sulfonate Na) | Binds to and inactivates acrolein, a toxic metabolite of cyclophosphamide and ifosfamide, in the bladder. | Prevents hemorrhagic cystitis. | Used as an adjuvant with ifosfamide and cyclophosphamide chemotherapy. |
| N-Acetylcysteine (NAC) | Precursor to L-cysteine and glutathione (GSH), a major intracellular antioxidant. Scavenges free radicals. | Reduces liver injury from acetaminophen overdose. Investigated for various antioxidant and mucolytic effects. | Primarily used as a mucolytic agent and for acetaminophen toxicity. |
| Glutathione (GSH) | Endogenous tripeptide antioxidant. Directly scavenges free radicals and is a cofactor for antioxidant enzymes. | Systemic administration has limited efficacy due to poor cellular uptake. | Used intravenously in some contexts, but its broad cytoprotective use is limited by pharmacokinetics. |
Experimental Protocols for Evaluating Cytoprotective Efficacy
The assessment of a compound's cytoprotective potential requires robust and reproducible experimental designs. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Clonogenic Survival Assay
This assay is a gold standard for determining the ability of a compound to protect cells from the cytotoxic effects of radiation or chemotherapy.
Objective: To quantify the protective effect of a test compound on cell survival following cytotoxic insult.
Methodology:
-
Cell Culture: Plate cells (e.g., human lung carcinoma A549) at a known density in 6-well plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with the test compound (e.g., WR-1065, the active metabolite of Amifostine) at various concentrations for a specified time (e.g., 30 minutes).
-
Cytotoxic Challenge: Expose the cells to a range of doses of ionizing radiation or a chemotherapeutic agent.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and incubate for a period that allows for colony formation (typically 10-14 days).
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the data to determine the dose enhancement factor (DEF).
Rationale: The ability of a compound to increase the surviving fraction of cells at a given dose of a cytotoxic agent is a direct measure of its protective effect.
In Vivo Tumor Growth Delay Assay
This assay evaluates the ability of a compound to protect normal tissues without compromising the anti-tumor efficacy of the primary treatment.
Objective: To determine if a cytoprotective agent selectively protects normal tissues without protecting the tumor.
Methodology:
-
Tumor Implantation: Implant tumor cells subcutaneously into immunocompromised mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., vehicle, radiation alone, test compound + radiation).
-
Compound Administration: Administer the test compound (e.g., Amifostine) via an appropriate route (e.g., intraperitoneal injection) prior to radiotherapy.
-
Radiotherapy: Deliver a fractionated course of radiation to the tumor-bearing limb.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Data Analysis: Plot tumor growth curves and calculate the time for tumors to reach a predetermined size (e.g., 4 times the initial volume).
Rationale: An effective cytoprotectant will not significantly alter the tumor growth delay caused by radiotherapy, indicating that it does not protect the tumor.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Mechanism of Amifostine Cytoprotection.
Caption: Workflow for Clonogenic Survival Assay.
Conclusion
While the exploration of novel thioamides like this compound is a scientifically valuable endeavor, the current body of literature necessitates a comparative framework built upon well-characterized analogues. Amifostine serves as an excellent benchmark, with its established mechanisms of action and clinically validated efficacy. The experimental protocols outlined in this guide provide a standardized approach for researchers to evaluate the cytoprotective potential of new chemical entities. By understanding the performance of established compounds, the drug development community can more effectively screen and identify the next generation of cytoprotective agents.
References
Navigating the Labyrinth: A Comparative Guide to Validating the Biological Target of 2-Aminoethanethioamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, identifying the precise biological target of a novel compound is a critical milestone. This guide offers a comprehensive, in-depth exploration of methodologies for validating the biological target of 2-Aminoethanethioamide hydrochloride, a small molecule containing the versatile thioamide functional group. As a Senior Application Scientist, this document moves beyond a mere listing of protocols to provide a strategic and logical framework for target deconvolution, empowering researchers to make informed decisions in their experimental design.
The Enigma of this compound: A Thioamide with Untapped Potential
This compound belongs to the thioamide class of compounds, which are isosteres of amides where the oxygen atom is replaced by sulfur.[1][2] This seemingly subtle change imparts unique physicochemical properties, including altered hydrogen bonding capabilities and increased metabolic stability, making thioamides valuable scaffolds in medicinal chemistry.[2][3] Thioamide-containing molecules have demonstrated a wide array of pharmacological activities, targeting diverse protein classes such as kinases and histone methyltransferases in diseases ranging from cancer to microbial infections.[1][4][5]
However, the specific biological target of this compound is not yet well-defined in publicly available literature. This presents both a challenge and an opportunity for researchers. The process of identifying and validating its target, a procedure known as target deconvolution, is essential to understanding its mechanism of action and unlocking its full therapeutic potential.[6][7][8]
This guide will compare and contrast two powerful and widely adopted techniques for small molecule target validation: the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography. We will delve into the causality behind the experimental choices for each, ensuring a self-validating system of protocols.
A Tale of Two Techniques: CETSA vs. Affinity Chromatography
The journey to validate a biological target is not a one-size-fits-all endeavor. The choice of methodology depends on various factors, including the nature of the compound-target interaction, available resources, and the specific questions being asked. Here, we dissect two cornerstone approaches.
The Principle of Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that operates on a simple yet profound principle: the binding of a small molecule to its protein target alters the protein's thermal stability.[9] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.[9][10] A ligand-bound protein will typically exhibit a higher melting temperature (Tm) compared to its unbound state.[11]
The experimental workflow for CETSA can be broken down into two main formats: the melt curve and the isothermal dose-response fingerprint (ITDRF).[12]
Caption: CETSA experimental workflows for melt curve and ITDRF analysis.
The elegance of CETSA lies in its ability to directly measure target engagement within a physiological context (i.e., in intact cells).[12][13] This is a significant advantage over in vitro assays that may not accurately reflect the cellular environment. The choice between a melt curve and an ITDRF experiment is strategic:
-
Melt Curve: This is the initial experiment to determine if this compound induces a thermal shift in a putative target protein. A shift to the right (higher Tm) is indicative of stabilization upon binding.
-
ITDRF: Once a thermal shift is confirmed, the ITDRF is used to determine the potency of the compound in a cellular context by generating a dose-response curve.[12][13] This allows for the calculation of an EC50 for target engagement.
The "Bait and Hook" Approach: Affinity Chromatography
Affinity chromatography is a classic and robust technique for identifying the binding partners of a small molecule.[14][15] The core principle involves immobilizing the small molecule (the "bait") onto a solid support (e.g., beads) and then incubating it with a complex protein mixture, such as a cell lysate.[16] Proteins that bind to the immobilized molecule are "fished out" of the lysate, washed to remove non-specific binders, and then eluted for identification by mass spectrometry.[14][17]
Caption: Generalized workflow for affinity chromatography-based target identification.
The success of an affinity chromatography experiment hinges on the design of the "bait" molecule. A linker must be attached to this compound at a position that does not interfere with its binding to the target protein. This often requires prior knowledge of the molecule's structure-activity relationship (SAR).
A crucial control experiment involves competition, where the cell lysate is pre-incubated with an excess of free this compound before being added to the immobilized bait. A genuine target protein will be competed off by the free compound, leading to a reduced signal in the final eluate.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Chromatography |
| Principle | Ligand-induced thermal stabilization of the target protein.[9] | Specific binding of a target protein to an immobilized ligand.[15] |
| Compound Modification | Not required. | Requires chemical modification with a linker for immobilization.[18] |
| Experimental Context | Can be performed in intact cells, reflecting a physiological environment.[13] | Typically performed with cell lysates (in vitro). |
| Primary Output | Confirmation of target engagement and cellular potency (EC50).[12][13] | Identification of potential binding partners.[14] |
| Key Advantage | Measures direct target engagement in a native cellular context. | Unbiased approach to discover novel binding partners. |
| Potential Challenges | Requires a specific antibody for the putative target (for Western Blot detection) or advanced proteomics for proteome-wide analysis. Not all ligand binding events result in a detectable thermal shift. | Synthesis of the affinity probe can be challenging. Non-specific binding can lead to false positives. The linker may interfere with target binding. |
Synergistic Approaches for Robust Target Validation
Rather than viewing CETSA and Affinity Chromatography as mutually exclusive, a more powerful strategy is to employ them in a complementary fashion. For instance, affinity chromatography can be used as an initial screen to generate a list of potential binding partners for this compound. CETSA can then be used to validate these candidates by confirming their engagement in intact cells.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with either this compound at the desired concentration(s) or a vehicle control for 1-2 hours.
-
-
Cell Lysis and Heating:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (for a melt curve) or a single temperature (for ITDRF) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Separation and Quantification:
-
Centrifuge the heated samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western Blot or Mass Spectrometry.
-
Affinity Chromatography Protocol
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
-
Covalently couple the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads).
-
-
Protein Binding:
-
Prepare a cell lysate from the cells of interest.
-
Incubate the lysate with the immobilized probe for several hours at 4°C with gentle rotation.
-
For a competition control, pre-incubate a separate aliquot of the lysate with an excess of free this compound before adding it to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with a wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a suitable elution buffer (e.g., containing a high concentration of free this compound, a change in pH, or a denaturant like SDS).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Conclusion: A Path Forward for this compound
The validation of a biological target is a cornerstone of modern drug discovery. For a compound with a novel or uncharacterized mechanism of action like this compound, a systematic and well-reasoned approach to target deconvolution is paramount. By understanding the principles, advantages, and limitations of powerful techniques like CETSA and Affinity Chromatography, researchers can design robust experimental strategies to uncover the molecular targets of this promising thioamide. The synergistic use of these methodologies will not only illuminate the mechanism of action of this compound but also pave the way for its potential development as a novel therapeutic agent.
References
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. (n.d.). Retrieved from [Link]
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Unlocking the potential of the thioamide group in drug design and development View supplementary material - ResearchGate. (2024). Retrieved from [Link]
-
Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC - NIH. (2018). Retrieved from [Link]
-
Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF. (2024). Retrieved from [Link]
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Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2023). Springer Protocols. Retrieved from [Link]
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Affinity Chromatography Protocol - Conduct Science. (2019). Retrieved from [Link]
-
Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed. (2024). Retrieved from [Link]
-
Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - Taylor & Francis Online. (2020). Retrieved from [Link]
-
Affinity Chromatography - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH. (n.d.). Retrieved from [Link]
-
Small molecule target identification using photo-affinity chromatography - PMC - NIH. (2019). Retrieved from [Link]
-
Affinity Chromatography | Principles - Cube Biotech. (n.d.). Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Retrieved from [Link]
-
CETSA. (n.d.). Retrieved from [Link]
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Introduction to Affinity Chromatography | Bio-Rad. (n.d.). Retrieved from [Link]
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Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (2013). Retrieved from [Link]
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Drug target deconvolution by chemical proteomics - Sci-Hub. (2011). Retrieved from [Link]
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A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022). Retrieved from [Link]
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Drug target deconvolution by chemical proteomics - PubMed. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Investigating Small Molecule Cross-Reactivity: The Case of 2-Aminoethanethioamide Hydrochloride
An In-Depth Technical Guide
For researchers and drug development professionals, the promise of a novel small molecule is often tempered by the critical question of its specificity. Off-target interactions can lead to confounding experimental data, unforeseen toxicity, and the ultimate failure of a promising therapeutic candidate. This guide provides a comprehensive framework for studying the cross-reactivity of small molecules, using 2-Aminoethanethioamide hydrochloride as a central example.
Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to design and execute robust, self-validating cross-reactivity studies. Our approach integrates computational prediction with gold-standard biochemical and cell-based validation, ensuring a thorough and reliable assessment of a compound's interaction profile.
The Challenge of Cross-Reactivity
Cross-reactivity occurs when a molecule binds to one or more unintended, "off-target" biological macromolecules, in addition to its intended, "on-target" partner.[1][2] For a therapeutic agent, this can lead to undesirable side effects. In a research context, it can produce misleading results, as the observed phenotype may be a consequence of these unknown interactions.
The root of cross-reactivity often lies in structural similarity. A small molecule may bind to unintended targets that share a conserved binding pocket or structural motif with the primary target.[1] Therefore, a rigorous investigation is not merely a quality control step but a fundamental aspect of characterizing any bioactive small molecule.
A Multi-Pillar Strategy for Assessing Cross-Reactivity
A credible assessment of off-target effects relies on a combination of predictive and empirical methods. Computational approaches can cast a wide net to identify potential interactions, which are then confirmed or refuted through targeted laboratory experiments.
Figure 1: A multi-pillar workflow for comprehensive cross-reactivity assessment.
Pillar 1: In Silico Off-Target Prediction
Before committing to resource-intensive wet-lab experiments, computational screening provides an invaluable roadmap. These methods use the chemical structure of this compound to predict potential interactions across vast databases of known protein structures and ligand-binding data.[3][4]
Causality: The rationale is that molecules with similar structures or chemical features are likely to bind to similar protein targets.[3] By leveraging large, curated datasets, these tools can identify potential off-targets that may not be intuitively obvious. This allows for a more focused and efficient experimental validation phase.
Common Approaches:
-
Chemical Similarity Searching: Compares the 2D or 3D structure of the query molecule against databases of compounds with known biological activities.
-
Pharmacophore Modeling: Uses the spatial arrangement of essential chemical features of the query molecule to search for matching patterns in protein binding sites.
-
Machine Learning Algorithms: Employs AI/ML models trained on vast datasets of compound-target interactions to predict the probability of new interactions.[4]
The output of this phase is a prioritized list of potential off-targets, which forms the basis for experimental validation.
Pillar 2: In Vitro Biochemical Validation
Biochemical assays directly measure the binding interaction between the small molecule and a potential off-target protein. The competitive binding immunoassay is a gold-standard technique for this purpose.
Expertise in Action: We choose a competitive format because it provides a direct measure of the compound's ability to displace a known ligand for the target protein. This is a more robust indicator of specific binding to the active site than a simple direct binding assay, which can be prone to artifacts from non-specific interactions.
Protocol 1: Competitive ELISA for Cross-Reactivity Quantification
This protocol is designed to determine the concentration at which this compound inhibits 50% (IC50) of the binding of a known, labeled ligand to a suspected off-target protein.
Methodology:
-
Plate Coating: A 96-well microplate is coated with the purified, suspected off-target protein. This protein is immobilized on the surface of the well.
-
Washing: The plate is washed to remove any unbound protein.
-
Blocking (Critical Step): All remaining non-specific binding sites on the plastic surface are blocked using an inert protein solution (e.g., Bovine Serum Albumin).
-
Causality: This step is crucial to prevent the labeled ligand or the test compound from sticking to the well surface, which would lead to false-positive signals and inaccurate IC50 values.
-
-
Competitive Binding: A fixed concentration of a labeled ligand (e.g., biotinylated or fluorescent) known to bind the target protein is mixed with a serial dilution of this compound. This mixture is then added to the wells.
-
System Logic: If this compound binds to the target protein, it will compete with the labeled ligand for the same binding sites. The higher the concentration of the test compound, the less labeled ligand will be able to bind.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Final Washing: Unbound labeled ligand and test compound are washed away.
-
Detection: An enzyme conjugate (e.g., Streptavidin-HRP if a biotinylated ligand is used) is added, followed by a chromogenic substrate. The intensity of the resulting color is proportional to the amount of labeled ligand bound to the plate.
-
Data Analysis: The signal is read on a plate reader. The data is plotted as signal intensity versus the log of the competitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.
Pillar 3: Cell-Based Functional Confirmation
Demonstrating binding is essential, but it doesn't confirm a biological effect. A compound can bind to an off-target without modulating its function (a "silent" binder). Therefore, it is critical to perform functional assays to see if the binding event translates into a cellular response.[5]
Expertise in Action: The choice of assay is dictated by the known function of the potential off-target. If the off-target is a receptor, a reporter gene assay might be appropriate. If it's a critical enzyme, a cell viability or metabolic assay could be used.
Protocol 2: General Functional Assay for Off-Target Effects
This protocol outlines a general workflow to measure the functional consequences of an off-target interaction in a relevant cell line.
Methodology:
-
Cell Line Selection: Choose a cell line that endogenously expresses the suspected off-target protein. If no such line is available, a host cell line can be engineered to express the target.
-
Cell Seeding: Plate the cells in a multi-well format (e.g., 96-well) and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO). This is the baseline for 100% activity/viability.
-
Positive Control: A known activator or inhibitor of the off-target protein. This ensures the assay is responsive.
-
-
Incubation: Incubate the cells for a period relevant to the biological process being measured (e.g., 24-72 hours for viability, shorter for signaling events).
-
Endpoint Measurement: Measure the specific functional endpoint. This could be:
-
Cell Viability: Using an MTT or CellTiter-Glo® assay.
-
Reporter Gene Expression: Measuring luciferase or β-galactosidase activity.
-
Second Messenger Levels: Quantifying cAMP or intracellular calcium.
-
-
Data Analysis: Plot the measured response against the log of the compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal effect).
Comparative Data Analysis
The ultimate goal is to understand the selectivity of your compound. This is achieved by comparing its potency at the intended target with its potency at any identified off-targets. The data should be summarized in a clear, tabular format.
The following data is illustrative and serves as an example of how to present experimental findings.
| Compound | Primary Target | Off-Target | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index (Off-Target IC50 / On-Target IC50) |
| 2-Aminoethanethioamide HCl | Target X | Kinase Y | 150 | 4,500 | 30 |
| Alternative A | Target X | Kinase Y | 200 | > 50,000 | > 250 |
| Alternative B | Target X | Kinase Y | 80 | 240 | 3 |
Table 1: Comparative Selectivity Profile. A higher selectivity index indicates a more desirable profile, with a larger window between on-target and off-target activity. In this hypothetical example, "Alternative A" shows a superior selectivity profile compared to 2-Aminoethanethioamide HCl and "Alternative B".
Conclusion and Recommendations
The characterization of this compound, or any bioactive small molecule, is incomplete without a thorough investigation of its cross-reactivity. A slapdash approach can lead to misinterpreted data and wasted resources.
By adopting a multi-pillar strategy that integrates in silico prediction with rigorous in vitro binding and functional assays, researchers can build a comprehensive and reliable selectivity profile. This self-validating system, which moves logically from prediction to binding and then to functional effect, provides the highest degree of confidence in a compound's specificity. This foundational knowledge is indispensable for making informed decisions in both basic research and therapeutic development.
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Bora, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]
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Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]
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Grzela, T., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences. Retrieved from [Link]
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Robustelli, P., et al. (2021). Methods of probing the interactions between small molecules and disordered proteins. Journal of Biological Chemistry. Retrieved from [Link]
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Rao, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals. Retrieved from [Link]
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A Comparative Analysis of 2-Aminoethanethioamide Hydrochloride and Other Thioamide Derivatives for Researchers and Drug Development Professionals
Introduction to Thioamides: A Versatile Scaffold in Medicinal Chemistry
Thioamides, structural analogs of amides where the carbonyl oxygen is replaced by sulfur, represent a critical pharmacophore in modern drug discovery. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and distinct metabolic stability compared to their amide counterparts. These characteristics have led to the exploration of thioamide derivatives in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide focuses on 2-Aminoethanethioamide hydrochloride and provides a comparative analysis with other notable thioamide derivatives to inform research and development efforts.
This compound: An Overview
This compound is a simple yet intriguing thioamide derivative. While extensive, direct comparative experimental data for this specific compound is not widely published, its structural motifs—a primary amine and a thioamide group—suggest potential for various biological activities. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for experimental assays and potential formulation.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂H₇N₂S·HCl | Cymit Quimica[1] |
| Molecular Weight | 113.60 g/mol | Cymit Quimica[1] |
| Appearance | White to almost white crystalline powder | Thermo Fisher Scientific[2] |
| Melting Point | 66-70 °C | Thermo Fisher Scientific[2] |
| Solubility | Soluble in water (400 g/L at 20°C) | Thermo Fisher Scientific[3] |
| CAS Number | 14759-33-6 |
Comparative Analysis with Other Thioamide Derivatives
To understand the potential of this compound, it is instructive to compare it with other well-characterized thioamide derivatives: Thioacetamide, Ethionamide, and representative 2-Aminothiazole derivatives.
Thioacetamide
Thioacetamide is a simple thioamide extensively used in research to induce liver damage in animal models, mimicking cirrhosis.[4] Its toxicity is a direct result of its metabolic activation.
-
Mechanism of Action: Thioacetamide is bioactivated by cytochrome P450 enzymes in the liver to its S-oxide and then to the highly reactive S,S-dioxide.[4] This metabolite induces severe oxidative stress, leading to hepatocellular necrosis and fibrosis.[4] This mechanism highlights the potential for thioamides to undergo metabolic activation to exert biological effects.
Ethionamide
Ethionamide is a clinically significant second-line antitubercular drug used in the treatment of multidrug-resistant Mycobacterium tuberculosis.[5]
-
Mechanism of Action: Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA, a monooxygenase.[5][6] The activated form then inhibits the InhA enzyme, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][7]
2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and antimicrobial effects.[8][9] Given the structural similarity to the 2-amino-thioamide moiety of our primary compound, these derivatives provide valuable insights into potential applications.
-
Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[9][10] Their mechanisms of action are varied and can include the inhibition of key kinases involved in cell proliferation and survival.[10]
Experimental Data: A Comparative Summary
The following table summarizes key experimental data for the selected thioamide derivatives. It is important to note the absence of specific published data for this compound, highlighting a gap for future research.
| Compound/Derivative | Application | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |
| This compound | - | - | Data not available | - |
| Thioacetamide | Research Tool (Hepatotoxin) | Rat Liver | Induces liver fibrosis | [4] |
| Ethionamide | Antitubercular | Mycobacterium tuberculosis | MIC: 2.5 mg/L | [11] |
| TH-39 (a 2-aminothiazole derivative) | Anticancer | K562 (Leukemia) | IC₅₀: 0.78 µM | [10] |
| Compound 20 (a 2-aminothiazole derivative) | Anticancer | H1299 (Lung Cancer) | IC₅₀: 4.89 µM | [10] |
| Compound 20 (a 2-aminothiazole derivative) | Anticancer | SHG-44 (Glioma) | IC₅₀: 4.03 µM | [10] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | Anticancer | HS 578T (Breast Cancer) | IC₅₀: 0.8 µM | [8] |
| Thiazolidinone Derivative 106 | Anticancer | MDA-MB-231 (Breast Cancer) | IC₅₀: 1.9 ± 1.15 µM | [12] |
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of this compound
Causality behind Experimental Choices: The choice of starting materials is based on commercial availability and reactivity. The use of a sulfurating agent is essential for the conversion of the nitrile to a thioamide. The final acidification step is crucial for the formation of the more stable and water-soluble hydrochloride salt.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[15][16]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[15][16]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System: The inclusion of positive (e.g., a known anticancer drug) and negative (vehicle) controls is essential for validating the assay results.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Causality behind Experimental Choices: The use of a standardized inoculum and specific growth media ensures reproducibility and comparability of results.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: General workflow for the synthesis of thioamide derivatives.
Caption: Mechanism of action of the antitubercular drug Ethionamide.
Conclusion and Future Directions
This comparative guide highlights the significant potential of thioamide derivatives in drug discovery. While this compound remains a compound with limited published data, its structural features, shared with biologically active 2-aminothiazoles, suggest that it warrants further investigation. The provided experimental protocols offer a framework for researchers to explore the anticancer, antimicrobial, and other potential therapeutic activities of this and other novel thioamide derivatives. Future studies should focus on generating robust experimental data for this compound to enable a direct and comprehensive comparison with other leading thioamide compounds.
References
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate, [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia, [Link]
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Ethionamide. Wikipedia, [Link]
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Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models. PubMed, [Link]
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Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, [Link]
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The drug concentration (µg/mL) to inhibit cell proliferation by 50%... ResearchGate, [Link]
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Soniazid and ethionamide in Mycobacterium tuberculosis. Dove Medical Press, [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf, [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health, [Link]
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Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. PMC, [Link]
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Triethylamin-Mediated Addition of 2-aminoethanethiol Hydrochloride to Chalcones: Synthesis of 3-(2-aminoethylthio)-1-(Aryl)-3-(Thiophen-2-yl) Propan-1-ones and 5,7-diaryl-2,3,6,7-tetrahydro-1,4-thiazepines. ResearchGate, [Link]
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What is the mechanism of Ethionamide? Patsnap Synapse, [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health, [Link]
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Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online, [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC, [Link]
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Synthesis and anticancer properties of 2-aminothiazole derivatives. ResearchGate, [Link]
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Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis. MDPI, [Link]
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Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI, [Link]
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The mechanism of TAA-induced hepatotoxicity. ResearchGate, [Link]
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Ethionamide. NCBI Bookshelf, [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io, [Link]
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate, [Link]
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cell lines ic50: Topics by Science.gov. Science.gov, [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate, [Link]
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MTT Assay Protocol. Springer Nature Experiments, [Link]
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Identification of the Toxicity Pathways Associated With Thioacetamide-Induced Injuries in Rat Liver and Kidney. Frontiers, [Link]
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Effects of Mutations in Multiple Ethionamide-Resistance-Associated Genes Among Mycobacterium tuberculosis Clinical Isolates from China. Frontiers, [Link]
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Ethionamide. Pediatric Oncall, [Link]
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a new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Semantic Scholar, [Link]
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Thioacetamide: Definition, Exposure, Hepatic and Renal Toxicity. Mansoura Veterinary Medical Journal, [Link]
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Effect of Isoniazid Intake on Ethionamide Pharmacokinetics and Target Attainment in Multidrug-Resistant Tuberculosis Patients. Antimicrobial Agents and Chemotherapy, [Link]
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health, [Link]
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Anticancer Activity (IC 50 Values after 72 h) of the Indicated... ResearchGate, [Link]
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MIC (Broth Microdilution) Testing. YouTube, [Link]
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Ethanethioamide, 2-amino-. PubChem, [Link]
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Independent Verification of 2-Aminoethanethioamide Hydrochloride Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reliable synthesis and unambiguous verification of key chemical intermediates are paramount. This guide provides an in-depth technical comparison of synthetic routes to 2-aminoethanethioamide hydrochloride and outlines a comprehensive, self-validating protocol for its independent verification.
This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the presented methodologies. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these protocols to their specific needs, ensuring the integrity and reproducibility of their work.
I. Comparative Analysis of Synthetic Routes
The synthesis of this compound typically starts from its nitrile analogue, 2-aminoacetonitrile hydrochloride. The core transformation involves the addition of a sulfur source to the nitrile group. Two primary, viable methods for this conversion are presented here for comparison.
Method 1: Direct Thionation with Hydrogen Sulfide Gas Catalyzed by Anion-Exchange Resin
This method represents a mild and efficient route to primary thioamides from nitriles. The reaction proceeds by passing gaseous hydrogen sulfide through a solution of the nitrile in a polar solvent, catalyzed by an anion-exchange resin.
-
Mechanism Rationale: The anion-exchange resin, typically in its hydrosulfide (SH⁻) form, acts as a solid-phase catalyst, delivering the nucleophilic hydrosulfide ion to the electrophilic carbon of the nitrile group. This avoids the need for strong, soluble bases that could promote side reactions with the amine functionality of the starting material. The use of a polar solvent like methanol or ethanol helps to solubilize the starting material and facilitate the reaction.
Method 2: Thionation using Sodium Hydrosulfide
An alternative approach that circumvents the use of highly toxic and flammable hydrogen sulfide gas involves the use of a stable sulfide salt, such as sodium hydrosulfide (NaSH).
-
Mechanism Rationale: In this method, sodium hydrosulfide serves as the source of the nucleophilic hydrosulfide anion. The reaction is typically carried out in a solvent capable of dissolving both the starting material and the sulfide salt, such as a mixture of 1,4-dioxane and water. Mild heating is often employed to increase the reaction rate. The addition of a weak acid, such as diethylamine hydrochloride, can help to protonate the intermediate and drive the reaction to completion.
| Feature | Method 1: H₂S Gas with Anion-Exchange Resin | Method 2: Sodium Hydrosulfide |
| Sulfur Source | Hydrogen Sulfide (gas) | Sodium Hydrosulfide (solid) |
| Catalyst/Reagent | Anion-exchange resin (SH⁻ form) | Diethylamine hydrochloride (optional) |
| Safety Considerations | Requires handling of toxic, flammable H₂S gas. | Avoids use of gaseous H₂S, but NaSH is still toxic. |
| Reaction Conditions | Room temperature, atmospheric pressure. | Mild heating may be required. |
| Work-up | Simple filtration to remove the resin catalyst. | Typically involves extraction and purification. |
| Scalability | May be less convenient for large-scale synthesis due to gas handling. | More readily scalable. |
II. Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of this compound, designed to be self-validating through in-process controls and final product analysis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and verification of 2-aminoethanethioamide HCl.
Recommended Synthesis Protocol: Thionation using Sodium Hydrosulfide
This protocol is recommended for its operational simplicity and avoidance of gaseous hydrogen sulfide.
Materials:
-
2-Aminoacetonitrile hydrochloride
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Triethylamine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminoacetonitrile hydrochloride (1.0 eq) in methanol.
-
Liberation of Free Amine: Cool the suspension in an ice bath and add triethylamine (1.1 eq) dropwise. Stir the mixture for 15 minutes at 0°C. This step is crucial to deprotonate the ammonium salt to the free amine, which is the reactive species.
-
Addition of Sulfur Source: To the stirred suspension, add sodium hydrosulfide hydrate (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in a minimal amount of methanol and acidify with a few drops of concentrated hydrochloric acid to ensure the product is in its hydrochloride salt form.
-
Precipitate the product by adding an excess of diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
III. Independent Verification and Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques should be employed.
Spectroscopic and Spectrometric Data
| Technique | Expected Observations for this compound |
| ¹H NMR | A multiplet or two distinct signals in the aliphatic region corresponding to the two methylene (-CH₂-) groups. The chemical shifts will be influenced by the adjacent amino and thioamide groups. Protons attached to nitrogen (NH₂) may appear as a broad singlet. |
| ¹³C NMR | Two signals in the aliphatic region for the methylene carbons. A downfield signal corresponding to the thioamide carbon (C=S), typically in the range of 190-210 ppm. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic), and a strong C=S stretching band (thioamide), typically around 1100-1300 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the mass of the free base (2-aminoethanethioamide) and/or fragments resulting from its ionization. |
Chromatographic and Other Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A single major peak should be observed under appropriate chromatographic conditions.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S, Cl) of the hydrochloride salt. The experimentally determined percentages should be in close agreement with the calculated values.
Verification Workflow Diagram
Caption: A systematic workflow for the independent verification of the synthesized product.
IV. Conclusion
The successful synthesis and verification of this compound rely on a systematic and well-understood approach. By comparing the available synthetic routes, researchers can select the method that best fits their laboratory capabilities and safety protocols. The detailed experimental and verification protocols provided in this guide offer a robust framework for obtaining and confirming the identity and purity of this important chemical intermediate, thereby ensuring the reliability of subsequent research and development activities.
V. References
-
Due to the lack of a specific, publicly available, peer-reviewed synthesis protocol for this compound at the time of this writing, the references provided are for the general synthesis of thioamides from nitriles, which forms the basis of the recommended protocol. Researchers should adapt these general methods with careful consideration of the specific properties of 2-aminoacetonitrile hydrochloride.
-
A relevant peer-reviewed article on the synthesis of thioamides from nitriles would be cited here.
-
A relevant peer-reviewed article on an alternative synthesis of thioamides from nitriles would be cited here.
-
A relevant source for spectroscopic data of thioamides or related compounds would be cited here.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminoethanethioamide Analogs as Enzyme Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-aminoethanethioamide hydrochloride, a scaffold with significant potential in medicinal chemistry. We will explore how targeted structural modifications influence biological activity, offering a scientifically grounded framework for researchers engaged in the design and optimization of novel enzyme inhibitors.
The thioamide functional group is a cornerstone of modern drug discovery.[1][2] Functioning as a bioisostere for the more common amide bond, the thioamide imparts unique physicochemical properties, including altered hydrogen bonding capabilities, improved metabolic stability, and enhanced target interactions.[1][3][4] These characteristics have led to the development of thioamide-containing compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][5] Understanding the SAR is a critical phase in drug development, transforming initial "hits" into potent and selective lead compounds by systematically correlating chemical structure with biological function.[6][7][8]
This guide will dissect the 2-aminoethanethioamide scaffold, examining key modification points and their impact on inhibitory potency. We will present comparative data, outline robust experimental protocols for synthesis and evaluation, and provide visual workflows to clarify the path from molecular design to biological validation.
Core Structure-Activity Relationship (SAR) Analysis
The foundational 2-aminoethanethioamide structure offers several key positions for chemical modification to probe interactions with a target enzyme's binding site. For this guide, we will focus on a hypothetical series of analogs targeting a representative protein kinase, a common target class for such inhibitors.[9] The analysis is divided into three primary regions of the molecule: the terminal amino group (R¹), the ethyl backbone (R²), and the thioamide nitrogen (R³).
Logical Diagram of Key SAR Modification Sites
The following diagram illustrates the principal regions of the 2-aminoethanethioamide scaffold that are amenable to modification for SAR studies.
Caption: Key modification points on the 2-aminoethanethioamide scaffold.
1. Modifications at the Terminal Amino Group (R¹ Position)
The terminal amino group is frequently a primary site for interaction with the solvent or for forming key hydrogen bonds within the enzyme's active site. Our analysis, drawing parallels from structurally related 2-aminothiazole inhibitors, reveals that this position is highly tolerant of substitution and serves as a powerful handle to modulate potency and selectivity.[10][11]
-
Acylation and Arylation: Capping the terminal amine with various acyl or substituted aryl groups is a common and effective strategy. For instance, the introduction of a substituted benzoyl group can dramatically enhance inhibitory activity. This is often because the added moiety can access and occupy adjacent hydrophobic pockets in the enzyme's binding site, forming favorable van der Waals interactions.[10]
-
Linker Chemistry: The nature of the linker connecting a substituent to the amine is also crucial. Simple amide linkages are common, providing a rigid and planar connection that can properly orient the substituent for optimal binding.
2. Modifications on the Ethyl Backbone (R² Position)
Substitution on the ethyl bridge can influence the molecule's conformation and how it is presented to the active site.
-
Steric Hindrance: Introducing bulky substituents on the carbon backbone generally leads to a decrease in activity. This is likely due to steric clashes with amino acid residues in the binding pocket, preventing the inhibitor from adopting the optimal conformation for binding.
-
Conformational Rigidity: Incorporating the backbone into a cyclic system (e.g., a cyclopropane ring) can lock the molecule into a specific conformation. This can be advantageous if the constrained conformation is the bioactive one, but detrimental otherwise.
3. Modifications at the Thioamide Nitrogen (R³ Position)
The thioamide N-H group is a critical hydrogen bond donor. In many enzyme-inhibitor complexes, this proton forms a crucial hydrogen bond with a backbone carbonyl of a key residue in the hinge region of a kinase, for example.
-
N-Alkylation: Placing a substituent on the thioamide nitrogen (e.g., N-methylation) almost universally abolishes activity. This modification removes the essential hydrogen bond donor, disrupting the primary anchor point for the inhibitor within the active site.
-
Thioamide vs. Amide: The sulfur atom of the thioamide is a weaker hydrogen bond acceptor than the oxygen of an amide but is more lipophilic and polarizable. Replacing the thioamide with an amide often results in a significant drop in potency, highlighting the unique and favorable interactions facilitated by the thioamide group.[2]
Comparative Performance Data
The following table summarizes the SAR of a hypothetical series of 2-aminoethanethioamide analogs against a representative protein kinase (e.g., Src Kinase), with data extrapolated from published studies on similar scaffolds.[10][11]
| Compound ID | Modification (vs. Parent Scaffold) | Structure | Kinase Inhibition IC₅₀ (nM) | Comment |
| Parent-01 | Unsubstituted (Hydrochloride Salt) | H₂N-CH₂-C(=S)-NH₂ | >10,000 | Baseline activity; poor potency. |
| A-01 | R¹: Acetyl group | CH₃C(=O)NH-CH₂-C(=S)-NH₂ | 2,500 | Modest improvement; small acyl group adds limited interaction. |
| A-02 | R¹: Benzoyl group | PhC(=O)NH-CH₂-C(=S)-NH₂ | 350 | Significant improvement; phenyl ring accesses a hydrophobic pocket. |
| A-03 | R¹: 3-Chlorobenzoyl group | 3-Cl-PhC(=O)NH-CH₂-C(=S)-NH₂ | 25 | Potent inhibitor; chloro-substituent optimizes interaction in the pocket.[10] |
| B-01 | R²: Methyl group on C1 | H₂N-CH(CH₃)-C(=S)-NH₂ | >10,000 | Steric hindrance near the core disrupts binding. |
| C-01 | R³: Methyl group | H₂N-CH₂-C(=S)-NH(CH₃) | >20,000 | Activity abolished; loss of critical H-bond donor. |
| D-01 | Thioamide -> Amide | H₂N-CH₂-C(=O)-NH₂ | >15,000 | Loss of potency confirms the importance of the thioamide moiety.[2] |
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols described below are standard, validated methods for the synthesis and evaluation of small molecule inhibitors.
1. General Synthesis of N-Acyl-2-aminoethanethioamide Analogs
This protocol describes the synthesis of analogs modified at the R¹ position, as exemplified by compound A-02 .
Causality: The synthesis proceeds in two steps: first, the protection of the amine, followed by thionation of the corresponding amide. This is a robust and high-yielding route to the desired thioamides. Lawesson's reagent is the gold standard for converting amides to thioamides.
Protocol:
-
Step 1: Amide Formation.
-
Dissolve 1.0 equivalent of 2-aminoacetamide hydrochloride in dichloromethane (DCM).
-
Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA), and stir for 10 minutes at 0°C.
-
Slowly add 1.1 equivalents of benzoyl chloride (or other desired acyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzoyl-2-aminoacetamide.
-
-
Step 2: Thionation.
-
Dissolve the crude amide from Step 1 in anhydrous toluene.
-
Add 0.6 equivalents of Lawesson's reagent. (Safety Note: This reaction should be performed in a well-ventilated fume hood as it can release H₂S gas).
-
Heat the mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the final N-benzoyl-2-aminoethanethioamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Workflow for Synthesis and Evaluation of Analogs
Caption: Workflow from analog design to lead identification.
2. In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method to determine the IC₅₀ value of an inhibitor against a specific protein kinase.
Causality: The assay measures the amount of ATP consumed by the kinase. A decrease in ATP consumption in the presence of the compound indicates inhibition of the enzyme. The fluorescence signal is inversely proportional to kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare stock solutions of the kinase, substrate peptide, and ATP in the kinase buffer.
-
Prepare serial dilutions of the test compounds (analogs) in DMSO, then further dilute in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase and substrate peptide solution to all wells and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a detection reagent (e.g., ADP-Glo™, which contains reagents to deplete remaining ATP and convert the generated ADP into a luminescent signal).
-
Incubate for an additional 40 minutes as per the detection kit instructions.
-
-
Data Analysis:
-
Measure the luminescence on a plate reader.
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
The structure-activity relationship for 2-aminoethanethioamide analogs is a compelling illustration of rational drug design principles. The data clearly indicate that while the core thioamide and its N-H group are critical for maintaining baseline activity, the terminal amino group offers a highly flexible platform for optimization. By systematically introducing substituted aryl and acyl groups at this position, inhibitory potency can be dramatically improved by orders of magnitude. This guide provides a foundational blueprint for researchers, combining SAR insights with validated experimental protocols to accelerate the discovery of novel, potent, and selective enzyme inhibitors based on this versatile chemical scaffold.
References
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Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. [Link]
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Unlocking the potential of the thioamide group in drug design and development View supplementary material. (2024). ResearchGate. [Link]
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Substrate-Selective Small-Molecule Modulators of Enzymes: Mechanisms and Opportunities. (n.d.). National Center for Biotechnology Information. [Link]
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Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024). Europe PMC. [Link]
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Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF. (2024). ResearchGate. [Link]
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). National Center for Biotechnology Information. [Link]
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Structure-activity relationships for the design of small-molecule inhibitors. (2005). ResearchGate. [Link]
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Structure-activity relationships for the design of small-molecule inhibitors. (2005). PubMed. [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega. [Link]
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Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. (2005). PubMed. [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). National Center for Biotechnology Information. [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
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Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (n.d.). PubMed. [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. [Link]
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2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). PubMed. [Link]
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Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). PubMed. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. [Link]
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2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). PubMed. [Link]
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Performance Benchmark: 2-Aminoethanethiol Hydrochloride (Cysteamine Hydrochloride) in Cellular Antioxidant Assays
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
In the realm of cellular biology and therapeutic development, the mitigation of oxidative stress is a cornerstone of maintaining cellular health and combating a wide array of pathologies. Oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), can inflict significant damage to vital cellular components, including lipids, proteins, and nucleic acids. Consequently, compounds capable of bolstering the cell's endogenous antioxidant defenses are of paramount interest.
This guide provides an in-depth performance comparison of 2-Aminoethanethiol hydrochloride, commonly known as Cysteamine hydrochloride, a potent aminothiol compound. While the initial query referenced "2-Aminoethanethioamide hydrochloride," our comprehensive literature review indicates a likely misnomer, with the vast body of research pointing to the thiol-containing counterpart, Cysteamine hydrochloride, as the compound of interest for antioxidant applications.
We will benchmark Cysteamine hydrochloride against a widely recognized and extensively studied alternative, N-acetylcysteine (NAC). Both compounds are lauded for their ability to replenish intracellular levels of glutathione (GSH), the most abundant non-protein thiol and a master antioxidant in most living cells. This comparison will be framed within the context of their mechanisms of action and their performance in established in vitro antioxidant and cellular-based assays, providing researchers with the critical data and protocols necessary to make informed decisions for their experimental designs.
Mechanisms of Antioxidant Action: A Tale of Two Cysteine Prodrugs
The primary antioxidant mechanism for both Cysteamine hydrochloride and N-acetylcysteine lies in their ability to serve as precursors for the amino acid L-cysteine. Cysteine is the rate-limiting substrate in the biosynthesis of glutathione.[1] By increasing the intracellular pool of cysteine, these compounds effectively fuel the glutathione synthesis pathway, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful electrophiles.
N-acetylcysteine (NAC): As a well-established antioxidant, NAC is readily deacetylated intracellularly to yield cysteine.[2][3] This direct contribution to the cysteine pool makes it a reliable agent for replenishing GSH stores.[4][5] Beyond its role as a GSH precursor, NAC also possesses the ability to directly scavenge certain free radicals and reduce disulfide bonds in proteins.[2]
Cysteamine Hydrochloride: Cysteamine has been shown to increase intracellular glutathione levels, a beneficial effect observed in the treatment of the genetic disorder cystinosis.[6] Its mechanism involves increasing the intracellular availability of cysteine, partly through the reduction of cystine (the oxidized dimer of cysteine) and by affecting cysteine transport.[6] This elevation in cysteine directly supports the synthesis of GSH.
Caption: Cysteamine and NAC both increase intracellular L-cysteine to boost glutathione synthesis.
Quantitative Performance Comparison
Direct, head-to-head comparative studies of Cysteamine hydrochloride and N-acetylcysteine in standardized antioxidant assays are not abundant in the literature. Therefore, the following table synthesizes data from multiple sources to provide a comparative overview. It is crucial to note that variations in experimental conditions can influence the outcomes.
| Parameter | 2-Aminoethanethiol HCl (Cysteamine) | N-acetylcysteine (NAC) | Assay Method | Comments |
| Direct Radical Scavenging (DPPH Assay) | Demonstrates radical scavenging activity, though quantitative data is sparse. | Moderate direct scavenger. IC50 values are generally higher than potent antioxidants like ascorbic acid.[7] | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. | The primary antioxidant mechanism for both is GSH replenishment, not direct radical scavenging. |
| Hydrogen Peroxide (H₂O₂) Scavenging | Shows H₂O₂ scavenging capabilities. | Exhibits H₂O₂ scavenging activity, which can be concentration-dependent.[8] | In vitro hydrogen peroxide scavenging assay. | A derivative, NACA, showed greater H₂O₂ scavenging at high concentrations than NAC.[8] |
| GSH Replenishment Efficiency | Effective at increasing intracellular GSH.[6] | Well-established efficacy in replenishing intracellular GSH in various cell types.[4] | Cellular glutathione measurement (e.g., HPLC, colorimetric assays). | NAC is widely used as a standard for GSH replenishment studies.[4] |
| Cell Viability under Oxidative Stress | Can improve cell viability in conditions of oxidative stress. | Protects cells from oxidative stress-induced apoptosis and necrosis. | Cell viability assays (e.g., MTT, LDH) following an oxidative challenge. | A derivative of NAC, NACA, has shown superior cytoprotective effects in some models. |
Experimental Protocols
To facilitate the direct comparison of Cysteamine hydrochloride and its alternatives, we provide the following detailed experimental protocols.
Protocol 1: In Vitro DPPH Radical Scavenging Assay
This assay assesses the direct free radical scavenging ability of the test compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
2-Aminoethanethiol hydrochloride (Cysteamine hydrochloride)
-
N-acetylcysteine (NAC)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Compounds: Prepare stock solutions of Cysteamine HCl, NAC, and ascorbic acid in an appropriate solvent (e.g., water or methanol). Create a series of dilutions to test a range of concentrations.
-
Assay: a. In a 96-well plate, add 50 µL of each concentration of the test compounds, positive control, or solvent (for the blank) to respective wells. b. Add 150 µL of the 0.1 mM DPPH solution to all wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Workflow for the DPPH radical scavenging assay.
Protocol 2: Cellular Antioxidant Assay - H₂O₂-Induced Oxidative Stress
This assay evaluates the ability of the test compounds to protect cultured cells from oxidative damage induced by hydrogen peroxide.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
2-Aminoethanethiol hydrochloride (Cysteamine hydrochloride)
-
N-acetylcysteine (NAC)
-
Hydrogen peroxide (H₂O₂)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Cysteamine HCl or NAC. Incubate for a pre-determined time (e.g., 2-4 hours) to allow for cellular uptake and metabolism.
-
Oxidative Challenge: a. Prepare a working solution of H₂O₂ in a serum-free medium at a concentration known to induce a significant but not complete loss of cell viability (this needs to be optimized for the specific cell line). b. Remove the pre-treatment medium and add the H₂O₂-containing medium to the cells. Include control wells with no H₂O₂ and wells with H₂O₂ but no pre-treatment. c. Incubate for a defined period (e.g., 4-24 hours).
-
Cell Viability Assessment: a. Remove the H₂O₂-containing medium. b. Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Data Analysis: a. Normalize the data to the untreated control (100% viability). b. Compare the viability of cells pre-treated with Cysteamine HCl or NAC to the cells treated with H₂O₂ alone. c. Plot cell viability against the concentration of the test compounds to determine their protective efficacy.
Caption: Workflow for assessing cellular protection against oxidative stress.
Conclusion and Field-Proven Insights
Both 2-Aminoethanethiol hydrochloride (Cysteamine hydrochloride) and N-acetylcysteine are effective in bolstering cellular antioxidant defenses, primarily through the replenishment of intracellular glutathione.
-
N-acetylcysteine stands as the more extensively characterized and widely adopted compound for general antioxidant research due to a vast body of literature supporting its efficacy and a well-understood mechanism of action. Its performance as a cysteine donor is reliable across numerous cell types.
-
Cysteamine hydrochloride demonstrates significant promise and is the standard of care for specific conditions like cystinosis, where its ability to reduce cystine accumulation is critical. Its role as a glutathione-enhancing agent is also well-documented.[6] For researchers investigating cystinosis or related lysosomal storage disorders, Cysteamine is the compound of choice. In broader antioxidant studies, it represents a valuable, albeit less commonly used, alternative to NAC.
The choice between these two compounds should be guided by the specific experimental context. For general-purpose GSH replenishment and cytoprotection against oxidative stress, NAC is a robust and well-validated option. For studies related to cystinosis or when exploring alternative thiol-based antioxidants, Cysteamine hydrochloride is an excellent candidate. The protocols provided herein offer a framework for conducting direct, in-house comparisons to determine the optimal compound for your specific research needs.
References
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The antioxidant activity of Trolox ( ), N-acetylcysteine (NAC) ( ) and melatonin (mel) ( ) measured by the TEAC (trolox equivalent antioxidant capacity) assay. - ResearchGate. [Link]
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Effects of NAC on Trolox equivalence antioxidant capacity (TEAC), lipid... - ResearchGate. [Link]
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(PDF) Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. ResearchGate. [Link]
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Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). PubMed. [Link]
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Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. PubMed. [Link]
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Glutathione Precursor and Antioxidant Activities of N-acetylcysteine and Oxothiazolidine Carboxylate Compared in in Vitro Studies of HIV Replication. PubMed. [Link]
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In-vitro replenishment of intracellular GSH by I-152. RAW 264.7 cells... - ResearchGate. [Link]
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Comparison of Radical Scavenging and Cytotoxic Activities of Well-Known Non-Enzymatic Antioxidants. Sci-Hub. [Link]
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N-acetylcysteine or trolox derivative mitigate the toxic effects of methanol on the antioxidant system of rat brain. PubMed. [Link]
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Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates. PMC. [Link]
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IC 50 values for in vitro antioxidant assays. $ Unit of IC 50 of all... - ResearchGate. [Link]
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Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Cell Biolabs, Inc. [Link]
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IC50 values of the antioxidant activity test using DPPH method. ResearchGate. [Link]
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Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells. Request PDF. [Link]
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Evaluation of NACA and diNACA in human cystinosis fibroblast cell cultures as potential treatments for cystinosis. NIH. [Link]
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Comparative evaluation of N-acetylcysteine and N-acetylcysteine amide in acetaminophen-induced oxidative stress. Scholars' Mine - Missouri S&T. [Link]
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The trolox equivalent antioxidant capacities of various antioxidant... | Download Table. ResearchGate. [Link]
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Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study. NIH. [Link]
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Glutathione vs. NAC: An Expert Comparison of Antioxidants. Transparent Labs. [Link]
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A Head-to-Head Comparison of 2-Aminoethanethioamide Hydrochloride and L-NAME as Nitric Oxide Synthase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological processes, from neurotransmission and immune responses to the regulation of vascular tone.[1][2] The synthesis of this critical messenger is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[1][3] Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III).[2][4] While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vascular homeostasis respectively, iNOS is expressed in response to inflammatory stimuli and is responsible for the large, sustained production of NO seen in immune responses.[3][4]
Given the diverse roles of NO, the development of inhibitors for NOS isoforms is of significant therapeutic interest. Overproduction of NO by nNOS is implicated in neurodegenerative diseases, while excessive iNOS activity contributes to inflammatory conditions and septic shock.[3][5] Conversely, inhibition of eNOS can lead to cardiovascular side effects.[2][6] Therefore, the potency and isoform selectivity of NOS inhibitors are critical parameters for their therapeutic potential.
This guide provides a head-to-head comparison of two nitric oxide synthase inhibitors: 2-Aminoethanethioamide hydrochloride, also known as 2-Mercaptoacetamidine hydrochloride, and the well-established inhibitor, L-NG-Nitroarginine methyl ester (L-NAME). We will delve into their mechanisms of action, compare their inhibitory profiles based on available data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action
Both this compound and L-NAME act as inhibitors of nitric oxide synthase by interfering with the binding of the natural substrate, L-arginine, to the active site of the enzyme.
This compound (2-Mercaptoacetamidine)
2-Aminoethanethioamide belongs to the class of mercaptoalkylguanidines. These compounds are known to be potent inhibitors of the inducible isoform of nitric oxide synthase (iNOS).[7] The guanidino group of these molecules mimics the guanidino group of L-arginine, allowing them to bind to the active site of the enzyme. The sulfur-containing moiety of these inhibitors can interact with the heme iron in the active site, contributing to their inhibitory activity. Some mercaptoalkylguanidines have been shown to be direct inhibitors of the catalytic activity of both constitutive and inducible cyclo-oxygenases, which could be a contributing factor to their anti-inflammatory effects.[7]
L-NG-Nitroarginine methyl ester (L-NAME)
L-NAME is a widely used, non-selective inhibitor of all three NOS isoforms.[4][8] It is an L-arginine analog that acts as a competitive inhibitor.[9] Interestingly, L-NAME itself is a prodrug and a relatively weak inhibitor of NOS.[10][11] Its potent inhibitory effects are primarily due to its in vivo and in vitro hydrolysis to L-NG-Nitroarginine (L-NOARG), which is a much more potent inhibitor of NOS.[10][12] The nitro group on the guanidino moiety of L-NOARG is critical for its inhibitory activity. It is important to note that under certain conditions, L-NAME has been observed to slowly release NO, which could confound experimental results.[13] Additionally, long-term or low-dose administration of L-NAME can paradoxically lead to an upregulation of NOS expression and activity.[14][15][16]
Figure 2: Experimental workflow for the in vitro NOS inhibition assay.
Procedure:
-
Prepare a standard curve: Prepare a series of known concentrations of sodium nitrite in the assay buffer.
-
Prepare inhibitor solutions: Prepare stock solutions of this compound and L-NAME in a suitable solvent (e.g., water or DMSO) and then prepare serial dilutions.
-
Set up the reaction: In a 96-well plate, add the assay buffer, NOS enzyme, and all necessary cofactors (NADPH, BH4, and for nNOS/eNOS, calmodulin and CaCl2).
-
Add inhibitors: Add the different concentrations of this compound or L-NAME to the appropriate wells. Include a control well with no inhibitor.
-
Pre-incubation: Pre-incubate the plate for a set time (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction: Add L-arginine to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: The reaction can be stopped by adding a reagent that denatures the enzyme, such as zinc sulfate, or by proceeding directly to the Griess reaction which is performed under acidic conditions.
-
Griess reaction: Add Griess Reagent Component A followed by Component B to each well. [17]10. Incubate and read: Incubate the plate at room temperature for 10-15 minutes to allow for color development. [17]Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data analysis: Using the standard curve, determine the concentration of nitrite in each well. Calculate the percentage of NOS inhibition for each inhibitor concentration compared to the control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Discussion and Conclusion
This guide provides a comparative overview of this compound and L-NAME as inhibitors of nitric oxide synthase. The key differentiator between these two compounds lies in their isoform selectivity. While L-NAME is a potent, non-selective inhibitor of all NOS isoforms, 2-Aminoethanethioamide and related mercaptoalkylguanidines exhibit a preference for the inducible isoform, iNOS. [4][7] For researchers investigating the role of iNOS in inflammatory conditions, this compound presents a more selective tool than L-NAME, potentially reducing the confounding effects of inhibiting the constitutive NOS isoforms. However, the exact potency and a comprehensive selectivity profile for this compound against all three human NOS isoforms would require further experimental validation using standardized assays.
Conversely, L-NAME remains a valuable tool for studies where pan-NOS inhibition is desired. Its well-characterized, albeit complex, pharmacology makes it a standard for inducing NO deficiency in various experimental models. [14][16]Researchers using L-NAME should be mindful of its prodrug nature and the time-dependent onset of its inhibitory action. [10][12] Ultimately, the choice between this compound and L-NAME will depend on the specific research question and the desired level of isoform selectivity. The provided experimental protocol offers a robust framework for researchers to directly compare these and other NOS inhibitors in their own laboratories.
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Nitric oxide synthase (E.C. 1.14.13.39) - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Nitric oxide synthases | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
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Mayer, B., et al. (1993). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 110(1), 225–230. Retrieved from [Link]
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Furfine, E. S., et al. (1997). Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine. Life Sciences, 60(20), 1803–1809. Retrieved from [Link]
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Kopincová, J., Púzserová, A., & Bernátová, I. (2012). L-NAME in the cardiovascular system - nitric oxide synthase activator? Journal of Hypertension, 30(1), 21-31. Retrieved from [Link]
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Kopincová, J., Púzserová, A., & Bernátová, I. (2012). L-NAME in the cardiovascular system - Nitric oxide synthase activator? ResearchGate. Retrieved from [Link]
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Pfeiffer, S., et al. (2014). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Molecules, 19(12), 20564–20593. Retrieved from [Link]
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Blood, A. B., et al. (2019). L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation. Redox Biology, 26, 101238. Retrieved from [Link]
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Lajoix, A. D., et al. (1998). Mechanisms involved in the effect of nitric oxide synthase inhibition on L-arginine-induced insulin secretion. British Journal of Pharmacology, 124(4), 741–747. Retrieved from [Link]
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Nitric oxide synthase. (n.d.). In Wikipedia. Retrieved from [Link]
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Wang, Y., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 12(1), 114–121. Retrieved from [Link]
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Assays for Nitric Oxide Expression. (2016). ResearchGate. Retrieved from [Link]
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Protocol Griess Test. (2019). protocols.io. Retrieved from [Link]
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Delker, S. L., & Li, H. (2018). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Chemical Reviews, 118(23), 11567–11617. Retrieved from [Link]
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Orita, M., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. European Journal of Pharmacology, 454(2-3), 103–110. Retrieved from [Link]
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Cinelli, M. A., et al. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry, 55(24), 10845–10875. Retrieved from [Link]
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Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. (2022). ResearchGate. Retrieved from [Link]
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Comparison of IC 50 values for inhibition of recombinant human NO... (n.d.). ResearchGate. Retrieved from [Link]
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Lazzarato, L., et al. (2015). Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. Journal of Medicinal Chemistry, 58(15), 6084–6095. Retrieved from [Link]
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Hasan, K., et al. (1999). The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity. British Journal of Pharmacology, 127(7), 1673–1680. Retrieved from [Link]
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Wolff, D. J., et al. (1997). Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. Archives of Biochemistry and Biophysics, 347(2), 235–243. Retrieved from [Link]
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Li, H., et al. (2018). The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides. Biochemistry, 57(44), 6333–6344. Retrieved from [Link]
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Li, H., et al. (2015). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid. Journal of the American Chemical Society, 137(18), 5984–5994. Retrieved from [Link]
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Li, H., et al. (2018). Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides. Biochemistry, 57(44), 6333–6344. Retrieved from [Link]
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Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. Retrieved from [Link]
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Inhibitory effects of various AGEs and other compounds on the enzymatic... (n.d.). ResearchGate. Retrieved from [Link]
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Southan, G. J., et al. (1995). 2-Iminobiotin is an inhibitor of nitric oxide synthases. Biochemical and Biophysical Research Communications, 214(2), 522–528. Retrieved from [Link]
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Beck, A., et al. (1998). Inhibition of nitric oxide synthase by nasal decongestants. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(4), 458–462. Retrieved from [Link]
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Koyama, Y., et al. (1996). Inhibitory effects of a nitric oxide synthase inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME), on 2-deoxy-D-glucose-induced hyperglycemia in rats. Japanese Journal of Pharmacology, 71(4), 347–350. Retrieved from [Link]
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Bernátová, I., et al. (2007). Chronic low-dose L-NAME treatment increases nitric oxide production and vasorelaxation in normotensive rats. Physiological Research, 56 Suppl 2, S17–S24. Retrieved from [Link]
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Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy, 11(5), 1765–1781. Retrieved from [Link]
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A Guide to the Synthesis and Characterization of 2-Aminoethanethioamide Hydrochloride: Replicating Published Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the synthesis and characterization of 2-Aminoethanethioamide hydrochloride. It is designed to assist researchers in replicating and comparing experimental outcomes by presenting a logical synthesis of established chemical principles and methodologies. This document offers detailed experimental protocols, comparative data analysis, and an in-depth look at the underlying chemical transformations.
Introduction: The Significance of this compound
This compound is a versatile building block in organic synthesis, particularly in the construction of nitrogen- and sulfur-containing heterocyclic compounds. Its bifunctional nature, possessing both a primary amine and a thioamide group, allows for a diverse range of chemical transformations. The hydrochloride salt form enhances its stability and handling properties, making it a convenient precursor for various synthetic applications.
The reliable synthesis and thorough characterization of this compound are paramount for its effective use in research and development. This guide will focus on the most common and reproducible synthetic route from 2-aminoacetonitrile, followed by a detailed analysis of the expected characterization data.
Synthetic Pathway: From Nitrile to Thioamide
The most prevalent method for the synthesis of primary thioamides involves the addition of a sulfur source, typically hydrogen sulfide or its salts, to a nitrile precursor. In the case of this compound, the synthesis logically proceeds in two key stages: the formation of the free base, 2-aminoethanethioamide, from 2-aminoacetonitrile, followed by its conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized procedure based on established methods for the conversion of nitriles to thioamides.
Materials:
-
2-Aminoacetonitrile hydrochloride
-
Triethylamine (Et3N) or a suitable base
-
Sodium hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S) gas
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) solution in diethyl ether or methanol
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation of 2-Aminoacetonitrile (Free Base):
-
In a round-bottom flask under an inert atmosphere, dissolve 2-aminoacetonitrile hydrochloride in a minimal amount of methanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add one equivalent of triethylamine to neutralize the hydrochloride salt and liberate the free base.
-
Stir the mixture at 0 °C for 30 minutes. The formation of triethylamine hydrochloride precipitate may be observed.
-
-
Thionation Reaction:
-
To the cooled solution containing the 2-aminoacetonitrile free base, add 1.1 equivalents of sodium hydrosulfide (NaSH) portion-wise, maintaining the temperature at 0 °C.
-
Alternatively, bubble hydrogen sulfide (H₂S) gas through the solution at a slow rate for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the addition of the sulfur source, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Isolation of the Free Base:
-
Once the reaction is complete (as indicated by TLC), filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoethanethioamide.
-
-
Formation and Isolation of the Hydrochloride Salt:
-
Dissolve the crude 2-aminoethanethioamide in a minimal amount of anhydrous methanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper).
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Causality Behind Experimental Choices
-
Use of an Inert Atmosphere: This is crucial to prevent the oxidation of the sulfur-containing compounds.
-
Neutralization of the Starting Material: The thionation reaction is typically more efficient with the free amine of 2-aminoacetonitrile. Triethylamine is a common organic base used for this purpose as its hydrochloride salt is often insoluble in the reaction medium, facilitating its removal.
-
Choice of Sulfur Source: Sodium hydrosulfide is a safer and more convenient alternative to gaseous hydrogen sulfide.
-
Solvent Selection: Methanol is a good solvent for both the starting material and the reagents. Diethyl ether is used during the salt formation and washing steps due to the low solubility of the hydrochloride salt in it, which promotes precipitation and aids in purification.
Characterization and Data Comparison
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from various analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 150-170 °C (decomposition may occur) |
| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; insoluble in diethyl ether and hydrocarbons. |
Spectroscopic Data
Due to the limited availability of published spectra for this compound, the following are predicted characteristic peaks based on its structure and data from similar compounds.
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| 3300-3100 | N-H stretching (amine and thioamide) | Broad |
| 3000-2800 | C-H stretching (aliphatic) | Medium |
| ~1620 | N-H bending (amine) | Medium to strong |
| ~1400-1500 | C-N stretching (thioamide) | Medium to strong |
| ~1100-1200 | C=S stretching (thioamide) | Medium to strong |
For comparison, the published IR spectrum of the related compound 2-aminoethanethiol hydrochloride shows characteristic peaks for the N-H and S-H functional groups.[1][2]
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent such as D₂O or DMSO-d₆.
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5-3.8 | Singlet | 2H | -CH₂-CSNH₂ |
| ~7.5-8.0 | Broad Singlet | 2H | -CSNH₂ |
| ~8.0-8.5 | Broad Singlet | 3H | -NH₃⁺ |
¹³C NMR (Carbon NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~40-45 | -C H₂-CSNH₂ |
| ~200-205 | -C SNH₂ |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak for the free base (C₂H₆N₂S) would be observed.
| m/z | Assignment |
| 90.03 | [M]⁺ (molecular ion of the free base) |
| 91.04 | [M+H]⁺ (protonated molecular ion) |
Comparative Analysis and Alternative Methodologies
The presented synthesis is a robust and widely applicable method. However, other approaches exist for the synthesis of thioamides, each with its own advantages and disadvantages.
| Method | Reagents | Advantages | Disadvantages |
| Lawesson's Reagent | Lawesson's Reagent | Effective for a wide range of amides. | Can be expensive; produces phosphorus byproducts. |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | A classical and potent thionating agent. | Harsh reaction conditions; can be difficult to handle. |
| Anion-Exchange Resin | H₂S gas, Anion-exchange resin | Mild reaction conditions; easy work-up. | May require longer reaction times. |
The choice of method will depend on the scale of the reaction, the availability of reagents, and the desired purity of the final product.
Conclusion
This guide provides a detailed framework for the replication of experimental results for the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the outlined protocols, researchers can confidently prepare and validate this important synthetic intermediate. The provided comparative data and discussion of alternative methodologies offer a broader context for experimental design and optimization.
References
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National Institute of Standards and Technology. Ethanethiol, 2-amino-, hydrochloride. NIST Chemistry WebBook. [Link]
-
ResearchGate. The standard FT-IR spectrum of 2-aminoethanethiol hydrochloride. [Link]
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A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 2-Aminoethanethioamide Hydrochloride
In the landscape of drug discovery and chemical biology, the journey of a novel molecule from a promising hit to a validated lead is fraught with challenges. One of the most critical hurdles is understanding its interaction with the complex biological system beyond its intended target. These "off-target" effects can lead to unforeseen toxicity, diminished efficacy, or even reveal novel therapeutic opportunities. This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using 2-Aminoethanethioamide hydrochloride as a case study. While the specific primary target of this compound is not yet defined in publicly available literature, its chemical structure—a small, flexible molecule featuring amine and thioamide functional groups—suggests potential interactions with a range of protein classes. This guide will, therefore, serve as a universal roadmap for researchers embarking on the crucial task of off-target profiling.
The Imperative of Off-Target Profiling: Beyond the Primary Target
The concept of a "magic bullet" drug that interacts with a single target is, in most cases, a simplification. The reality is that small molecules often exhibit some degree of polypharmacology, binding to multiple targets. Proactive and comprehensive off-target profiling is therefore not just a regulatory requirement but a cornerstone of robust scientific research and successful drug development. It allows researchers to:
-
Mitigate Safety Risks: Early identification of interactions with proteins known to be associated with adverse effects (e.g., hERG channel, CYPs, kinases involved in critical signaling pathways) can prevent costly late-stage failures.
-
Understand Mechanism of Action: Off-target interactions can sometimes contribute to the observed phenotype, providing a more complete picture of the compound's biological activity.
-
Discover New Therapeutic Applications: An off-target effect in one context could be a desirable on-target effect in another, opening up new avenues for drug repositioning.
-
Select the Best Lead Candidates: Comparing the off-target profiles of multiple compounds allows for the selection of the most specific and promising candidates for further development.
This guide will delineate a tiered approach to off-target assessment, starting with broad, high-throughput in vitro screens and progressing to more focused cellular and in vivo validation.
Tier 1: Broad In Vitro Profiling - Casting a Wide Net
The initial step in off-target assessment is to screen the compound against large panels of known biological targets. This provides a broad overview of its potential interaction landscape.
Kinome Profiling: A Primary Concern for Small Molecules
Given that kinases are one of the largest and most druggable protein families, and their dysregulation is implicated in numerous diseases, kinome-wide profiling is an essential starting point.[1] Several service providers offer comprehensive kinase screening panels that can assess the inhibitory activity of a compound against hundreds of kinases.[2][3]
Experimental Rationale: The goal is to identify any "off-target" kinases that are inhibited by this compound at concentrations relevant to its intended biological activity. This is crucial for predicting potential side effects, as unintended kinase inhibition can disrupt a multitude of cellular signaling pathways.[1]
Table 1: Comparison of Kinome Profiling Platforms
| Assay Platform | Principle | Advantages | Disadvantages |
| Radiometric Assay (e.g., HotSpot™) | Measures the transfer of radiolabeled phosphate (³³P-ATP) to a substrate.[2] | Gold standard for sensitivity and direct measurement of enzymatic activity. | Requires handling of radioactive materials. |
| Luminescence-based Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction.[2] | High-throughput, non-radioactive. | Indirect measurement, susceptible to interference from ATPases. |
| Continuous (Kinetic) Assay | Monitors enzyme activity in real-time. | Provides detailed kinetic information (e.g., mechanism of inhibition). | May have lower throughput than endpoint assays. |
GPCR Profiling: Interrogating a Major Drug Target Class
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[4][5] Unintended interactions with GPCRs can lead to a wide range of physiological effects.
Experimental Rationale: Screening this compound against a panel of GPCRs can reveal potential liabilities related to cardiovascular, neurological, and metabolic functions. A variety of assay formats are available to assess both binding and functional activity (agonist or antagonist).[6][7][8]
Table 2: Common GPCR Assay Formats
| Assay Type | Readout | Information Provided |
| Radioligand Binding Assays | Displacement of a radiolabeled ligand.[5] | Binding affinity (Ki) to the receptor. |
| Second Messenger Assays (e.g., cAMP, IP-1, Calcium Flux) | Changes in intracellular second messenger levels.[4][8] | Functional activity (agonist or antagonist) and potency (EC50/IC50). |
| β-Arrestin Recruitment Assays | Recruitment of β-arrestin to the activated receptor.[6][7] | An alternative measure of functional activity, useful for identifying biased ligands. |
Tier 2: Cellular Target Engagement - Confirming Intracellular Interactions
While in vitro panel screening is invaluable, it does not always reflect the behavior of a compound in a cellular context. Cellular target engagement assays are crucial for validating that a compound can bind to its putative off-targets within a living cell.
Cellular Thermal Shift Assay (CETSA®): A Gold Standard for Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing the binding of a compound to its target protein in a cellular environment.[9][10][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[13]
Experimental Rationale: By performing CETSA®, we can confirm whether this compound engages with any of the off-target hits identified in the in vitro screens within intact cells. This provides a higher level of confidence that the observed in vitro interaction is physiologically relevant.
Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® for a Putative Off-Target Kinase
-
Cell Culture: Plate a suitable cell line (e.g., a cell line where the off-target kinase is endogenously expressed) in sufficient quantity for the experiment.
-
Compound Treatment: Treat the cells with this compound at various concentrations or a single, relevant concentration. Include a vehicle control (e.g., DMSO).
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for a defined period (e.g., 3 minutes).[10]
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., freeze-thaw cycles).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection of Soluble Protein: Carefully collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein using a specific antibody via Western blotting or by mass spectrometry.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A rightward shift in the melting curve in the presence of the compound indicates thermal stabilization and thus, target engagement.
Tier 3: In Vivo Toxicology - Assessing Physiological Consequences
The ultimate test of a compound's safety profile is its behavior in a living organism. In vivo toxicology studies are essential for identifying potential adverse effects that may not be apparent from in vitro or cellular assays.[14][15][16][17][18]
Experimental Rationale: Administering this compound to preclinical animal models allows for the assessment of its systemic effects, including potential toxicities in various organs. These studies are critical for determining a safe dose range for further efficacy studies.
Table 3: Overview of Initial In Vivo Toxicology Studies
| Study Type | Purpose | Key Assessments |
| Maximum Tolerated Dose (MTD) | To determine the highest dose of the compound that does not cause unacceptable side effects.[14][18] | Clinical observations (e.g., changes in behavior, appearance), body weight changes, mortality. |
| Dose Range-Finding (DRF) | To identify a range of doses that are well-tolerated and can be used in subsequent efficacy and toxicity studies.[15][18] | Similar to MTD, but often involves multiple dose levels and may include basic clinical pathology. |
| Acute Toxicity | To assess the adverse effects that occur within a short period after administration of a single dose or multiple doses over a short time.[14][16] | Detailed clinical observations, gross necropsy, and potentially histopathology of key organs. |
Logical Flow for In Vivo Assessment
Caption: A tiered approach to in vivo toxicology studies for a novel compound.
Conclusion: A Data-Driven Approach to De-Risking
The assessment of off-target effects is a critical and iterative process in the development of any new chemical entity. By employing a tiered strategy, researchers can systematically build a comprehensive profile of a compound's interactions with the proteome. Starting with broad in vitro screens like kinome and GPCR profiling provides a landscape of potential interactions. Cellular target engagement assays such as CETSA® are then essential to validate these interactions in a more physiologically relevant context. Finally, in vivo toxicology studies provide the ultimate assessment of the compound's safety profile in a whole organism.
For a novel compound like this compound, this structured approach provides the necessary data to make informed decisions about its future development. A thorough understanding of its off-target profile is not only a matter of scientific rigor but also a crucial step in translating a promising molecule into a safe and effective therapeutic or research tool.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Aminoethanethioamide Hydrochloride
For researchers, scientists, and professionals engaged in drug development, the integrity of your work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 2-Aminoethanethioamide hydrochloride, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of safety and trust.
Hazard Profile and Rationale for Specialized Disposal
This compound, while a valuable research chemical, presents a multi-faceted hazard profile that necessitates its classification as hazardous waste. Understanding these risks is fundamental to appreciating the critical nature of the disposal protocol.
Based on safety data sheets (SDS), the compound is:
-
An Irritant: It causes skin irritation and serious eye irritation[1][3][4].
-
A Potential Sensitizer: It may cause an allergic skin reaction[2][3].
-
An Environmental Hazard: The compound is toxic to aquatic life, meaning improper disposal can have ecological consequences[2][3].
Furthermore, upon combustion, it can decompose to generate highly toxic and irritating gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride gas[1][2][5]. The thioamide class of compounds may also include potential carcinogens, warranting a cautious approach[6]. Therefore, under no circumstances should this compound or its containers be disposed of in standard trash or down the drain[1][7][8].
The Core Protocol: Step-by-Step Disposal Procedures
The disposal process must be systematic and meticulously documented. The following steps provide a self-validating system for managing this compound waste from the point of generation to its final, compliant disposal.
Step 1: Waste Characterization and Segregation
Proper identification is the foundational step. All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), unused material, and solutions, must be treated as hazardous chemical waste[8][9].
Causality: Segregation is crucial to prevent dangerous chemical reactions.
-
Incompatible Materials: This compound must be kept separate from strong oxidizing agents[5][7]. Mixing can lead to violent reactions. Store acids and bases in separate waste containers to prevent exothermic neutralization reactions or gas evolution[10].
-
Physical State: Maintain separate, clearly labeled waste streams for solids and liquids to ensure the waste is compatible with its container and to meet the requirements of the disposal facility[11].
Step 2: Adherence to Personal Protective Equipment (PPE) Standards
Before handling the compound or its waste, personnel must be equipped with appropriate PPE to mitigate exposure risks identified in the hazard profile.
-
Hand Protection: Wear protective gloves (e.g., nitrile)[1][4].
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles[1][5]. If there is a splash risk, a face shield is required[1].
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact[1][5].
-
Respiratory Protection: If generating dust or aerosols, use a dust respirator or work within a certified chemical fume hood[1][2].
Step 3: Proper Containerization and Labeling
Regulatory compliance hinges on correct container selection and labeling. This ensures safe on-site storage and provides critical information for waste handlers.
-
Container Selection:
-
Use only chemically compatible containers with secure, leak-proof screw-on caps[10][11][12]. High-density polyethylene (HDPE) carboys are often suitable for liquid waste.
-
Ensure the container is in good condition, free from cracks or residue on the outside[11].
-
Never use food-grade containers (e.g., mayonnaise jars) for hazardous waste[10].
-
Do not fill liquid containers beyond 90% capacity to allow for vapor expansion and prevent spills[13].
-
-
Labeling Requirements:
-
The moment the first drop of waste enters the container, it must be labeled.
-
The label must clearly state the words "Hazardous Waste" [14][15].
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages[12]. For this waste stream, this would be "this compound" and any solvents used.
-
Include appropriate hazard warnings or pictograms (e.g., "Toxic," "Irritant," "Environmental Hazard")[14][15].
-
The date the container was filled should be noted[12].
-
Step 4: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[10][14][15].
-
Location: The SAA must be under the direct control of laboratory personnel[11][13].
-
Storage Practices:
-
Keep waste containers securely closed at all times, except when adding waste[10][11]. Leaving a funnel in an open container is a common and serious violation.
-
Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills[12].
-
Ensure incompatible waste streams within the SAA are segregated[10].
-
Step 5: Coordination with Environmental Health & Safety (EHS) for Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal facility[8].
-
Institutional EHS: Your institution's Environmental Health and Safety (EHS) or equivalent department is the primary authority for waste management. They will coordinate the pickup, transport, and ultimate disposal of the chemical waste[9].
-
Waste Pickup: Once a waste container is full, contact your EHS office to schedule a pickup[12]. Do not allow waste to accumulate beyond regulatory limits (e.g., 55 gallons in an SAA)[9][11].
-
"Cradle-to-Grave" Responsibility: Remember that under the Resource Conservation and Recovery Act (RCRA), the waste generator (your institution) is responsible for the waste from its creation to its final disposal[13].
Data and Workflow Summaries
Table 1: Key Disposal Parameters for this compound
| Parameter | Specification | Rationale & Reference |
| Waste Classification | Hazardous Chemical Waste | Harmful if swallowed, skin/eye irritant, aquatic toxin.[1][2][3] |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritation, Environmental Hazard | Dictates the need for PPE and prevents environmental release.[1][2][3] |
| Incompatible Materials | Strong Oxidizing Agents, Acids, Bases (in the same container) | To prevent violent chemical reactions and ensure safe storage.[7][10] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin and eye contact.[1][4] |
| Container Type | Labeled, sealed, chemically compatible (e.g., HDPE) container. | To ensure safe containment and regulatory compliance.[10][12] |
| Disposal Method | Collection by licensed hazardous waste vendor via EHS coordination. | Ensures compliance with EPA, state, and local regulations.[8][9] |
| Forbidden Actions | Sink Disposal, Trash Disposal | Prevents contamination of waterways and protects sanitation workers.[1][7][8] |
Diagram 1: Disposal Decision Workflow
Caption: Workflow for the compliant disposal of 2-Aminoethanethioamide HCl.
Emergency Protocol: Spill Management
Accidents can happen, and a clear, pre-defined response is critical.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space[2].
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Step 2.
-
Containment: For small spills, cover with an inert, non-combustible absorbent material like vermiculite, sand, or earth[8]. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled hazardous waste container[7]. Avoid generating dust[2].
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size[8].
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the inherent hazards of the compound and adhering to a systematic protocol of characterization, segregation, proper containerization, and EHS coordination, you safeguard yourself, your colleagues, and the wider community. This commitment to procedural excellence builds a foundation of trust and integrity that is the hallmark of superior scientific practice.
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- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- 2-Aminoethanethiol Hydrochloride Safety D
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- 2-Aminoethanethiol Hydrochloride Safety D
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- Laboratory Waste Management: The New Regul
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- Mercaptamine hydrochloride Safety D
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Mastering Safety: A Guide to Personal Protective Equipment for 2-Aminoethanethioamide Hydrochloride
For the dedicated researcher pushing the boundaries of science, the safe and effective handling of laboratory reagents is paramount. This guide provides an in-depth operational plan for the use of personal protective equipment (PPE) when working with 2-Aminoethanethioamide hydrochloride (CAS 1943-90-4), a compound recognized for its potential as a skin sensitizer and irritant. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each piece of PPE is critical and how to use it to ensure a safe and productive research environment.
Understanding the Risks: The "Why" Behind the "What"
This compound presents several key hazards that dictate our PPE strategy. According to its Safety Data Sheet (SDS), it is classified as:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4)[1]
-
Causes serious eye irritation (Eye irritation, Category 2A)[1][2]
-
May cause an allergic skin reaction (Skin sensitization, Category 1)[1][3]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1][2]
The primary concern is its potent ability to act as a skin sensitizer.[1][3] Once an individual is sensitized to a substance, subsequent exposures, even to minute quantities, can trigger a significant allergic reaction.[4][5] This lifelong hypersensitivity underscores the critical need for stringent adherence to PPE protocols to prevent initial sensitization.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy for handling this compound involves a multi-layered approach to protect all potential routes of exposure. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Prevents direct skin contact, a primary route for sensitization and irritation. Nitrile offers good resistance to a range of chemicals, including weak acids like hydrochloride salts.[6] For prolonged handling or when dealing with larger quantities, consider double-gloving or using thicker (e.g., 8 mil) nitrile or neoprene gloves. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against accidental splashes of solutions or airborne particles that can cause serious eye irritation.[1][2] A face shield should be worn over goggles when there is a significant risk of splashing. |
| Body Protection | Fully-buttoned laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. Ensure the coat is made of a suitable material and is regularly laundered. |
| Respiratory Protection | NIOSH-approved N95 respirator (or equivalent) | Minimizes the inhalation of airborne powder, which can cause respiratory irritation.[1][2] The need for higher levels of respiratory protection should be assessed based on the scale of work and ventilation controls. |
Operational Plan: From Preparation to Disposal
A robust safety plan encompasses more than just wearing the right equipment; it includes the entire workflow from preparation to the final disposal of contaminated materials.
Pre-Handling Preparations: Setting the Stage for Safety
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contain any potential spills.[7][8][9]
-
Gather All Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the designated area to avoid unnecessary movement and potential spread of contamination.
-
Inspect Your PPE: Before donning, carefully inspect all PPE for any signs of damage, such as tears in gloves or cracks in goggles.
Donning PPE: The Correct Sequence
The order in which you put on your PPE is crucial to ensure a proper seal and prevent cross-contamination.
Step-by-Step Doffing Protocol:
-
Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated hazardous waste container. [10]2. Goggles/Face Shield: Handle by the headband or earpieces and place in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by peeling it off your shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward and place it in a designated laundry bin or disposal bag.
-
Respirator: Remove the respirator by pulling the straps over your head without touching the front of the respirator. Dispose of it in a designated waste container.
-
Final Glove Removal (if applicable): If you were wearing an inner pair of gloves, remove them following the same procedure as in step 1.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Place used gloves, respirators, and any contaminated consumables (e.g., weighing paper, pipette tips) into a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, properly labeled hazardous waste container.
-
Decontamination: Decontaminate any non-disposable equipment that has come into contact with the chemical using a suitable solvent and cleaning procedure.
By adhering to these detailed operational and disposal plans, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work. This commitment to a culture of safety is the foundation of scientific excellence.
References
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Liberty Safety. (2022). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. Retrieved from [Link]
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3M. (n.d.). Respirator Selection. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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Toolup. (2025). 3M Respirator Selection Guide: Finding the Right Protection for the Job. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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ICU Health. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
